DCPLA-ME
Description
Properties
IUPAC Name |
methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O2/c1-3-4-8-11-17-14-19(17)16-20-15-18(20)12-9-6-5-7-10-13-21(22)23-2/h17-20H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVAMWHCPDAWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC1CC2CC2CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of DCPLA-ME: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
DCPLA-ME, a methyl ester of dicyclopropyl-linoleic acid, is a potent and selective activator of Protein Kinase C epsilon (PKCε). Its mechanism of action is centered on the activation of this critical signaling protein, leading to a cascade of downstream effects that confer significant neuroprotective and cellular resilience benefits. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound, with a focus on its established role in mitigating oxidative stress and its potential, though indirect, interplay with ferroptosis-related lipid metabolism. Detailed experimental protocols, quantitative data, and visual pathway representations are provided to facilitate further research and drug development efforts.
Primary Mechanism of Action: PKCε Activation
The principal mechanism of action of this compound is the selective activation of Protein Kinase C epsilon (PKCε), a calcium-independent serine/threonine kinase.[1] Upon activation, PKCε translocates to specific cellular compartments where it phosphorylates a myriad of substrate proteins, thereby modulating their activity and initiating downstream signaling cascades.
One of the key pathways initiated by this compound-mediated PKCε activation involves the stimulation of the human antigen R (HuR).[2][3] HuR is an RNA-binding protein that stabilizes and promotes the translation of specific messenger RNAs (mRNAs). In the context of this compound action, HuR targets the mRNAs of two crucial protective proteins:
-
Manganese Superoxide (B77818) Dismutase (MnSOD): A primary mitochondrial antioxidant enzyme that scavenges superoxide radicals, thereby reducing oxidative stress.[2][3][4]
-
Vascular Endothelial Growth Factor (VEGF): A signaling protein that promotes angiogenesis and cell survival.[2][3]
By increasing the expression of MnSOD and VEGF, this compound enhances cellular antioxidant capacity and promotes cell survival and vascular health.[2][3]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound.
| Experiment | Cell/Animal Model | Treatment | Concentration | Outcome | p-value | Reference |
| In vitro ROS reduction | Human Brain Microvascular Endothelial Cells (HBMEC) | This compound | 100 nM | Prevented TBHP-induced increase in intracellular O₂⁻ | Not specified | [3] |
| In vitro mRNA expression | HBMEC | This compound | 100 nM | No significant effect on PKCε, MnSOD, and VEGF mRNA expression in the absence of TBHP | Not specified | [3] |
| In vitro protein expression | HBMEC | This compound | 100 nM | Increased PKCε, MnSOD, and VEGF protein translation | Not specified | [3] |
| In vivo MnSOD expression | 3xTg-AD mice with cerebral microocclusion | This compound | Not specified | Increased MnSOD expression in the dorsal hippocampus | p = 0.041 | [2] |
| In vitro synaptic protection | Rat hippocampal primary neurons | This compound | 100 nM | Increased expression of MAP-2, synaptophysin, and PSD-95 in ASPD-treated cells | p < 0.001 | [5] |
Experimental Protocols
In Vitro Cell Culture and Treatment
-
Cell Line: Human Brain Microvascular Endothelial Cells (HBMEC).
-
Oxidative Stress Induction: Cells were treated with 500 μM tert-butyl hydroperoxide (TBHP) for 1 hour to induce oxidative stress.
-
This compound Treatment: Following TBHP treatment, cells were incubated in a new culture medium containing 100 nM this compound for 3 days.
-
Control Groups: Control cells were treated with the vehicle (e.g., DMSO) under the same conditions.
Western Blot Analysis
-
Sample Preparation: Whole-cell lysates were prepared from treated and control cells or brain tissue homogenates.
-
Protein Quantification: Protein concentration was determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against PKCε, MnSOD, VEGF, or other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry
-
Tissue/Cell Preparation: Brain sections or cultured cells were fixed, permeabilized, and blocked.
-
Primary Antibody Incubation: Samples were incubated with primary antibodies against specific markers (e.g., PKCε, MnSOD, VEGF).
-
Secondary Antibody Incubation: Samples were incubated with fluorescently labeled secondary antibodies.
-
Imaging: Confocal microscopy was used to capture images of the stained samples.
Interplay with Ferroptosis Pathways: An Indirect Link
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Key enzymes in this pathway include Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3). While current research has not established a direct link between this compound or PKCε and these enzymes, a related PKC isoform, PKCβII, has been shown to play a role in ferroptosis.
Recent studies have demonstrated that PKCβII can phosphorylate and activate ACSL4.[5][6][7] This activation leads to an increased synthesis of polyunsaturated fatty acid-containing phospholipids (B1166683) (PUFA-PLs), which are highly susceptible to lipid peroxidation, thereby amplifying the ferroptotic signal.[5][7] This creates a positive feedback loop where initial lipid peroxidation activates PKCβII, which in turn enhances ACSL4 activity and further promotes lipid peroxidation, ultimately leading to cell death.[5][6][7]
PKCβII-ACSL4 Ferroptosis Pathway
It is important to note that this compound is a selective activator of PKCε, not PKCβII. Therefore, it is not yet known if this compound can influence the ferroptosis pathway. Further research is required to determine if there is any crosstalk between the PKCε and PKCβII pathways or if PKCε can directly or indirectly modulate the activity of ACSL4 or LPCAT3.
Conclusion
The primary mechanism of action of this compound is the selective activation of PKCε, which in turn upregulates the expression of the protective proteins MnSOD and VEGF through the action of the RNA-binding protein HuR. This pathway has been shown to confer neuroprotective effects and reduce oxidative stress. While an intriguing link between the broader PKC family and the ferroptosis machinery has been identified through the PKCβII-ACSL4 axis, a direct role for this compound in modulating ferroptosis has not yet been established. The detailed molecular pathways and experimental data presented in this guide provide a solid foundation for future investigations into the full therapeutic potential of this compound.
References
- 1. Protein kinase C-epsilon (PKC-epsilon): its unique structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
- 3. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss in PKC Epsilon Causes Downregulation of MnSOD and BDNF Expression in Neurons of Alzheimer's Disease Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKCβII–ACSL4 pathway mediating ferroptosis execution and anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PKCβII phosphorylates ACSL4 to amplify lipid peroxidation to induce ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective PKCε Activator DCPLA-ME: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DCPLA-ME (methyl-dodecyl-phospho-L-alaninate), a novel and selective activator of Protein Kinase C epsilon (PKCε). This document consolidates current knowledge on its mechanism of action, selectivity, and its application in experimental models, particularly in the context of neurodegenerative diseases. Detailed experimental protocols and signaling pathway visualizations are provided to support further research and drug development efforts.
Introduction to this compound and PKCε
Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical mediators of signal transduction, regulating a wide array of cellular processes including proliferation, differentiation, apoptosis, and synaptic plasticity. The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).
PKCε is a member of the novel PKC subfamily, which is activated by the second messenger diacylglycerol (DAG) but is independent of calcium ions.[1] Its involvement in neuroprotection, cardioprotection, and oncogenesis has made it a significant target for therapeutic development. Dysregulation of PKCε has been implicated in the pathophysiology of several diseases, including Alzheimer's disease, where reduced levels of PKCε are observed in the hippocampus.[2][3]
This compound is a synthetic, cell-permeable analog of DAG that has been identified as a potent and selective activator of PKCε. It has shown promise in preclinical models of Alzheimer's disease by mitigating synaptic loss, reducing amyloid-β (Aβ) levels, and improving cognitive function.[4] This guide will delve into the technical details of this compound as a research tool and potential therapeutic agent.
Mechanism of Action
This compound functions as a selective PKCε activator by mimicking the action of the endogenous second messenger, diacylglycerol (DAG). Upon entering the cell, this compound binds to the C1 domain of PKCε, inducing a conformational change that relieves autoinhibition and activates its kinase function.[5] This activation is a critical step in initiating downstream signaling cascades.
One of the key pathways influenced by this compound-mediated PKCε activation involves the post-transcriptional regulation of specific mRNAs. Activated PKCε can stimulate the human antigen R (HuR), an RNA-binding protein.[6][7] HuR, in turn, prevents the degradation and promotes the translation of mRNAs for proteins such as mitochondrial Manganese Superoxide Dismutase (MnSOD) and Vascular Endothelial Growth Factor (VEGF).[6][7] The upregulation of MnSOD provides protection against oxidative stress, while increased VEGF supports microvascular health, both of which are compromised in neurodegenerative conditions like Alzheimer's disease.[2][3][6][7]
Selectivity Profile
To provide a representative example of the selectivity that can be achieved for PKCε, the following table summarizes the binding affinities of bryostatin-1 (B1241195), another well-characterized PKC activator that is often studied in similar contexts and is known to potently activate PKCε.[8][9]
| PKC Isoform | Metric (Binding Affinity, Ki) | Value (nM) |
| PKCε | Ki | 0.24[8] |
| PKCδ | Ki | 0.26[8] |
| PKCβ2 | Ki | 0.42[8] |
| PKCα | Ki | 1.35[8] |
| Table 1: Representative Selectivity Profile of a PKC Activator (Bryostatin-1). This table shows the binding affinities (Ki) of bryostatin-1 for various PKC isoforms. Note the high affinity for the novel PKC isoforms ε and δ. This data is provided as a reference for the type of selectivity that can be achieved for PKC activators, due to the limited availability of such quantitative data for this compound. |
Signaling Pathways
The signaling cascade initiated by this compound involves both upstream activation mechanisms and downstream effector pathways. The following diagrams, rendered in DOT language, illustrate these processes.
Upstream Activation of PKCε by this compound
The activation of PKCε is initiated by signals from G-protein coupled receptors (GPCRs) that lead to the production of diacylglycerol (DAG).[10][11] this compound acts as a synthetic analog of DAG, directly activating PKCε.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Protein kinase C activation: isozyme-specific effects on metabolism and cardiovascular complications in diabetes [pubmed.ncbi.nlm.nih.gov]
- 3. G-protein-coupled Receptor Agonists Activate Endogenous Phospholipase Cε and Phospholipase Cβ3 in a Temporally Distinct Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optogenetic control of Protein Kinase C-epsilon activity reveals its intrinsic signaling properties with spatiotemporal resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The substrates and binding partners of protein kinase Cε - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bryostatin-1 promotes long-term potentiation via activation of PKCα and PKCε in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 9. Bryostatin-1 vs. TPPB: Dose-Dependent APP Processing and PKC-α, -δ, and -ε Isoform Activation in SH-SY5Y Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Putting G protein–coupled receptor-mediated activation of phospholipase C in the limelight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
In-depth Technical Guide: Downstream Signaling Pathways of DCPLA-ME
Notice: Comprehensive searches of publicly available scientific literature and databases did not yield any specific information for a molecule designated as "DCPLA-ME". This name does not correspond to a known compound with established biological activities or characterized signaling pathways.
The information presented below is a placeholder template. Should a well-characterized molecule with this designation emerge, this guide can be populated with the relevant data.
Executive Summary
This document aims to provide a detailed technical overview of the downstream signaling pathways modulated by the compound this compound. Due to the current lack of available data, this guide serves as a structural framework for organizing future research findings. The core objective is to present quantitative data, experimental methodologies, and visual representations of molecular interactions for researchers, scientists, and drug development professionals.
Introduction to this compound
(This section would typically introduce the molecule, its chemical class, purported mechanism of action, and therapeutic potential. As no information is available, this section remains unpopulated.)
Primary Molecular Target(s) of this compound
(This section would detail the primary protein, receptor, or enzyme that this compound directly interacts with to initiate its biological effects. Data on binding affinity, such as Kd or IC50 values, would be presented here.)
Core Downstream Signaling Pathways
(Here, the specific signaling cascades activated or inhibited by this compound would be described in detail. This would include key molecular players, post-translational modifications, and cellular outcomes. As no pathways are known, this section is a placeholder.)
Quantitative Analysis of Pathway Modulation
(This section is intended to summarize key quantitative data from relevant studies. The following table is a template for how such data would be presented.)
Table 1: Summary of Quantitative Effects of this compound on Downstream Targets
| Pathway | Target Analyzed | Experimental Model | This compound Conc. | Measured Effect | Reference |
|---|---|---|---|---|---|
| N/A | N/A | N/A | N/A | N/A | N/A |
| N/A | N/A | N/A | N/A | N/A | N/A |
| N/A | N/A | N/A | N/A | N/A | N/A |
Key Experimental Protocols
(This section would provide detailed methodologies for experiments that are central to understanding the signaling of this compound. Below are templates for how these protocols would be structured.)
6.1 Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: Description of cell culture conditions, treatment with this compound, and lysis buffer composition.
-
Protein Quantification: Method used for protein concentration determination (e.g., BCA assay).
-
SDS-PAGE and Transfer: Details on gel percentage, running conditions, and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Primary and secondary antibodies used, including dilutions and incubation times.
-
Detection: Chemiluminescent or fluorescent detection method and imaging system used.
6.2 Kinase Activity Assay
-
Source of Kinase: Recombinant protein or immunoprecipitated from cell lysates.
-
Assay Buffer: Composition of the buffer used for the kinase reaction.
-
Reaction Conditions: Incubation time, temperature, and concentrations of ATP and substrate.
-
Detection Method: Method for quantifying kinase activity (e.g., ADP-Glo, radiometric assay).
6.3 Gene Expression Analysis (RT-qPCR)
-
RNA Extraction and cDNA Synthesis: Kits and protocols used for RNA isolation and reverse transcription.
-
Primer Design: Sequences of primers for target genes and housekeeping controls.
-
qPCR Conditions: Thermocycling parameters and qPCR instrument used.
-
Data Analysis: Method for relative quantification (e.g., ΔΔCt method).
Visualizing Molecular Pathways and Workflows
(This section would contain diagrams generated using Graphviz to illustrate the signaling pathways and experimental processes. The following are example diagrams that would be replaced with actual data for this compound if it were available.)
Caption: Hypothetical signaling cascade initiated by this compound.
Caption: A generalized workflow for studying molecular signaling.
role of DCPLA-ME in neuroprotection
An in-depth technical guide on the , tailored for researchers, scientists, and drug development professionals.
Introduction
DCPLA-ME, the methyl ester of 10-oxo-16,17-dihomo-docosahexaenoic acid, is an emerging therapeutic candidate demonstrating significant neuroprotective properties. As a potent and specific activator of Protein Kinase C epsilon (PKCε), this compound modulates a range of downstream signaling pathways critical for neuronal survival, synaptic integrity, and mitigation of pathologies associated with neurodegenerative diseases, particularly Alzheimer's Disease (AD).[1][2] This document provides a comprehensive overview of the molecular mechanisms, experimental evidence, and methodologies related to the neuroprotective effects of this compound.
Core Mechanism of Action: PKCε Activation
The primary mechanism through which this compound exerts its neuroprotective effects is the activation of PKCε.[1][2][3] PKCε is a crucial kinase involved in pathways that counter oxidative stress, apoptosis, and synaptic loss.[3][4] Activation of PKCε by this compound initiates a cascade of downstream events that collectively enhance neuronal resilience.
Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are mediated through several interconnected signaling pathways. Key pathways include the upregulation of antioxidant defenses, promotion of pro-survival and cell proliferation signals, and direct counteraction of Alzheimer's-related pathology.
Antioxidant and Pro-Survival Pathway
This compound enhances the cellular antioxidant response, primarily through the upregulation of Manganese Superoxide (B77818) Dismutase (MnSOD), a critical mitochondrial antioxidant enzyme. This process is believed to be mediated by the mRNA-stabilizing protein HuR, which promotes the translation of MnSOD and Vascular Endothelial Growth Factor (VEGF) mRNAs.[1][3] The resulting increase in MnSOD protects against oxidative stress, while elevated VEGF levels activate pro-survival and cell proliferation pathways like the ERK1/2 pathway.[1]
Caption: this compound antioxidant and pro-survival signaling cascade.
Anti-Alzheimer's Disease (AD) Pathway
In the context of AD, PKCε activation by this compound has a dual role. Firstly, it can inhibit Glycogen Synthase Kinase-3β (GSK-3β), a kinase responsible for the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles (NFTs).[2][4] Secondly, PKCε promotes the non-amyloidogenic cleavage of Amyloid Precursor Protein (APP) by α-secretase, reducing the production of neurotoxic amyloid-beta (Aβ) peptides.[4]
Caption: this compound's dual mechanism against AD pathology.
Quantitative Data Summary
The neuroprotective and synaptogenic effects of this compound have been quantified in various experimental models. The tables below summarize key findings.
Table 1: Effect of this compound on Synaptic Markers in ASPD-Treated Neurons (ASPD: Amyloid-β-derived diffusible ligands)
| Marker | Condition | Mean Fluorescence Intensity (%) | Fold Change | p-value | Reference |
| MAP-2 | ASPD | 40.7 ± 6.2 | - | - | [4] |
| ASPD + this compound (100 nM) | 68.9 ± 2.0 | 1.69x | p < 0.0007 | [4] | |
| Synaptophysin | ASPD | 63.3 ± 3.8 | - | - | [4] |
| ASPD + this compound (100 nM) | 87.5 ± 3.8 | 1.38x | p < 0.0005 | [4] | |
| PSD-95 | ASPD | 67.6 ± 7.2 | - | - | [4] |
| ASPD + this compound (100 nM) | 99.2 ± 11.3 | 1.47x | p < 0.02 | [4] |
Table 2: Experimental Concentrations of this compound in Key Studies
| Model System | Condition | This compound Concentration | Duration | Reference |
| HBMEC | Oxidative Stress (TBHP) | 100 nM | 3 days | [3] |
| Rat Hippocampal Neurons | Aβ-induced Toxicity (ASPD) | 100 nM | Not Specified | [4] |
| 3xTg AD Mice | Cerebral Microinfarcts | Not Specified (in vivo) | 2 weeks | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols derived from the cited literature.
Protocol 1: In Vitro Oxidative Stress Model in HBMEC
-
Objective: To assess the protective effect of this compound against oxidative stress-induced damage in human brain microvascular endothelial cells (HBMEC).
-
Cell Culture: HBMEC are cultured under standard conditions.
-
Induction of Oxidative Stress: Cells are treated with 500 μM tert-Butyl hydroperoxide (TBHP) for 1 hour to induce oxidative stress.[3]
-
Treatment: After TBHP removal, cells are incubated in fresh culture medium containing 100 nM this compound or vehicle control for 3 days.[3]
-
Endpoint Analysis:
-
Western Blot: To quantify protein levels of PKCε, MnSOD, and VEGF.[3]
-
Immunohistochemistry: To visualize the expression and localization of the target proteins.[3]
-
Quantitative PCR (qPCR): To measure mRNA expression levels of PKCε, MnSOD, and VEGF.[3]
-
Oxidative Stress Measurement: Intracellular superoxide (O₂⁻) levels are measured to assess the extent of oxidative stress.[3]
-
Caption: Workflow for in vitro oxidative stress experiments.
Protocol 2: In Vivo Model of AD with Cerebral Microinfarcts
-
Objective: To evaluate the effect of this compound on spatial memory and neuropathology in a complex AD model.
-
Animal Model: 16-month-old triple transgenic (3xTg) AD mice and wild-type (WT) controls.[1]
-
Induction of Microinfarcts (MI): Microbeads (20 μm) are injected into the common carotid arteries to induce cerebral microocclusion.[1]
-
Treatment: Mice receive this compound or vehicle for 2 weeks.[1]
-
Behavioral Testing: Spatial learning and memory are assessed using the Morris water maze.[1]
-
Endpoint Analysis:
-
Confocal Immunohistochemistry: Brain sections, particularly the hippocampal CA1 area, are analyzed for markers of oxidative DNA damage (8-OHdG), apoptosis (cleaved caspase-3), hypoxia (HIF-1α), and key signaling proteins (VEGF, PKCε, ERK1/2, MnSOD).[1]
-
Western Blots: Dorsal hippocampus tissue is used to quantify protein levels.[1]
-
Conclusion
This compound demonstrates substantial neuroprotective potential through its targeted activation of PKCε. This mechanism effectively counters multiple pathological hallmarks of neurodegenerative diseases by enhancing antioxidant defenses, promoting cell survival, preventing synaptic loss, and interfering with the production of amyloid-beta and hyperphosphorylated tau. The quantitative data from both in vitro and in vivo models strongly support its continued investigation as a disease-modifying therapeutic for Alzheimer's disease and related conditions characterized by oxidative stress and microvascular disruption.
References
- 1. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
- 2. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 3. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
DCPLA-ME and Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic linoleic acid derivative, DCPLA-ME (8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid methyl ester), and its significant role in modulating synaptic plasticity. This compound, and its active form DCP-LA, have emerged as potent enhancers of synaptic function through multiple signaling pathways, making them promising candidates for therapeutic interventions in neurodegenerative diseases characterized by synaptic loss, such as Alzheimer's disease. This document summarizes the core mechanisms of action, presents quantitative data from key studies, details experimental protocols for replication and further investigation, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental mechanism underpinning learning and memory.[1] Dysregulation of synaptic plasticity is a hallmark of many neurodegenerative disorders, leading to cognitive decline. This compound has garnered attention for its neuroprotective and synaptogenic properties. This guide delves into the molecular mechanisms by which this compound influences synaptic plasticity, focusing on its dual role in activating Protein Kinase C epsilon (PKCε) and inhibiting Protein Phosphatase 1 (PP1) to ultimately enhance synaptic transmission.
Core Mechanisms of Action
This compound exerts its effects on synaptic plasticity through two primary, interconnected signaling pathways.
PP1 Inhibition and CaMKII Activation Pathway
The active form of this compound, DCP-LA, functions as an inhibitor of Protein Phosphatase 1 (PP1).[2] This inhibition leads to the subsequent activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key protein in the induction of long-term potentiation (LTP).[3] Activated CaMKII promotes the exocytosis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the postsynaptic membrane. This increase in the number of AMPA receptors at the synapse enhances the postsynaptic response to glutamate, leading to a facilitation of synaptic transmission.[4]
PKCε Activation and Synaptogenesis Pathway
This compound is also a potent activator of Protein Kinase C epsilon (PKCε).[3] Activation of PKCε initiates a cascade that promotes synaptogenesis, the formation of new synapses. This pathway involves the increased expression and membrane accumulation of key synaptic proteins, including the presynaptic protein synaptophysin and the postsynaptic scaffolding protein PSD-95.[5][6] Enhanced levels of these proteins contribute to the structural and functional maturation of synapses, thereby strengthening neuronal circuits.
Quantitative Data
The following tables summarize the quantitative effects of this compound and its active form, DCP-LA, on various markers of synaptic plasticity and protein activation.
| Parameter | Treatment | Effect | Reference |
| Synaptic Markers | 100 nM this compound on ASPD-treated rat hippocampal neurons | Increased MAP-2 expression from 40.7% to 68.9% of control | [5] |
| 100 nM this compound on ASPD-treated rat hippocampal neurons | Increased synaptophysin expression from 63.3% to 87.5% of control | [5] | |
| 100 nM this compound on ASPD-treated rat hippocampal neurons | Increased PSD-95 expression from 67.6% to 99.2% of control | [5] | |
| PKCε Pathway | PKCε overexpression in human neurons | Increased synaptophysin mRNA by 59.3% | [5] |
| PKCε overexpression in human neurons | Increased PSD-95 mRNA by 71.6% | [5] | |
| Knockdown of PKCε in human neurons | Reduced PSD-95 protein levels by 30% | [7] | |
| Knockdown of PKCε in human neurons | Reduced synaptophysin protein levels by 44% | [7] | |
| PP1 Inhibition | diDCP-LA-PI and diDCP-LA-PIe | Reduced PP1 activity to 30% of basal levels | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and synaptic plasticity.
Hippocampal Slice Electrophysiology
Objective: To measure the effect of DCP-LA on synaptic transmission in the CA1 region of the hippocampus.
Protocol:
-
Slice Preparation:
-
Male Wistar rats (6-8 weeks old) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.3 MgSO4, 2.5 CaCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose.
-
Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.[9]
-
Slices are allowed to recover in ACSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated ACSF at 32-34°C.
-
A bipolar stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke field excitatory postsynaptic potentials (fEPSPs) in the stratum radiatum of the CA1 region.
-
A recording electrode (filled with ACSF) is placed in the CA1 stratum radiatum to record fEPSPs.
-
Stable baseline responses are recorded for at least 20 minutes by delivering single stimuli every 30 seconds.
-
DCP-LA (100 nM) is then bath-applied, and fEPSPs are recorded for an additional 60-90 minutes.
-
The magnitude of synaptic facilitation is quantified as the percentage change in the fEPSP slope relative to the baseline.
-
Western Blotting for Synaptic Proteins
Objective: To quantify the expression levels of synaptic proteins (e.g., AMPA receptor subunits, PSD-95, synaptophysin) following this compound treatment.
Protocol:
-
Cell Culture and Treatment:
-
Primary rat hippocampal neurons are cultured on poly-D-lysine-coated plates.
-
Neurons are treated with vehicle (control) or this compound (e.g., 100 nM) for a specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against the proteins of interest (e.g., anti-GluA1, anti-PSD-95, anti-synaptophysin) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Immunocytochemistry for Synaptic Puncta
Objective: To visualize and quantify changes in the expression and localization of synaptic proteins in response to this compound.
Protocol:
-
Cell Culture and Treatment:
-
Primary rat hippocampal neurons are cultured on glass coverslips.
-
Neurons are treated with vehicle or this compound as described for Western blotting.
-
-
Fixation and Permeabilization:
-
Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes.
-
Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Cells are blocked with 10% normal goat serum in PBS for 1 hour.
-
Cells are incubated with primary antibodies (e.g., anti-MAP2, anti-synaptophysin, anti-PSD-95) overnight at 4°C.
-
Cells are washed with PBS and incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear staining.
-
-
Imaging and Analysis:
-
Images are acquired using a confocal microscope.
-
The number and intensity of synaptic puncta (e.g., colocalized synaptophysin and PSD-95 puncta) are quantified using image analysis software.
-
Drug Development and Research Implications
The multifaceted mechanism of action of this compound presents a compelling case for its further investigation as a therapeutic agent for neurodegenerative diseases. By simultaneously enhancing synaptic transmission through the PP1/CaMKII pathway and promoting the formation of new synapses via PKCε activation, this compound addresses both functional and structural synaptic deficits.
Future research should focus on:
-
In vivo efficacy: Evaluating the cognitive-enhancing effects of this compound in animal models of Alzheimer's disease and other neurodegenerative conditions.
-
Pharmacokinetics and safety: Determining the bioavailability, brain penetration, and potential off-target effects of this compound.
-
Combination therapies: Investigating the potential synergistic effects of this compound with other therapeutic agents, such as those targeting amyloid-beta or tau pathology.
Conclusion
This compound is a promising small molecule that positively modulates synaptic plasticity through distinct yet complementary signaling pathways. Its ability to increase AMPA receptor surface expression and promote synaptogenesis highlights its potential as a disease-modifying therapy for a range of neurological disorders characterized by synaptic dysfunction. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds.
References
- 1. Effects of newly synthesized DCP-LA-phospholipids on protein kinase C and protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The linoleic acid derivative DCP-LA selectively activates PKC-epsilon, possibly binding to the phosphatidylserine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainate-triggered currents in Xenopus oocytes injected with chick retinal membrane fragments: effect of guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Kinase Cϵ (PKCϵ) Promotes Synaptogenesis through Membrane Accumulation of the Postsynaptic Density Protein PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSD-95 promotes synaptogenesis and multiinnervated spine formation through nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DCP-LA-phosphatidylinositol and its enantiomer exhibit different bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping the electrophysiological and morphological properties of CA1 pyramidal neurons along the longitudinal hippocampal axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological Properties of CA1 Pyramidal Neurons along the Longitudinal Axis of the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DCPLA-ME in the Upregulation of MnSOD and BDNF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the regulatory effects of the novel protein kinase C epsilon (PKCε) activator, DCPLA-ME, on the expression of Manganese Superoxide Dismutase (MnSOD) and Brain-Derived Neurotrophic Factor (BDNF). Emerging research highlights the therapeutic potential of this compound in neurodegenerative diseases, primarily through its activation of the PKCε signaling pathway. This document details the molecular mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the involved signaling cascades. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to advance the study and application of this compound in neuroprotective strategies.
Introduction
Neurodegenerative disorders, such as Alzheimer's disease, are characterized by progressive neuronal loss and cognitive decline. Oxidative stress and diminished neurotrophic support are key pathological features. Manganese Superoxide Dismutase (MnSOD) is a critical mitochondrial antioxidant enzyme that mitigates oxidative damage, while Brain-Derived Neurotrophic Factor (BDNF) is a vital neurotrophin for neuronal survival, growth, and synaptic plasticity. The downregulation of both MnSOD and BDNF has been implicated in the progression of neurodegenerative diseases.
This compound is a synthetic linoleic acid derivative that has been identified as a potent and specific activator of PKCε. Activation of PKCε has been shown to counteract the deficits in MnSOD and BDNF expression, offering a promising therapeutic avenue. This guide will explore the intricate relationship between this compound, PKCε, MnSOD, and BDNF.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on MnSOD and BDNF expression as reported in key studies. These data illustrate the compound's efficacy in upregulating these critical neuroprotective proteins, particularly under conditions of oxidative stress.
Table 1: Effect of this compound on MnSOD Expression in Human Brain Microvascular Endothelial Cells (HBMECs) under Oxidative Stress [1]
| Treatment Condition | MnSOD mRNA Expression (relative to control) | MnSOD Protein Expression (relative to control) |
| Control | 1.0 | 1.0 |
| TBHP (500 µM) | ~0.6 | ~0.5 |
| TBHP (500 µM) + this compound (100 nM) | ~1.0 | ~1.2 |
| This compound (100 nM) | ~1.0 | ~1.5 |
TBHP (tert-butyl hydroperoxide) is used to induce oxidative stress.
Table 2: Effect of this compound on BDNF and MnSOD Expression in Primary Human Hippocampal Neurons under Oxidative Stress
| Treatment Condition | BDNF Expression (relative to control) | MnSOD Expression (relative to control) |
| Control | 1.0 | 1.0 |
| TBHP (200 µM) | ~0.5 | ~0.6 |
| TBHP (200 µM) + this compound (100 nM) | ~0.9 | ~0.9 |
Data are estimated from graphical representations in the cited literature and represent the trend of this compound's effect.
Signaling Pathways
The primary mechanism by which this compound regulates MnSOD and BDNF is through the activation of PKCε. The following diagrams, generated using the DOT language, illustrate the key signaling pathways.
Caption: this compound signaling pathway for MnSOD and BDNF upregulation.
The experimental workflow for investigating the effects of this compound is crucial for reproducible research.
Caption: Experimental workflow for studying this compound effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning this compound's effects on MnSOD and BDNF.
Primary Hippocampal Neuron Culture
-
Coating Plates: Culture plates or coverslips are coated with Poly-D-lysine and laminin (B1169045) to promote neuronal attachment and growth.
-
Tissue Dissection: Hippocampi are dissected from embryonic day 18 (E18) rat or mouse pups in a sterile environment.
-
Digestion: The dissected tissue is treated with a papain solution to dissociate the cells.
-
Trituration: The digested tissue is gently triturated using a series of fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plating: Cells are plated at a desired density onto the coated plates in a suitable culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).
-
Maintenance: Cultures are maintained in a humidified incubator at 37°C and 5% CO2, with partial media changes every 3-4 days.
This compound Treatment
-
Preparation of this compound Stock: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Treatment: The stock solution is diluted in culture medium to the desired final concentration (e.g., 100 nM). For experiments involving oxidative stress, cells are often pre-treated with an inducing agent like tert-butyl hydroperoxide (TBHP) for a specified duration before or concurrently with this compound treatment.
-
Incubation: Cells are incubated with the this compound-containing medium for the desired experimental duration (e.g., 24-72 hours).
Quantitative PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from the treated cells using a commercial RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, cDNA template, and primers specific for MnSOD, BDNF, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of MnSOD and BDNF mRNA is calculated using the ΔΔCt method.
Western Blotting
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for MnSOD, BDNF, and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Immunocytochemistry
-
Fixation: Cells grown on coverslips are fixed with 4% paraformaldehyde.
-
Permeabilization: The cell membranes are permeabilized with a detergent (e.g., Triton X-100).
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin or normal goat serum).
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against MnSOD and BDNF.
-
Secondary Antibody Incubation: Cells are incubated with fluorescently labeled secondary antibodies.
-
Counterstaining and Mounting: Nuclei are often counterstained with DAPI, and the coverslips are mounted onto microscope slides.
-
Imaging: Images are acquired using a fluorescence or confocal microscope to visualize the subcellular localization and expression levels of the target proteins.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for neurodegenerative diseases by targeting the PKCε pathway to upregulate the key neuroprotective proteins MnSOD and BDNF. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the mechanisms and applications of this compound. Future studies should focus on elucidating the downstream transcriptional and post-transcriptional regulatory networks controlled by PKCε and on evaluating the efficacy of this compound in various in vivo models of neurodegeneration. This will be crucial for translating the promising preclinical findings into clinical applications for the treatment of diseases like Alzheimer's.
References
The Effect of DCPLA-ME on Glycogen Synthase Kinase-3β Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its dysregulation has been implicated in the pathogenesis of several diseases, most notably Alzheimer's disease, where it is a key enzyme responsible for the hyperphosphorylation of the tau protein, a hallmark of the disease. Consequently, GSK-3β has emerged as a significant therapeutic target. This technical guide provides an in-depth analysis of the effect of DCPLA-ME on GSK-3β activity, summarizing the current understanding of its mechanism of action, relevant quantitative data, and the experimental protocols used to elucidate these effects.
This compound is the methyl ester of 8-[2-(2-pentylcyclopropylmethyl)-cyclopropyl]-octanoic acid (DCP-LA). It is recognized as a potent and selective activator of Protein Kinase C epsilon (PKCε), an isoform of PKC that is highly expressed in the brain and implicated in neuronal signaling and neuroprotection. The effect of this compound on GSK-3β is primarily indirect, mediated through the activation of PKCε and its influence on downstream signaling pathways.
Quantitative Data on the Effect of this compound on GSK-3β Activity
Currently, direct quantitative data on the inhibition of GSK-3β by this compound, such as IC50 values from in vitro kinase assays, are not available in the public domain. The primary mechanism of action is understood to be the inactivation of GSK-3β through phosphorylation at its inhibitory serine 9 residue (p-GSK-3β Ser9), mediated by upstream kinases that are activated by this compound.
Research has demonstrated that the parent compound, DCP-LA, suppresses GSK-3β activation in the hippocampus of 5xFAD transgenic mice, an animal model of Alzheimer's disease.[1][2] This effect is attributed to the activation of PKCε and the subsequent phosphorylation and inactivation of GSK-3β.
The following table summarizes the known effects of this compound's parent compound, DCP-LA, on GSK-3β and related signaling molecules.
| Compound | Target | Effect | Model System | Reference |
| DCP-LA | GSK-3β | Suppression of activation | Hippocampus of 5xFAD mice | [1][2] |
| DCP-LA | Tau (Ser396) | Suppression of phosphorylation | Hippocampus of 5xFAD mice | [1][2] |
| DCP-LA | PKCε | Selective and direct activation | Cell-free and in PC-12 cells | [1][2] |
| DCP-LA | PTP1B | Potent inhibition | Not specified | [1][2] |
Signaling Pathways and Mechanism of Action
This compound, through its activation of PKCε, inactivates GSK-3β via three primary signaling pathways. This multi-faceted approach underscores the robust potential of this compound in modulating GSK-3β activity.
-
Direct PKCε-Mediated Inactivation of GSK-3β: Activated PKCε can directly phosphorylate GSK-3β at its inhibitory Serine 9 residue. This phosphorylation event induces a conformational change in GSK-3β, which inhibits its kinase activity.[1][2]
-
PKCε/Akt-Mediated Inactivation of GSK-3β: PKCε can also activate Akt (also known as Protein Kinase B), another serine/threonine kinase. Activated Akt is a well-established upstream kinase that phosphorylates and inactivates GSK-3β at Serine 9.[1][2]
-
PTP1B Inhibition and Enhanced Akt Signaling: this compound's parent compound, DCP-LA, is also a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin (B600854) and receptor tyrosine kinase (RTK) signaling pathways. By inhibiting PTP1B, DCP-LA enhances the phosphorylation of RTKs and Insulin Receptor Substrate 1 (IRS-1), leading to the activation of the PI3K/PDK1/Akt pathway. This sustained activation of Akt further contributes to the inhibitory phosphorylation of GSK-3β.[1][2]
The interplay of these three pathways results in a significant and sustained inactivation of GSK-3β.
Signaling Pathway Diagrams
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the investigation of this compound's effect on GSK-3β activity.
PKCε Kinase Activity Assay
This assay is used to confirm that this compound activates PKCε.
-
Principle: A common method is a fluorescence polarization (FP) assay. A fluorescently labeled peptide substrate for PKCε is used. When the substrate is phosphorylated by active PKCε, a specific antibody that binds to the phosphorylated substrate is added. The binding of the large antibody to the small fluorescent peptide causes a change in the polarization of the emitted light when the sample is excited with polarized light.
-
Materials:
-
Recombinant human PKCε
-
Fluorescently labeled PKCε peptide substrate
-
Anti-phosphoserine/threonine antibody
-
ATP
-
Assay buffer (e.g., HEPES buffer containing MgCl2, DTT, and lipid activators like phosphatidylserine (B164497) and diacylglycerol)
-
This compound
-
Microplate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKCε enzyme, and the fluorescent peptide substrate.
-
Add varying concentrations of this compound or a vehicle control to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the anti-phospho-substrate antibody.
-
Incubate to allow for antibody-peptide binding.
-
Measure the fluorescence polarization. An increase in polarization indicates increased PKCε activity.
-
In Vitro GSK-3β Kinase Activity Assay
This assay would be used to determine if this compound directly inhibits GSK-3β.
-
Principle: A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity.
-
Materials:
-
Recombinant human GSK-3β
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)
-
ADP-Glo™ Kinase Assay reagents (Promega) or similar
-
This compound
-
Luminometer
-
-
Procedure:
-
Set up the kinase reaction in a microplate with GSK-3β enzyme, substrate peptide, and kinase buffer.
-
Add varying concentrations of this compound or a known GSK-3β inhibitor (positive control) and a vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 45-60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence. A decrease in luminescence indicates inhibition of GSK-3β activity.
-
Western Blot for Phosphorylated GSK-3β (Ser9) in Cell Culture
This is a key experiment to demonstrate the indirect inactivation of GSK-3β by this compound in a cellular context.
-
Principle: This method uses specific antibodies to detect the total amount of GSK-3β protein and the amount of GSK-3β that is phosphorylated at the inhibitory Serine 9 residue. An increase in the ratio of p-GSK-3β (Ser9) to total GSK-3β indicates inactivation of the enzyme.
-
Materials:
-
Cell line (e.g., SH-SY5Y human neuroblastoma cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-GSK-3β (Ser9) and mouse anti-total GSK-3β
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture cells to a desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-GSK-3β (Ser9) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated anti-rabbit secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total GSK-3β, followed by the HRP-conjugated anti-mouse secondary antibody and detection.
-
Quantify the band intensities and calculate the ratio of p-GSK-3β (Ser9) to total GSK-3β.
-
Experimental Workflow Diagram
Conclusion
This compound represents a promising therapeutic agent for diseases associated with GSK-3β hyper-activity, such as Alzheimer's disease. Its primary mechanism of action involves the activation of PKCε, which in turn leads to the robust inactivation of GSK-3β through a multi-pathway approach. While direct quantitative data on GSK-3β inhibition by this compound is still forthcoming, the evidence for its indirect inactivation via phosphorylation at Serine 9 is compelling. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of the effects of this compound and other PKCε activators on GSK-3β signaling. Future research should focus on quantifying the direct interaction, if any, between this compound and GSK-3β and further elucidating the downstream consequences of this signaling modulation in various disease models.
References
The Dual-Pronged Approach of DCPLA-ME in Mitigating Amyloid-Beta Pathology: A Technical Whitepaper
For Immediate Release
A deep dive into the novel compound DCPLA-ME (DCP-LA) reveals a significant impact on the molecular underpinnings of Alzheimer's disease, primarily through the modulation of key signaling pathways that govern both tau hyperphosphorylation and amyloid-beta plaque formation. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the mechanism of action, experimental validation, and protocols relevant to the study of this compound in the context of amyloid-beta pathology.
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. The novel synthetic linoleic acid derivative, this compound (also referred to as DCP-LA), has emerged as a promising therapeutic candidate. It operates through a unique dual mechanism involving the activation of protein kinase C epsilon (PKCε) and the inhibition of protein tyrosine phosphatase 1B (PTP1B). This activity converges on the downstream regulation of glycogen (B147801) synthase kinase-3β (GSK-3β), a pivotal enzyme in both Aβ production and tau phosphorylation. Studies in the 5xFAD transgenic mouse model of Alzheimer's have demonstrated that DCP-LA not only ameliorates cognitive deficits but also effectively prevents the deposition of amyloid plaques and synaptic loss[1][2]. This whitepaper will provide a comprehensive overview of the available data, experimental methodologies, and the core signaling pathways affected by this compound.
Mechanism of Action: A Two-Pronged Attack on Alzheimer's Pathology
This compound's therapeutic potential stems from its ability to modulate the intricate signaling cascade that leads to the pathological hallmarks of Alzheimer's disease. The compound's primary targets are PKCε and PTP1B, initiating a series of events that culminate in the inhibition of GSK-3β.
The proposed mechanism of action is as follows:
-
PKCε Activation: this compound directly activates PKCε. Activated PKCε can then phosphorylate and inactivate GSK-3β.
-
PTP1B Inhibition: Simultaneously, this compound inhibits PTP1B. This inhibition leads to an increase in the tyrosine phosphorylation of insulin (B600854) receptor substrate 1 (IRS-1).
-
PI3K/Akt Pathway Activation: The enhanced phosphorylation of IRS-1 triggers the activation of the phosphatidylinositol 3-kinase (PI3K)/3-phosphoinositide-dependent protein kinase-1 (PDK1)/Akt signaling pathway.
-
GSK-3β Inactivation: Activated Akt (also known as protein kinase B) phosphorylates GSK-3β at its serine-9 residue, leading to its inactivation.
-
Synergistic Effect: The combination of direct inactivation of GSK-3β by PKCε and indirect inactivation via the PTP1B/PI3K/Akt pathway results in a more robust suppression of GSK-3β activity than either pathway alone[3][4].
The inhibition of GSK-3β is critical as this kinase is implicated in the amyloidogenic processing of amyloid precursor protein (APP) and the hyperphosphorylation of tau protein. By suppressing GSK-3β, this compound is positioned to reduce both amyloid plaque formation and the development of neurofibrillary tangles.
Impact on Amyloid-Beta Pathology: Preclinical Evidence
Research utilizing the 5xFAD transgenic mouse model, which exhibits aggressive Aβ pathology, has provided evidence for the efficacy of this compound in mitigating Alzheimer's-related pathologies.
Reduction of Amyloid Plaque Deposition
Studies have shown that treatment with the PKCε-specific activator, DCP-LA, largely prevented the deposition of amyloid plaques in 5xFAD mice[1][2]. While the precise quantitative reduction in plaque burden from these specific studies is not detailed in the available literature, the qualitative findings strongly suggest a significant disease-modifying effect. The underlying mechanism is believed to be the this compound-mediated inhibition of GSK-3β, which has been shown in other studies to decrease amyloid deposition[5].
Amelioration of Cognitive Deficits
In conjunction with its impact on amyloid plaques, this compound has been demonstrated to prevent cognitive deficits in the 5xFAD mouse model[1][2]. This improvement in cognitive function is a crucial indicator of the therapeutic potential of the compound, suggesting that the observed reduction in pathological markers translates to functional benefits.
Table 1: Summary of this compound's Effects on Amyloid-Beta Pathology and Cognitive Function in 5xFAD Mice
| Parameter | Observed Effect | Reference |
| Amyloid Plaque Deposition | Prevention of plaque deposition | [1][2] |
| Cognitive Function | Prevention of spatial learning and memory impairment | [1][2][3] |
| Synaptic Loss | Prevention of synaptic loss | [1][2] |
| Tau Phosphorylation | Suppression of Aβ-induced tau phosphorylation | [3][4] |
Experimental Protocols
The following sections outline detailed methodologies for key experiments relevant to the investigation of this compound's effects on amyloid-beta pathology, based on established protocols for the 5xFAD mouse model.
Animal Model and Drug Administration
-
Animal Model: The 5xFAD transgenic mouse model is recommended due to its rapid and robust amyloid pathology. These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with a total of five familial Alzheimer's disease mutations[6].
-
Drug Formulation and Administration: this compound can be formulated for oral administration. A typical protocol would involve dissolving the compound in a suitable vehicle (e.g., 8% DMSO solution) and administering it via oral gavage. Dosing regimens from similar studies in 5xFAD mice can be used as a starting point, for instance, daily or thrice-weekly administration over a period of several weeks or months[6].
Quantification of Amyloid-Beta Plaques (Immunohistochemistry)
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are then extracted, post-fixed in 4% PFA, and cryoprotected in a sucrose (B13894) solution. Coronal sections (typically 30-40 µm) are prepared using a cryostat or vibratome.
-
Staining Procedure:
-
Antigen retrieval is performed by incubating the sections in formic acid.
-
Sections are permeabilized and blocked to prevent non-specific antibody binding.
-
Incubation with a primary antibody specific for Aβ (e.g., 6E10) is carried out overnight at 4°C.
-
Following washing, sections are incubated with a biotinylated secondary antibody.
-
An avidin-biotin complex (ABC) reagent is applied, followed by a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB) to visualize the plaques.
-
Sections are mounted on slides, dehydrated, and coverslipped.
-
-
Image Analysis: Stained sections are imaged using a light microscope. The amyloid plaque burden is quantified using image analysis software (e.g., ImageJ) by measuring the percentage of the total area of the cortex and hippocampus that is occupied by Aβ plaques.
Measurement of Soluble and Insoluble Aβ Levels (ELISA)
-
Brain Homogenate Preparation:
-
The cortex and hippocampus are dissected from fresh or frozen brain tissue.
-
For the soluble fraction, the tissue is homogenized in a buffer containing a protease inhibitor cocktail. The homogenate is then centrifuged at high speed, and the supernatant is collected.
-
For the insoluble fraction, the remaining pellet is re-homogenized in a strong denaturant such as formic acid or guanidine-HCl to solubilize the aggregated Aβ.
-
-
ELISA Procedure:
-
Commercially available ELISA kits specific for human Aβ40 and Aβ42 are used.
-
The prepared brain homogenate fractions (soluble and insoluble) are diluted to fall within the detection range of the assay.
-
The samples and standards are added to the antibody-coated microplate and incubated.
-
Following a series of washing steps, a detection antibody is added, followed by a substrate that produces a colorimetric signal.
-
The absorbance is read using a microplate reader, and the concentrations of Aβ40 and Aβ42 are calculated based on the standard curve. The results are typically normalized to the total protein concentration of the homogenate.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and processes described, the following diagrams have been generated using the DOT language.
References
- 1. PKC ε Activation Prevents Synaptic Loss, Aβ Elevation, and Cognitive Deficits in Alzheimer's Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKC ε activation prevents synaptic loss, Aβ elevation, and cognitive deficits in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of PKCε Activation and PTP1B Inhibition Effectively Suppresses Aβ-Induced GSK-3β Activation and Tau Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Pharmacological Strategies to Improve Dendritic Spines in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological intervention in a transgenic mouse model improves Alzheimer’s-associated pathological phenotype: Involvement of proteasome activation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DCPLA-ME in Mitigating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key pathological feature in a host of neurodegenerative diseases. Emerging evidence points to the therapeutic potential of targeting specific signaling pathways to bolster these defenses. This technical guide provides an in-depth analysis of DCPLA-ME (DCPLA methyl ester), a protein kinase C epsilon (PKCε) activator, and its role in reducing oxidative stress. We will explore its mechanism of action, detail relevant experimental protocols, and present quantitative data from key studies. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction to this compound and Oxidative Stress
Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's disease.[1] An excess of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to cellular dysfunction and death.[1][2] The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition.[2]
This compound is a novel activator of protein kinase C epsilon (PKCε), a crucial enzyme in various cellular signaling pathways.[3] Activation of PKCε has been shown to confer neuroprotective effects, and its role in mitigating oxidative stress is an area of active investigation.[4] This guide will focus on the molecular mechanisms by which this compound, through the activation of PKCε, enhances cellular antioxidant defenses.
Mechanism of Action: The PKCε-Mediated Antioxidant Response
This compound exerts its antioxidant effects primarily through the activation of PKCε.[3] This activation initiates a signaling cascade that culminates in the increased expression and activity of key antioxidant enzymes, most notably manganese superoxide (B77818) dismutase (MnSOD).[3] MnSOD is a critical mitochondrial enzyme responsible for the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[3]
The signaling pathway initiated by this compound can be summarized as follows:
-
PKCε Activation: this compound directly activates PKCε.[3]
-
HuR-Mediated mRNA Stabilization: Activated PKCε leads to the nuclear export of the mRNA-stabilizing protein HuR.[3] HuR then binds to the AU-rich elements in the 3'-untranslated region of MnSOD and Vascular Endothelial Growth Factor (VEGF) mRNAs, preventing their degradation and promoting their translation into proteins.[3]
-
Increased MnSOD and VEGF Expression: The stabilization of MnSOD and VEGF mRNA results in elevated levels of their respective proteins, enhancing the cell's capacity to neutralize superoxide radicals and promoting vascular health.[3]
While a direct link between this compound-induced PKCε activation and the master antioxidant transcription factor Nrf2 has not been definitively established in the reviewed literature, it is a plausible downstream pathway. PKC isoforms are known to influence Nrf2 activity. However, one study has suggested that PKCε may phosphorylate Keap1 (INrf2), the negative regulator of Nrf2, leading to Nrf2 degradation.[5][6] This presents a conflicting view with the expected antioxidant response. Further research is required to elucidate the precise interplay between this compound-activated PKCε and the Nrf2 pathway.
Signaling Pathway Diagram
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data from a key study investigating the effects of this compound on markers of oxidative stress in human brain microvascular endothelial cells (HBMECs).[3]
Table 1: Effect of this compound on Superoxide Levels in TBHP-Treated HBMECs [3]
| Treatment Group | Intracellular O₂⁻ Level (Relative to Control) |
| Control | 100% |
| TBHP (500 µM) | Increased (exact % not specified) |
| TBHP + this compound (100 nM) | Prevented increase in O₂⁻ |
| This compound (100 nM) alone | Decreased below basal level |
Table 2: Effect of this compound on MnSOD and PKCε mRNA and Protein Expression in TBHP-Treated HBMECs [3]
| Treatment Group | MnSOD mRNA Expression | MnSOD Protein Expression | PKCε mRNA Expression | PKCε Protein Expression |
| Control | 100% | 100% | 100% | 100% |
| TBHP (500 µM) | Decreased | Decreased | No significant change | No significant change |
| TBHP + this compound (100 nM) | Prevented decrease | Increased | No significant change | Increased |
| This compound (100 nM) alone | No significant change | Increased | No significant change | Increased |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's role in reducing oxidative stress.
Induction of Oxidative Stress in HBMECs
This protocol describes the induction of oxidative stress in cultured human brain microvascular endothelial cells (HBMECs) using tert-butyl hydroperoxide (TBHP).[3]
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. biomol.com [biomol.com]
- 5. Oncogene PKCε controls INrf2–Nrf2 interaction in normal and cancer cells through phosphorylation of INrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncogene PKCε controls INrf2-Nrf2 interaction in normal and cancer cells through phosphorylation of INrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on PKC Epsilon Activators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research surrounding Protein Kinase C epsilon (PKCε) activators. It provides a comprehensive overview of their mechanisms of action, key signaling pathways, and the experimental methodologies used to study them. This document is intended to serve as a core resource for researchers and professionals involved in drug discovery and development targeting PKCε.
Introduction to Protein Kinase C Epsilon (PKCε)
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and neuronal function.[1] The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). PKCε is a member of the novel PKC subfamily, which are activated by the second messenger diacylglycerol (DAG) but are independent of calcium ions (Ca²⁺).[2]
PKCε is ubiquitously expressed and has been implicated in a wide range of physiological and pathological processes, including cardioprotection, neuroprotection, learning and memory, pain signaling, and cancer.[2][3] Its diverse functions make it an attractive therapeutic target for a variety of diseases. This guide focuses on the activators of PKCε, molecules that can modulate its activity and thereby influence these critical cellular pathways.
Quantitative Data on PKC Epsilon Activators
The potency and selectivity of PKCε activators are critical parameters for their use as research tools and potential therapeutics. The following tables summarize the quantitative data for a range of known PKCε activators, including their binding affinities (Kᵢ or Kₔ) and activation constants (EC₅₀ or Kₐ).
| Activator | Activator Type | PKCε Kᵢ (nM) | PKCε Kₔ (nM) | PKCε EC₅₀ (nM) | Other PKC Isoform Affinities/Activities | Reference(s) |
| Bryostatin-1 | Macrocyclic Lactone | 1.35 (PKCα), 0.42 (PKCβ2), 0.26 (PKCδ) | 0.24 | - | Binds to multiple PKC isoforms with varying affinities. | [4][5] |
| (-)-Indolactam V | Alkaloid | 3.36 (η-CRD2), 1.03 µM (γ-CRD2) | 7.7 (ε-C1B), 5.5 (η-C1B), 8.3 (δ-C1B) | - | Binds to C1 domains of conventional and novel PKCs. | [6][7] |
| Prostratin | Phorbol (B1677699) Ester | 12.5 | - | - | Activates classical, novel, and atypical PKC isoforms. | [7] |
| Mezerein | Diterpene Ester | - | - | - | IC₅₀ (growth inhibition): 1190 nM (PKCα), 908 nM (PKCβI), 141 nM (PKCδ) | [8][9] |
| Daphnetoxin (B1198267) | Diterpene Ester | - | - | - | IC₅₀ (growth inhibition): 536 nM (PKCα), 902 nM (PKCβI), 3370 nM (PKCδ) | [8][9] |
| Resiniferatoxin (B1680534) | Diterpene | - | 1.8 | 18 (translocation) | Does not displace phorbol ester binding. | [10] |
| Sapintoxin A | Phorbol Ester | - | - | Kₐ = 76 | Potent PKC activator. | [11] |
| SC-10 | - | - | - | - | Direct PKC activator. | [4] |
| HMI-1a1 | - | - | - | - | Not specified. | [5] |
| DCP-LA | Linoleic Acid Derivative | - | - | 500 (in Schwann cells) | Selective PKCε activator. | [2][12] |
Note: Data is compiled from various sources and experimental conditions may differ. Please refer to the original publications for detailed information.
Key Signaling Pathways Involving PKC Epsilon
PKCε is a central node in numerous signaling pathways initiated by a variety of stimuli, including growth factors, hormones, and inflammatory signals. Its activation leads to the phosphorylation of a diverse array of downstream substrates, resulting in a wide range of cellular responses.
Activation by G-Protein Coupled Receptors (GPCRs) and Receptor Tyrosine Kinases (RTKs)
Activation of GPCRs and RTKs often leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). DAG directly binds to the C1 domain of PKCε, recruiting it to the cell membrane and inducing a conformational change that relieves autoinhibition and activates the kinase.[1]
For example, Platelet-Derived Growth Factor (PDGF) can activate PKCε through two independent pathways involving either Phospholipase C gamma (PLCγ) or Phosphatidylinositol 3-kinase (PI3K).[13]
Toll-Like Receptor (TLR) Signaling
PKCε is a critical component of the Toll-like receptor 4 (TLR4) signaling pathway, which is essential for the innate immune response to bacterial lipopolysaccharide (LPS).[14] Upon LPS binding to TLR4, a signaling cascade is initiated that leads to the activation of PKCε, which in turn contributes to the activation of macrophages and dendritic cells.
Downstream Effectors and Cellular Responses
Activated PKCε phosphorylates a wide range of substrate proteins, leading to diverse cellular responses. Proteomic studies have identified numerous direct and indirect substrates of PKCε. Some key downstream signaling pathways and effectors include:
-
Raf/MEK/ERK Pathway: PKCε can activate the Raf-1 kinase, leading to the activation of the downstream MEK/ERK signaling cascade, which is involved in cell proliferation and survival.[15]
-
Akt/mTOR Pathway: PKCε can phosphorylate and activate Akt, a key regulator of cell growth, survival, and metabolism.
-
Cytoskeletal Regulation: PKCε interacts with and phosphorylates cytoskeletal proteins, influencing cell adhesion, migration, and morphology.[1]
-
Ion Channel Modulation: PKCε can directly phosphorylate and modulate the activity of various ion channels, impacting neuronal excitability and neurotransmitter release.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of PKCε activators.
PKC Epsilon Kinase Activity Assay
This assay measures the ability of a compound to directly activate PKCε and induce the phosphorylation of a substrate.
Materials:
-
Recombinant human PKCε
-
PKCε substrate peptide (e.g., a peptide containing a PKCε consensus phosphorylation site)
-
ATP (with [γ-³²P]ATP for radioactive detection, or unlabeled ATP for non-radioactive methods)
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (PKCε activators)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes (for in vitro activation)
-
96-well plates
-
Scintillation counter or plate reader (depending on the detection method)
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Prepare a reaction mixture containing recombinant PKCε, substrate peptide, and PS/DAG liposomes in kinase buffer.
-
-
Initiate the Kinase Reaction:
-
Add the test compound dilutions to the wells of a 96-well plate.
-
Add the PKCε reaction mixture to each well.
-
Initiate the reaction by adding ATP (containing [γ-³²P]ATP).
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Stop the Reaction:
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
-
Detection of Phosphorylation:
-
Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Methods (e.g., ELISA-based): Transfer the reaction mixture to an antibody-coated plate that captures the phosphorylated substrate. Detect the captured substrate using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate.
-
-
Data Analysis:
-
Calculate the percentage of PKCε activation relative to a positive control (e.g., a known potent activator like PMA).
-
Determine the EC₅₀ value of the test compound by plotting the percentage of activation against the compound concentration.
-
PKC Epsilon Translocation Assay
This cell-based assay measures the redistribution of PKCε from the cytosol to the plasma membrane upon activation.
Materials:
-
Cells expressing a fluorescently tagged PKCε (e.g., PKCε-GFP)
-
Cell culture medium and supplements
-
Test compounds (PKCε activators)
-
High-content imaging system or confocal microscope
-
Image analysis software
Protocol:
-
Cell Culture:
-
Plate cells expressing PKCε-GFP in a suitable imaging plate (e.g., 96-well glass-bottom plate).
-
Allow cells to adhere and grow to an appropriate confluency.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound or a vehicle control.
-
-
Live-Cell Imaging:
-
Acquire images of the cells at different time points after compound addition using a high-content imaging system or confocal microscope.
-
Capture images of the GFP fluorescence to visualize the localization of PKCε.
-
-
Image Analysis:
-
Use image analysis software to quantify the translocation of PKCε-GFP from the cytosol to the plasma membrane. This can be done by measuring the fluorescence intensity at the cell periphery versus the cytoplasm.
-
-
Data Analysis:
-
Calculate the percentage of cells showing translocation or the ratio of membrane to cytosolic fluorescence.
-
Determine the EC₅₀ value for translocation by plotting the response against the compound concentration.
-
Immunoprecipitation and Western Blotting
This method is used to assess the phosphorylation of PKCε itself (autophosphorylation) or its downstream substrates in response to an activator.
Materials:
-
Cells or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies:
-
Primary antibody against PKCε
-
Primary antibody against the phosphorylated form of a substrate
-
Secondary antibody conjugated to HRP
-
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Chemiluminescence detection reagents and imaging system
Protocol:
-
Cell Lysis:
-
Treat cells with the PKCε activator for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation (for substrate phosphorylation):
-
Incubate the cell lysate with a primary antibody against the substrate of interest.
-
Add Protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
-
Elute the protein from the beads.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins in the cell lysate or the immunoprecipitated sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against phospho-PKCε (for autophosphorylation) or the phosphorylated substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities to determine the change in phosphorylation levels.
-
Conclusion
PKCε is a multifaceted signaling molecule with significant therapeutic potential. The development of potent and selective PKCε activators is a promising avenue for the treatment of a range of diseases. This technical guide provides a foundational understanding of PKCε, its activators, and the experimental approaches used to study them. By leveraging this knowledge, researchers can further elucidate the complex roles of PKCε in health and disease and accelerate the discovery of novel therapeutics targeting this important kinase.
References
- 1. The substrates and binding partners of protein kinase Cε - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRKCE protein kinase C epsilon [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. PKC-epsilon is required for mechano-sensitive activation of ERK1/2 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein kinase C epsilon activation improves early survival in an acute porcine model of controlled hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Differential activation by daphnetoxin and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of protein kinase C by the capsaicin analogue resiniferatoxin in sensory neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sapintoxin A. A fluorescent phorbol ester that is a potent activator of protein kinase C but is not a tumour promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein kinase C epsilon activation regulates proliferation, migration, and epithelial to mesenchymal-like transition in rat Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet-derived growth factor activates protein kinase C epsilon through redundant and independent signaling pathways involving phospholipase C gamma or phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein kinase C epsilon: a new target to control inflammation and immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PKC epsilon functions as an oncogene by enhancing activation of the Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of DCPLA-ME: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCPLA-ME, a methyl ester derivative of a linoleic acid compound, has emerged as a significant research molecule in the exploration of therapeutic strategies for neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It is designed to serve as a resource for researchers and professionals in the field of drug development, offering detailed insights into its pharmacological profile, experimental validation, and future potential. While this compound has demonstrated promising neuroprotective effects in various preclinical models, it is important to note that information regarding its formal preclinical development, including detailed pharmacokinetics, toxicology, and clinical trial status, is not extensively available in the public domain. This guide synthesizes the existing scientific literature to present a thorough account of the current understanding of this compound.
Introduction: The Emergence of a Novel Neuroprotective Agent
The quest for effective treatments for Alzheimer's disease has led to the investigation of numerous molecular pathways implicated in its pathogenesis. One such pathway involves the ε isoform of Protein Kinase C (PKCε), a key enzyme in cellular signaling that has been linked to neuroprotection and cognitive function. This compound has been identified as a potent activator of PKCε, positioning it as a molecule of interest for mitigating the complex pathology of Alzheimer's disease. Its development stems from the broader investigation into lipid-based signaling molecules and their therapeutic potential.
Mechanism of Action: A Multi-faceted Approach to Neuroprotection
This compound exerts its neuroprotective effects through a complex interplay of signaling pathways. Its primary mode of action is the activation of PKCε, which in turn initiates a cascade of downstream events beneficial for neuronal health.
Activation of the PKCε Signaling Pathway
Upon activation by this compound, PKCε translocates to the cell membrane and phosphorylates a range of substrate proteins. This leads to several key outcomes:
-
Upregulation of Neuroprotective Proteins: Activated PKCε stimulates the translation of messenger RNAs (mRNAs) for Manganese Superoxide Dismutase (MnSOD) and Vascular Endothelial Growth Factor (VEGF)[1][2][3][4].
-
MnSOD is a crucial mitochondrial antioxidant enzyme that combats oxidative stress, a major contributor to neuronal damage in Alzheimer's disease.
-
VEGF plays a vital role in angiogenesis and neurogenesis, promoting the health and survival of blood vessels and neurons in the brain.
-
-
Modulation of the HIF-1α/VEGF/ERK Pathway: In the context of cerebral microinfarcts, this compound has been shown to prevent the sustained increase of Hypoxia-Inducible Factor-1α (HIF-1α) and subsequent overactivation of the VEGF/PKCε/Extracellular signal-regulated kinase (ERK) pathway[1][5]. This suggests a role for this compound in regulating the cellular response to hypoxic conditions and preventing aberrant cell proliferation in arterioles[1].
Inhibition of GSK-3β and Reduction of Tau Hyperphosphorylation
A key pathological hallmark of Alzheimer's disease is the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. Glycogen Synthase Kinase-3β (GSK-3β) is a primary kinase responsible for this pathological tau phosphorylation. This compound has been reported to inhibit the activity of GSK-3β through its activation of PKCε, thereby reducing the hyperphosphorylation of tau[6]. This action is critical in preventing the formation of neurofibrillary tangles and the subsequent disruption of the neuronal cytoskeleton.
Preclinical Efficacy: Evidence from In Vitro and In Vivo Models
The therapeutic potential of this compound has been evaluated in a range of preclinical models of Alzheimer's disease, demonstrating its efficacy in addressing key aspects of the disease's pathology.
Protection Against Synaptic Loss
Synaptic loss is an early and critical event in the progression of Alzheimer's disease, correlating strongly with cognitive decline. In in vitro studies using rat hippocampal primary neurons treated with amyloid-beta derived soluble peptides (ASPD), this compound has been shown to protect against synaptic damage. Treatment with this compound led to a significant increase in the expression of key synaptic proteins, as detailed in the table below[3].
| Synaptic Protein | Treatment Group | Mean Fluorescence Intensity (% of Control) | p-value | Reference |
| MAP-2 | ASPD | 40.7 ± 6.2 | - | [3] |
| ASPD + this compound | 68.9 ± 2.0 | p < 0.0007 | [3] | |
| Synaptophysin | ASPD | 63.3 ± 3.8 | - | [3] |
| ASPD + this compound | 87.5 ± 3.8 | p < 0.0005 | [3] | |
| PSD-95 | ASPD | 67.6 ± 7.2 | - | [3] |
| ASPD + this compound | 99.2 ± 11.3 | p < 0.02 | [3] |
Neuroprotection in Animal Models of Alzheimer's Disease
In vivo studies using transgenic mouse models of Alzheimer's disease have further substantiated the neuroprotective effects of this compound. In 3xTg-AD mice subjected to cerebral microinfarcts, treatment with this compound demonstrated several benefits:
-
Prevention of Spatial Memory Defects: this compound administration prevented impairments in spatial memory, a key cognitive function affected in Alzheimer's disease[1][5].
-
Reduction of Oxidative Stress and Apoptosis: The compound was shown to mitigate strong oxidative DNA damage and apoptosis in arterioles of the hippocampus[1][5].
-
Protection of Microvasculature: this compound protected against the disruption of the hippocampal microvasculature, a component of cerebrovascular pathology often seen in Alzheimer's disease[1][5].
-
Amelioration of Demyelination: The treatment also rescued the demyelination of axons in the hippocampus of 3xTg-AD mice[1].
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
In Vitro Model of Synaptic Damage
-
Cell Culture: Primary hippocampal neurons are isolated from rat embryos and cultured on chambered slides.
-
Treatment: Neurons are treated with amyloid-beta derived soluble peptides (ASPD) to induce synaptic damage. Experimental groups include a vehicle control, ASPD alone, ASPD with this compound, and ASPD with this compound and a PKCε inhibitor to confirm the mechanism of action[3].
-
Immunocytochemistry: After treatment, cells are fixed and stained with antibodies against synaptic proteins such as MAP-2, synaptophysin, and PSD-95.
-
Imaging and Quantification: Stained neurons are imaged using confocal microscopy, and the mean fluorescence intensity of the synaptic proteins is quantified to assess changes in their expression levels[3].
In Vivo Model of Alzheimer's Disease with Cerebral Microinfarcts
-
Animal Model: Triple transgenic (3xTg-AD) mice, which develop both amyloid plaques and neurofibrillary tangles, are used. Wild-type mice serve as controls[1][5].
-
Induction of Microinfarcts: To mimic the cerebrovascular component of Alzheimer's disease, microbeads are injected into the common carotid arteries of the mice to induce cerebral microinfarcts[1][5].
-
Drug Administration: Mice are treated with this compound or a vehicle control for a specified period, typically two weeks[1][5].
-
Behavioral Testing: Spatial memory is assessed using the Morris water maze test.
-
Immunohistochemistry: After the treatment period, brain tissue is collected, sectioned, and stained for various markers, including those for oxidative stress (8-OHdG), apoptosis (cleaved caspase 3), hypoxia (HIF-1α), and key signaling proteins (VEGF, PKCε, ERK1/2)[1].
-
Western Blotting: Protein levels in hippocampal tissue are quantified by Western blot analysis to confirm the findings from immunohistochemistry.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its in vivo evaluation.
Figure 1: Signaling pathway of this compound in neuroprotection.
Figure 2: Experimental workflow for in vivo evaluation of this compound.
Future Directions and Conclusion
This compound represents a promising pharmacological tool for investigating the therapeutic potential of PKCε activation in Alzheimer's disease and other neurodegenerative conditions. The preclinical data gathered to date provide a strong rationale for its neuroprotective effects, particularly in the context of synaptic protection, reduction of oxidative stress, and amelioration of tau pathology.
However, for this compound to transition from a research compound to a viable therapeutic candidate, several critical knowledge gaps must be addressed. Comprehensive studies on its pharmacokinetics (absorption, distribution, metabolism, and excretion) and a thorough toxicological evaluation are essential next steps. Furthermore, dose-response studies are needed to establish optimal therapeutic concentrations and safety margins. To date, there is no publicly available information on any clinical trials involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic effects of PKC activators in Alzheimer's disease transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of PKC activators in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nkgenbiotech.com [nkgenbiotech.com]
- 6. Alzheimer’s disease risk gene CD2AP is a dose-sensitive determinant of synaptic structure and plasticity - PMC [pmc.ncbi.nlm.nih.gov]
The PKCε Activator DCPLA-ME: A Promising Therapeutic Avenue for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function, leading to cognitive decline and dementia. A key pathological feature of many of these diseases is the loss of synapses, the crucial connections between neurons that underpin learning and memory. Emerging research has identified the novel protein kinase C epsilon (PKCε) activator, dicyclopropyl linoleic acid methyl ester (DCPLA-ME), as a promising therapeutic candidate with the potential to mitigate neurodegeneration by promoting synaptogenesis and offering neuroprotection. This technical guide provides a comprehensive overview of the core scientific principles, experimental data, and methodologies related to the therapeutic potential of this compound in the context of neurodegenerative diseases.
Core Mechanism of Action: PKCε Activation and Synaptic Enhancement
This compound is a potent activator of PKCε, a member of the novel PKC subfamily that plays a critical role in neuronal signaling, synaptic plasticity, and cell survival.[1] Unlike classical PKCs, novel PKCs are calcium-independent, which may offer a safer therapeutic window. The neuroprotective and synaptogenic effects of this compound are primarily attributed to its ability to stimulate PKCε activity.
Activated PKCε initiates a cascade of downstream signaling events that converge on the enhancement of synaptic structure and function. Evidence suggests that PKCε activation promotes the expression and appropriate localization of key synaptic proteins, including Microtubule-Associated Protein 2 (MAP-2), a dendritic marker, and the presynaptic and postsynaptic proteins synaptophysin and Postsynaptic Density protein 95 (PSD-95), respectively.[2] This ultimately leads to the strengthening of existing synapses and the formation of new ones, a process critical for counteracting the synaptic loss observed in neurodegenerative conditions.
Quantitative Data on the Neuroprotective Effects of this compound
The efficacy of this compound in protecting against synaptic damage has been quantified in several preclinical studies. The following tables summarize key findings from in vitro and in vivo models of neurodegeneration.
Table 1: In Vitro Efficacy of this compound in Primary Hippocampal Neurons
| Treatment Group | MAP-2 Expression (Mean Fluorescence Intensity, % of Control) | Synaptophysin Expression (Mean Fluorescence Intensity, % of Control) | PSD-95 Expression (Mean Fluorescence Intensity, % of Control) | Reference |
| Control | 100% | 100% | 100% | [2] |
| Amyloid-beta Soluble Peptide Derivatives (ASPD) (50 nM) | 40.7 ± 6.2% | 63.3 ± 3.8% | 67.6 ± 7.2% | [2] |
| ASPD (50 nM) + this compound (100 nM) | 68.9 ± 2.0% | 87.5 ± 3.8% | 99.2 ± 11.3% | [2] |
This data demonstrates that this compound (100 nM) significantly rescues the ASPD-induced reduction in key synaptic proteins in primary rat hippocampal neurons.[2]
Table 2: In Vivo Efficacy of this compound in a Transgenic Mouse Model of Alzheimer's Disease
| Treatment Group | Cognitive Function (e.g., Morris Water Maze Performance) | Synaptic Marker Levels in Hippocampus | Neuroinflammatory Markers | Reference |
| Wild-Type Control | Normal | Baseline | Baseline | [3][4] |
| 3xTg-AD Mice (Vehicle) | Impaired | Reduced | Increased | [3][4] |
| 3xTg-AD Mice + this compound (dose and duration dependent) | Improved | Restored towards baseline | Reduced | [3][4] |
In vivo studies using the 3xTg-AD mouse model have shown that treatment with this compound can prevent spatial memory defects and reduce markers of oxidative stress and apoptosis in the hippocampus.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the study of this compound.
Signaling Pathway of this compound in Neuroprotection
Caption: this compound activates PKCε, leading to downstream signaling cascades involving JNK and CaMKII, which promote the expression and translocation of synaptic proteins, ultimately resulting in synaptogenesis and neuroprotection.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow to evaluate the therapeutic potential of this compound involves both in vitro and in vivo studies, from cell culture and biochemical assays to animal models and behavioral testing.
Detailed Experimental Protocols
Primary Hippocampal Neuron Culture and Treatment
This protocol is foundational for in vitro studies of neuroprotective agents.
Materials:
-
E18 Sprague-Dawley rat embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
This compound (stock solution in DMSO)
-
Neurotoxic agent (e.g., ASPD)
Protocol:
-
Dissection: Aseptically dissect hippocampi from E18 rat embryos in ice-cold dissection medium.
-
Dissociation: enzymatically dissociate the hippocampal tissue using a papain-based dissociation system according to the manufacturer's instructions. Gently triturate the tissue to obtain a single-cell suspension.
-
Plating: Plate the dissociated neurons onto poly-D-lysine coated surfaces at a desired density in pre-warmed Neurobasal medium.
-
Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2. Replace half of the medium every 3-4 days.
-
Treatment: After a specified number of days in vitro (DIV), typically 7-14, treat the neurons with the neurotoxic agent (e.g., 50 nM ASPD) with or without this compound (e.g., 100 nM) for the desired duration (e.g., 24-48 hours). A vehicle control (DMSO) should be included.
Western Blotting for Synaptic Proteins
This technique is used to quantify the expression levels of specific proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MAP-2, anti-synaptophysin, anti-PSD-95)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lysis: Lyse the treated neurons in ice-cold lysis buffer.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
PKCε Membrane Translocation Assay
This assay is crucial for demonstrating the direct activation of PKCε by this compound.
Materials:
-
Treated neuronal cells
-
Subcellular fractionation kit or buffers
-
Western blotting reagents (as above)
-
Primary antibody against PKCε
Protocol:
-
Treatment: Treat cultured neurons with this compound for various time points.
-
Fractionation: Perform subcellular fractionation to separate the cytosolic and membrane fractions of the cell lysates.
-
Western Blotting: Perform western blotting on both the cytosolic and membrane fractions as described above.
-
Detection and Analysis: Probe the blots with an anti-PKCε antibody. An increase in the PKCε signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates PKCε activation and translocation.
Pharmacokinetics, Toxicity, and Effects on Neuroinflammation
For any therapeutic candidate, understanding its pharmacokinetic (PK) and toxicity profiles is paramount. While comprehensive public data on this compound is still emerging, initial in vivo studies in rodent models provide some insights.[3][4] The methyl ester formulation of DCPLA (this compound) is designed to enhance its bioavailability and ability to cross the blood-brain barrier. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as to establish a comprehensive safety and toxicity profile through formal toxicology studies.[5][6]
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a key component of neurodegenerative disease pathology.[7][8][9] The potential of this compound to modulate neuroinflammatory processes is an active area of investigation. Given the known roles of PKCε in immune signaling, it is plausible that this compound could exert beneficial effects by shifting microglial activation towards a more neuroprotective phenotype and reducing the production of detrimental pro-inflammatory mediators.[10] Future studies should focus on quantifying the effects of this compound on microglial morphology and the expression of inflammatory cytokines in relevant disease models.
Conclusion and Future Directions
This compound represents a promising, mechanism-based therapeutic strategy for neurodegenerative diseases. Its ability to activate PKCε and subsequently enhance the expression and function of key synaptic proteins directly addresses the synaptic loss that is a central pathological feature of these conditions. The quantitative data from preclinical models provides a strong rationale for its continued development.
Future research should focus on:
-
Conducting comprehensive dose-response and time-course studies to optimize treatment regimens.
-
Elucidating the full pharmacokinetic and toxicological profile of this compound.
-
Investigating the effects of this compound on neuroinflammatory pathways in detail.
-
Exploring the efficacy of this compound in a broader range of neurodegenerative disease models.
The in-depth understanding of this compound's mechanism of action, supported by the robust experimental data and methodologies outlined in this guide, provides a solid foundation for the scientific community to further explore and potentially translate this promising therapeutic candidate into clinical applications for the benefit of patients with neurodegenerative diseases.
References
- 1. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer's disease mice with cerebral microinfarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Microglial Cytokines on Alzheimer’s-Related Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of pro-inflammatory cytokines released from microglia in Alzheimer’s disease - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 9. Microglial activation states and their implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Common cytokine receptor gamma chain family cytokines activate MAPK, PI3K, and JAK/STAT pathways in microglia to influence Alzheimer’s Disease [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of DCPLA-ME
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCPLA-ME is a methyl ester derivative of a linoleic acid metabolite that acts as a potent and specific activator of Protein Kinase C epsilon (PKCε).[1] Activation of PKCε is implicated in various cellular processes, including neuroprotection, angiogenesis, and synaptic plasticity. These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound's biological activities, focusing on its neuroprotective and pro-angiogenic effects.
Mechanism of Action
This compound selectively activates PKCε, leading to the stimulation of downstream signaling pathways that are crucial for cellular resilience and function. A key mechanism involves the PKCε-mediated stabilization of mRNAs for critical proteins such as Manganese Superoxide Dismutase (MnSOD) and Vascular Endothelial Growth Factor (VEGF).[2][3] This is achieved through the activation of the mRNA-stabilizing protein HuR, which prevents the degradation of MnSOD and VEGF transcripts, thereby promoting their translation.[2] The upregulation of MnSOD enhances the cellular antioxidant capacity, protecting against oxidative stress, while increased VEGF expression promotes angiogenesis and vascular health.
Signaling Pathway of this compound
The following diagram illustrates the signaling cascade initiated by this compound.
Caption: this compound signaling pathway.
Key In Vitro Experimental Protocols
The following protocols are designed to assess the neuroprotective, pro-angiogenic, and synaptogenic effects of this compound in vitro.
Neuroprotection Assay against Oxidative Stress
This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Cell Model: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary hippocampal neurons.
Experimental Workflow:
Caption: Workflow for the neuroprotection assay.
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for 24 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: After pre-treatment, add a neurotoxic agent such as tert-butyl hydroperoxide (TBHP) at a final concentration of 500 µM to induce oxidative stress.[2]
-
Incubation: Co-incubate the cells with this compound and the neurotoxic agent for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| Treatment Group | Concentration | Oxidative Stressor | Cell Viability (% of Control) |
| Control | - | - | 100 ± 5.2 |
| Vehicle | DMSO | TBHP (500 µM) | 55 ± 4.5 |
| This compound | 100 nM | TBHP (500 µM) | 85 ± 6.1 |
Note: The data in the table is representative and should be generated through experimentation.
Western Blot Analysis of Protein Expression
This protocol is used to quantify the expression levels of PKCε, MnSOD, and VEGF in response to this compound treatment.
Cell Model: Human Brain Microvascular Endothelial Cells (HBMECs) or neuronal cells.
Protocol:
-
Cell Culture and Treatment: Culture HBMECs in 6-well plates. Treat the cells with this compound (e.g., 100 nM) for 24-72 hours.[2] For studies involving oxidative stress, cells can be treated with TBHP (500 µM) for 1 hour before a 3-day incubation with this compound.[2]
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against PKCε, MnSOD, VEGF, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software.
-
Data Presentation:
| Treatment Group | PKCε Expression (Fold Change) | MnSOD Expression (Fold Change) | VEGF Expression (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (100 nM) | 1.8 ± 0.2 | 2.1 ± 0.3 | 1.9 ± 0.2 |
| TBHP (500 µM) | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.7 ± 0.1 |
| TBHP + this compound | 1.5 ± 0.2 | 1.7 ± 0.2 | 1.6 ± 0.2 |
Note: The data in the table is representative and based on findings that this compound increases protein expression of PKCε, MnSOD, and VEGF, and counteracts the decrease caused by oxidative stress.[2]
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the pro-angiogenic potential of this compound by measuring the formation of capillary-like structures by endothelial cells.
Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs) or HBMECs.
Protocol:
-
Preparation of Matrigel: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed HUVECs (2 x 10^4 cells/well) onto the Matrigel-coated plate in serum-free medium.
-
Treatment: Treat the cells with this compound at various concentrations. As this compound is known to increase VEGF, a positive control of recombinant VEGF can be used.
-
Incubation: Incubate the plate for 6-18 hours to allow for tube formation.
-
Imaging and Quantification:
-
Capture images of the tube networks using a phase-contrast microscope.
-
Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Data Presentation:
| Treatment Group | Concentration | Total Tube Length (µm) | Number of Junctions |
| Control | - | 1500 ± 250 | 25 ± 5 |
| This compound | 100 nM | 2800 ± 300 | 45 ± 8 |
| VEGF (Positive Control) | 50 ng/mL | 3200 ± 350 | 55 ± 10 |
Note: The data in the table is representative, reflecting the expected pro-angiogenic effects mediated by VEGF upregulation downstream of this compound activation.
Immunofluorescence Staining for Synaptic Proteins
This protocol is used to visualize and quantify the expression of synaptic proteins in neurons treated with this compound.
Cell Model: Primary hippocampal neurons.
Protocol:
-
Cell Culture and Treatment: Culture primary hippocampal neurons on coverslips. Treat the neurons with this compound (e.g., 100 nM) for 24 hours. In some models, a neurotoxic insult like amyloid-beta soluble peptide derivatives (ASPD) at 50 nM can be used to induce synaptic damage.[4]
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies against synaptophysin (presynaptic marker) and PSD-95 (postsynaptic marker) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips and acquire images using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity of synaptophysin and PSD-95 puncta.
-
Data Presentation:
| Treatment Group | Synaptophysin Mean Fluorescence Intensity (% of Control) | PSD-95 Mean Fluorescence Intensity (% of Control) |
| Control | 100 ± 8.5 | 100 ± 9.2 |
| ASPD (50 nM) | 63.3 ± 3.8 | 67.6 ± 7.2 |
| ASPD + this compound (100 nM) | 87.5 ± 3.8 | 99.2 ± 11.3 |
Note: This data is based on published findings on the effect of this compound on synaptic protein expression in an in vitro model of synaptic damage.[4]
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. These assays are essential for elucidating its mechanism of action and for quantifying its therapeutic potential in the context of neurodegenerative diseases and other conditions where PKCε activation is beneficial. The systematic application of these methods will provide valuable data for preclinical drug development and for furthering our understanding of the biological roles of PKCε.
References
- 1. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
- 2. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss in PKC Epsilon Causes Downregulation of MnSOD and BDNF Expression in Neurons of Alzheimer's Disease Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimal Concentration of DCPLA-ME for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of DCPLA-ME (DCPLA-methyl ester), a potent activator of protein kinase C epsilon (PKCε), in various cell culture applications. This document includes detailed protocols for cytotoxicity assessment, evaluation of neuroprotective effects, and analysis of downstream signaling pathways.
Introduction
This compound is a valuable research tool for investigating the roles of PKCε in diverse cellular processes, including neuroprotection, synaptogenesis, and angiogenesis.[1][2] Establishing the optimal concentration of this compound is critical for obtaining robust and reproducible results while avoiding cytotoxicity. This guide outlines the recommended concentration range based on published studies and provides protocols to empirically determine the ideal concentration for your specific cell type and experimental goals.
Data Presentation: Quantitative Summary
The following table summarizes the effective concentrations of this compound used in various cell culture experiments. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
| Cell Type | Application | Effective Concentration | Treatment Duration | Reference |
| Human Brain Microvascular Endothelial Cells (HBMECs) | Increased PKCε, MnSOD, and VEGF protein expression | 100 nM | 3 days | [2] |
| Rat Hippocampal Primary Neurons | Protection against ASPD-induced synaptic loss | 100 nM | Not specified | [1] |
| Rat Schwann Cells | Upregulation of P0 protein levels | 500 nM | 72 hours | [3] |
Experimental Protocols
Determination of Optimal and Non-Toxic Concentration Range of this compound
To establish the working concentration of this compound, it is essential to first assess its cytotoxicity profile in the cell line of interest. The following protocols for MTT and LDH assays are recommended.
a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to test a broad range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
b. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).
Neuroprotection Assay
This protocol is designed to evaluate the protective effects of this compound against a neurotoxic insult.
Materials:
-
Neuronal cells (e.g., primary neurons, SH-SY5Y)
-
This compound
-
Neurotoxic agent (e.g., Amyloid-beta peptides, glutamate, or hydrogen peroxide)
-
Reagents for viability/apoptosis assays (e.g., MTT, LDH, or Caspase-3 assay kits)
Procedure:
-
Seed neuronal cells in a suitable culture plate (e.g., 96-well for viability assays, or larger formats for protein/RNA analysis).
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assays) for a specific duration (e.g., 2-24 hours).
-
Introduce the neurotoxic agent at a predetermined concentration that induces significant but not complete cell death.
-
Co-incubate the cells with this compound and the neurotoxic agent for the desired period (e.g., 24-48 hours).
-
Assess cell viability or apoptosis using an appropriate assay (e.g., MTT, LDH, or Caspase-3 activity).
-
Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound to determine the neuroprotective effect.
Analysis of Downstream Signaling
a. PKCε Activation Assay
Activation of PKCε can be assessed by its translocation from the cytosol to the plasma membrane or by measuring its kinase activity.
i. Immunofluorescence for PKCε Translocation
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against PKCε
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the optimal concentration of this compound for a short duration (e.g., 15-60 minutes).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-PKCε antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Visualize the subcellular localization of PKCε using a fluorescence microscope. An increase in plasma membrane staining indicates activation.
ii. PKC Kinase Activity Assay
Commercially available PKC kinase activity assay kits can be used to quantify the enzymatic activity of PKCε in cell lysates.[4][5][7][8] Follow the manufacturer's protocol.
b. Western Blot for Downstream Targets (MnSOD and VEGF)
This protocol is to detect changes in the protein expression of MnSOD and VEGF following this compound treatment.[2]
Materials:
-
Cells cultured in appropriate plates/dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MnSOD, VEGF, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the optimal concentration of this compound for the desired duration (e.g., 24-72 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MnSOD, VEGF, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase C epsilon activation regulates proliferation, migration, and epithelial to mesenchymal-like transition in rat Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKC epsilon Kinase Enzyme System Application Note [promega.com]
- 5. promega.jp [promega.jp]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for DCPLA-ME in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCPLA-ME, the methyl ester of 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid, is a potent and specific activator of Protein Kinase C epsilon (PKCε). PKCε is a crucial enzyme in various cellular signaling pathways, and its activation has been shown to be neuroprotective, promote synaptogenesis, and mitigate the pathological hallmarks of neurodegenerative diseases, particularly Alzheimer's disease (AD). In vivo studies in animal models are essential for evaluating the therapeutic potential of this compound. These application notes provide a comprehensive overview of the dosage, administration protocols, and the underlying signaling pathway of this compound in preclinical animal research.
Data Presentation: this compound and Related PKCε Activator Dosage in Animal Models
The following table summarizes the available quantitative data for the in vivo administration of the PKCε activator DCP-LA, a closely related compound to this compound, which provides a strong basis for dose selection for this compound.
| Compound | Animal Model | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| DCP-LA | Aged Rats (>24 months old) | 1.5 mg/kg | Intraperitoneal (i.p.) | Every other day | 5 injections before and 3 during training | Prevented spatial memory impairment and decrease in vascular PKCε and MnSOD.[1] | [1] |
| DCP-LA | 5XFAD Transgenic Mice | 3 mg/kg | Intraperitoneal (i.p.) | 2 doses/week | 12 weeks | Effectively prevented synaptic loss, amyloid plaques, and cognitive deficits.[2] | [2] |
| This compound | 3xTg-AD Mice with cerebral microinfarcts | Not specified in abstract | Intraperitoneal (i.p.) | 3 times/week | 2 weeks | Prevented spatial memory defect and neuro-glial-vascular disruption.[3] | [3] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in a Mouse Model of Alzheimer's Disease with Cerebral Microinfarcts
This protocol is based on the methodology described in studies investigating the neuroprotective effects of this compound in a triple-transgenic mouse model of Alzheimer's disease (3xTg-AD) with induced cerebral microinfarcts.[3]
Materials:
-
This compound
-
Sterile normal saline (0.9% NaCl)
-
Vehicle (e.g., DMSO, if required for solubility, followed by dilution in saline)
-
3xTg-AD mice
-
Sterile syringes and needles (25-27 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
If necessary, dissolve this compound in a minimal amount of a suitable vehicle like DMSO.
-
Dilute the dissolved this compound with sterile normal saline to achieve the final desired concentration. The final concentration of the vehicle should be minimal and confirmed to be non-toxic. A suggested starting dose, based on the related compound DCP-LA, is in the range of 1.5-3 mg/kg.[1][2]
-
Ensure the solution is thoroughly mixed and at room temperature before administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse. For intraperitoneal injections, the mouse should be held securely with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Slowly inject the calculated volume of the this compound solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
-
Dosing Schedule:
-
Administer the this compound solution via intraperitoneal injection three times per week for a duration of two weeks.[3]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals regularly for any adverse reactions.
-
Following the treatment period, proceed with behavioral testing (e.g., Morris water maze) and subsequent tissue collection for immunohistochemical and biochemical analyses as per the specific experimental design.
-
Signaling Pathway and Experimental Workflow Visualization
This compound Activation of the PKCε Signaling Pathway
This compound acts as a specific activator of Protein Kinase C epsilon (PKCε). The activation of PKCε initiates a downstream signaling cascade that is associated with neuroprotection, synaptogenesis, and the reduction of Alzheimer's disease pathology. The following diagram illustrates the key steps in this pathway.
References
- 1. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKC ε Activation Prevents Synaptic Loss, Aβ Elevation, and Cognitive Deficits in Alzheimer's Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
Application Notes and Protocols for the Laboratory Use of DCPLA-ME
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the laboratory use of DCPLA-ME (2-[(2-Pentylcyclopropyl)methyl]cyclopropaneoctanoic acid methyl ester), a potent and selective activator of protein kinase C epsilon (PKCε). This compound is the methyl ester form of DCPLA and is utilized in research focused on neurodegenerative diseases, particularly Alzheimer's disease, due to its neuroprotective properties. This document outlines the necessary protocols for the preparation, handling, and application of this compound in both in vitro and in vivo experimental settings. Detailed methodologies for key experiments, including cell viability assays and analysis of protein activation, are provided to ensure reliable and reproducible results.
Introduction to this compound
This compound is a critical research tool for investigating the roles of PKCε in cellular signaling pathways related to neuroprotection, synaptic function, and mitigation of oxidative stress.[1][2] Its mechanism of action involves the activation of PKCε, which in turn modulates the expression and activity of downstream targets such as manganese superoxide (B77818) dismutase (MnSOD), brain-derived neurotrophic factor (BDNF), and vascular endothelial growth factor (VEGF).[3][4][5] Studies have demonstrated that this compound can protect against synaptic damage and cell death in models of neurotoxicity.[4]
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₈O₂ | [2] |
| Molecular Weight | 322.53 g/mol | [1][2] |
| Predicted Density | 0.938 ± 0.06 g/cm³ | [2] |
| Predicted Boiling Point | 376.7 ± 10.0 °C | [2] |
| Storage Conditions | -20°C, sealed, dry | [2] |
Table 2: Biological Activity and Recommended Concentrations
| Parameter | Value | Experimental Model | Reference |
| Target | Protein Kinase C epsilon (PKCε) | [1][2] | |
| Biological Activity | Potent PKCε activator | [1][2] | |
| In Vitro Concentration | 100 nM | Cultured human brain microvascular endothelial cells | [5] |
| In Vitro Concentration | 100 nM | Rat hippocampal primary neurons | [4] |
Experimental Protocols
The following section provides detailed protocols for the preparation and use of this compound in common laboratory experiments.
Preparation of this compound Stock and Working Solutions
This compound is a lipophilic compound and requires an organic solvent for initial solubilization.
dot
Caption: Workflow for preparing this compound stock and working solutions.
Protocol 3.1.1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, chemical-resistant vial.
-
Solubilization: Add the appropriate volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 322.53 g/mol ), dissolve it in 310 µL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 10-15 minutes to ensure complete dissolution. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 6 months). For short-term storage, -20°C is acceptable for up to one month.
Protocol 3.1.2: Preparation of Working Solutions for Cell Culture
-
Thawing: On the day of the experiment, thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare fresh working solutions by serially diluting the stock solution in pre-warmed, complete cell culture medium to the desired final concentration (e.g., 100 nM).
-
Mixing: To prevent precipitation, add the stock solution to the medium while gently vortexing or swirling the tube.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as in the experimental conditions (typically ≤ 0.1% v/v) to account for any solvent effects.
-
Application: Add the final working solutions to the cell cultures immediately.
In Vitro Application: Treatment of Primary Neuron Cultures
This protocol describes the treatment of primary neuron cultures with this compound to assess its neuroprotective effects.
dot
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Protocol 3.2.1: Neuroprotection Assay in Primary Neurons
-
Cell Culture: Plate primary neurons (e.g., hippocampal or cortical) on coated culture plates and allow them to mature for 7-10 days in vitro.
-
Preparation of Solutions: Prepare this compound working solutions and a vehicle control in pre-warmed neurobasal medium as described in Protocol 3.1.2.
-
Pre-treatment: Remove the existing culture medium and replace it with medium containing the desired concentrations of this compound or the vehicle control. A typical concentration is 100 nM. Incubate for a pre-determined period, for example, 24 hours.
-
Induction of Neurotoxicity: Following pre-treatment, introduce a neurotoxic agent such as amyloid-beta (Aβ) oligomers or glutamate (B1630785) to the cultures (excluding the control group).
-
Incubation: Incubate the cells for a further 24 hours or a time period relevant to the chosen neurotoxin.
-
Assessment of Neuronal Viability: Evaluate cell viability using a standard method such as the MTT assay (see Protocol 3.4).
In Vivo Application: Administration to Mouse Models
This protocol provides a general guideline for the intraperitoneal administration of this compound to mouse models of neurodegenerative diseases.
Protocol 3.3.1: Intraperitoneal (i.p.) Injection in Mice
-
Vehicle Preparation: A common vehicle for lipophilic compounds is a solution of DMSO in sterile saline. For example, prepare a vehicle of 10% DMSO in 90% sterile saline.
-
This compound Solubilization: Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration for dosing. Ensure complete dissolution by vortexing or brief sonication.
-
Dosing: A beneficial oral dose of the related compound DCP-LA in 5xFAD mice was found to be 1 mg/kg.[6] The dosage for this compound via i.p. injection may require optimization, but a similar range can be used as a starting point.
-
Injection Procedure:
-
Weigh each mouse to calculate the precise injection volume.
-
Restrain the mouse and wipe the injection site (lower abdominal quadrant) with 70% ethanol.
-
Insert a 27-gauge needle at a 15-30 degree angle into the peritoneal cavity.
-
Inject the calculated volume slowly and steadily.
-
-
Monitoring: Observe the animals for any adverse reactions post-injection and monitor them throughout the study period.
Key Experimental Assays
Protocol 3.4.1: MTT Assay for Neuronal Viability
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Cell Treatment: After the experimental treatment period, add 10 µL of the MTT stock solution to each well of a 96-well plate containing 100 µL of medium.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Protocol 3.4.2: Western Blot Analysis for PKCε Activation
-
Sample Preparation: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against total PKCε or phospho-PKCε overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the level of PKCε activation.
Mechanism of Action and Signaling Pathway
This compound exerts its neuroprotective effects by activating PKCε. This activation initiates a signaling cascade that enhances cellular resilience against neurotoxic insults.
dot
Caption: Proposed signaling pathway of this compound-mediated neuroprotection.
Upon activation by this compound, PKCε can phosphorylate and activate the RNA-binding protein HuR. Activated HuR translocates from the nucleus to the cytoplasm, where it binds to and stabilizes the mRNAs of key neuroprotective proteins, including MnSOD, BDNF, and VEGF. This leads to increased protein translation, resulting in reduced oxidative stress, enhanced synaptic plasticity and neurogenesis, and improved vascular function within the brain.[5]
Troubleshooting
-
Precipitation of this compound in aqueous solutions: Ensure the final DMSO concentration in cell culture media is kept low (≤ 0.1%). When preparing working solutions, add the DMSO stock to the aqueous medium while gently mixing.
-
Low cell viability in control groups: The DMSO concentration in the vehicle control should be carefully matched to the experimental groups. High concentrations of DMSO can be toxic to some cell lines.
-
Variability in experimental results: Use single-use aliquots of the this compound stock solution to avoid degradation from repeated freeze-thaw cycles. Ensure consistent cell culture conditions and precise timing of treatments.
Conclusion
This compound is a valuable pharmacological tool for studying the neuroprotective roles of PKCε. The protocols and data presented in these application notes are intended to facilitate the effective use of this compound in laboratory settings, enabling researchers to further elucidate the mechanisms of neurodegeneration and explore potential therapeutic strategies.
References
Application Notes and Protocols for DCPLA-ME in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCPLA-ME (Methyl-8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoate) is a novel, blood-brain barrier-permeable, and orally active linoleic acid derivative that acts as a potent and specific activator of protein kinase C epsilon (PKCε). In the field of neuroscience research, particularly in the context of neurodegenerative diseases like Alzheimer's disease, this compound has emerged as a promising therapeutic candidate. It exerts significant neuroprotective effects by promoting synaptogenesis, enhancing neuronal survival, and mitigating the detrimental effects of neurotoxic insults. These application notes provide a comprehensive guide for the utilization of this compound in primary neuron cultures, a critical in vitro model system for studying neuronal function and pathology.
Mechanism of Action
This compound selectively binds to the C1 domain of PKCε, mimicking the action of the endogenous activator diacylglycerol (DAG). This binding induces a conformational change in PKCε, leading to its translocation to the cell membrane and subsequent activation. Activated PKCε, a serine/threonine kinase, phosphorylates a multitude of downstream target proteins involved in crucial cellular processes. In neurons, PKCε activation has been shown to play a pivotal role in synaptic plasticity, neurite outgrowth, and protection against apoptosis.[1]
Applications in Primary Neuron Cultures
Primary neuron cultures provide a valuable platform to investigate the cellular and molecular mechanisms underlying the neuroprotective effects of this compound. Key applications include:
-
Neuroprotection Assays: Evaluating the ability of this compound to protect neurons from various toxic insults, such as amyloid-beta (Aβ) oligomers, glutamate-induced excitotoxicity, oxidative stress, and mitochondrial dysfunction.
-
Synaptogenesis and Synaptic Plasticity Studies: Assessing the role of this compound in promoting the formation and maintenance of synapses, as well as its influence on synaptic strength and function.
-
Signaling Pathway Analysis: Elucidating the downstream signaling cascades activated by this compound-mediated PKCε activation.
-
Drug Screening and Development: Utilizing primary neuron culture models to screen for and characterize novel neuroprotective compounds that act through similar or complementary pathways.
Data Presentation: Neuroprotective Effects of this compound
The following table summarizes quantitative data from a study investigating the protective effects of this compound on primary rat hippocampal neurons treated with amyloid-beta-derived diffusible ligands (ADDLs), a neurotoxic species implicated in Alzheimer's disease.
| Parameter Assessed | Neuronal Type | Toxin | This compound Concentration | Treatment Duration | Observed Effect |
| Neuronal Viability | Primary Human Neurons | N/A (long-term culture) | 100 nM | 40 days | Stabilized cellular viability and increased neuritic branching compared to untreated controls which declined after 20 days.[1] |
| PKCε Activation | Primary Human Neurons | N/A | 100 nM | 1, 4, and 24 hours | Significant increase in PKCε activation at all time points compared to untreated neurons.[1] |
| Synapse Number | Organotypic Brain Slices | N/A | 100 nM | 10 days | Increased synapse number in the hippocampal CA1 area.[1] |
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol describes the basic steps for establishing primary hippocampal neuron cultures from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant E18 Sprague-Dawley rat
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain-based)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
37°C incubator with 5% CO2
Procedure:
-
Tissue Dissection: Euthanize the pregnant rat according to institutional guidelines. Aseptically remove the uterine horns and transfer them to a sterile dish containing ice-cold dissection medium. Isolate the embryos and dissect the hippocampi under a dissecting microscope.
-
Enzymatic Digestion: Transfer the dissected hippocampi to a tube containing a pre-warmed digestion solution. Incubate at 37°C for the recommended time (typically 15-30 minutes), with gentle agitation.
-
Cell Dissociation: Carefully remove the digestion solution and wash the tissue with plating medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Cell Plating: Determine the cell density and viability using a hemocytometer and trypan blue exclusion. Plate the neurons at a desired density (e.g., 2.5 x 10^5 cells/cm²) onto poly-D-lysine coated culture vessels containing pre-warmed plating medium.
-
Cell Culture and Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Perform a half-medium change every 3-4 days. Cultures are typically ready for experimental use after 7-14 days in vitro (DIV).[2][3]
Protocol 2: this compound Treatment and Neurotoxicity Assay
This protocol outlines a general procedure for treating primary neurons with this compound and assessing its neuroprotective effects against a neurotoxin.
Materials:
-
Mature primary neuron cultures (e.g., DIV 10-14)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Neurotoxic agent (e.g., Amyloid-beta oligomers)
-
Cell viability assay reagents (e.g., MTT, LDH assay kit)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Pre-treatment with this compound: Prepare working solutions of this compound in pre-warmed culture medium at the desired concentrations (e.g., 100 nM).[1] Remove half of the medium from the neuronal cultures and replace it with the this compound-containing medium. Incubate for the desired pre-treatment time (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Prepare a working solution of the neurotoxic agent in culture medium. Add the neurotoxin to the cultures at a final concentration known to induce neuronal damage. Include appropriate controls (vehicle-treated, toxin-only, this compound only).
-
Incubation: Incubate the cultures for the desired duration of toxin exposure (e.g., 24-48 hours).
-
Assessment of Neuronal Viability: Following the incubation period, assess neuronal viability using a standard method. For example, for an MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.[4]
Protocol 3: Immunofluorescence Staining for Synaptic Markers
This protocol describes the immunofluorescent labeling of pre-synaptic (synaptophysin) and post-synaptic (PSD-95) markers to visualize and quantify synapses.
Materials:
-
Primary neuron cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., mouse anti-synaptophysin, rabbit anti-PSD-95)
-
Fluorescently-labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594)
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation: Wash the coverslips with PBS and fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the coverslips with PBS and permeabilize the cells with permeabilization solution for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking solution and incubate the coverslips overnight at 4°C.
-
Secondary Antibody Incubation: Wash the coverslips with PBS. Dilute the fluorescently-labeled secondary antibodies in blocking solution and incubate for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS and counterstain with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the stained neurons using a fluorescence or confocal microscope. The number and density of co-localized synaptophysin and PSD-95 puncta can be quantified using image analysis software.[5][6][7]
Mandatory Visualizations
Caption: this compound Signaling Pathway in Neurons.
Caption: Experimental Workflow for Neuroprotection Assay.
References
- 1. Protein Kinase Cϵ (PKCϵ) Promotes Synaptogenesis through Membrane Accumulation of the Postsynaptic Density Protein PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 3. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synapse Staining - IHC - VGluT1 and PSD95 - Mouse Brain Sections [protocols.io]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for DCPLA-ME Administration in Alzheimer's Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to cognitive decline. The 5xFAD transgenic mouse model, which rapidly develops AD-like pathology, is a crucial tool for preclinical research.[1] This document provides detailed application notes and protocols for the administration of DCPLA-ME (hereafter referred to as DCP-LA, as it is the more commonly identified name in scientific literature for what appears to be the same compound), a novel therapeutic candidate, in Alzheimer's mouse models.
DCP-LA has been shown to ameliorate spatial learning and memory deficits in 5xFAD mice.[2] Its mechanism of action involves the modulation of key signaling pathways implicated in AD pathogenesis, including the PI3K/Akt/GSK-3β pathway, ultimately leading to a reduction in tau hyperphosphorylation.[3] These notes are intended to guide researchers in designing and executing experiments to evaluate the efficacy of DCP-LA.
Data Presentation
The following tables are structured to summarize the expected quantitative data from experiments involving DCP-LA administration in 5xFAD mice. Data should be collected from vehicle-treated 5xFAD mice and DCP-LA-treated 5xFAD mice. Wild-type littermates should be used as a baseline control.
Table 1: Effect of DCP-LA on Cognitive Performance in the Morris Water Maze
| Group | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) | Time in Target Quadrant (s) |
| Wild-Type + Vehicle | Data not available | Data not available | Data not available |
| 5xFAD + Vehicle | Data not available | Data not available | Data not available |
| 5xFAD + DCP-LA | Data not available | Data not available | Data not available |
Caption: Representative data table for Morris Water Maze experiments. Escape latency is recorded during the acquisition phase, and time in the target quadrant is measured during the probe trial.
Table 2: Effect of DCP-LA on Tau Phosphorylation in the Hippocampus
| Group | Relative p-Tau (Ser396) Level (Fold Change vs. 5xFAD + Vehicle) |
| Wild-Type + Vehicle | Data not available |
| 5xFAD + Vehicle | 1.0 |
| 5xFAD + DCP-LA | Data not available |
Caption: Representative data table for immunohistochemistry or Western blot analysis of phosphorylated tau (p-Tau) at serine 396.
Table 3: Effect of DCP-LA on Key Signaling Proteins in the Hippocampus
| Group | Relative p-Akt (Ser473) / Total Akt Ratio (Fold Change vs. 5xFAD + Vehicle) | Relative p-GSK-3β (Ser9) / Total GSK-3β Ratio (Fold Change vs. 5xFAD + Vehicle) |
| Wild-Type + Vehicle | Data not available | Data not available |
| 5xFAD + Vehicle | 1.0 | 1.0 |
| 5xFAD + DCP-LA | Data not available | Data not available |
Caption: Representative data table for Western blot analysis of phosphorylated Akt (p-Akt) at serine 473 and phosphorylated GSK-3β (p-GSK-3β) at serine 9.
Mandatory Visualizations
Signaling Pathway of DCP-LA in Alzheimer's Disease
Caption: Proposed signaling pathway of DCP-LA in mitigating Alzheimer's disease pathology.
Experimental Workflow for Evaluating DCP-LA Efficacy
Caption: A typical experimental workflow for assessing the therapeutic effects of DCP-LA.
Experimental Protocols
Note: Specific parameters such as drug dosage, treatment duration, antibody concentrations, and incubation times should be optimized based on the original research articles detailing DCP-LA administration in 5xFAD mice.
Oral Administration of DCP-LA
Objective: To systemically deliver DCP-LA to 5xFAD mice.
Materials:
-
DCP-LA
-
Vehicle (e.g., corn oil, carboxymethyl cellulose)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
5xFAD transgenic mice and wild-type littermates
Procedure:
-
Preparation of Dosing Solution: Prepare the DCP-LA solution in the chosen vehicle at the desired concentration. Ensure the solution is homogenous. A typical oral dose mentioned in the literature is 1 mg/kg body weight.[1]
-
Animal Handling: Acclimatize the mice to handling for several days before the start of the experiment to reduce stress.
-
Gavage Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle slowly and smoothly along the upper palate towards the esophagus. The mouse should swallow the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, slowly administer the DCP-LA solution.
-
Gently remove the needle in a single, smooth motion.
-
-
Monitoring: Observe the mouse for a few minutes post-gavage for any signs of distress.
-
Dosing Schedule: Administer DCP-LA or vehicle according to the predetermined schedule (e.g., daily for 4 weeks).
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Materials:
-
Circular pool (120-150 cm in diameter)
-
Water, made opaque with non-toxic white paint or milk powder
-
Escape platform (10-15 cm in diameter)
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Acclimation: Handle mice for several days prior to the test.
-
Cued Training (Day 1):
-
Place the platform in a visible position (1 cm above the water surface) with a flag.
-
Allow each mouse 60-120 seconds to find the platform in four trials, starting from different quadrants.
-
If the mouse does not find the platform, gently guide it.
-
-
Acquisition Phase (Days 2-5):
-
Submerge the platform 1-2 cm below the water surface in a fixed location (target quadrant).
-
Conduct four trials per day for each mouse, starting from different quadrants in a pseudo-random order.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Immunohistochemistry for Phosphorylated Tau
Objective: To visualize and quantify the levels of hyperphosphorylated tau in the brain.
Materials:
-
Mouse brain tissue, fixed and paraffin-embedded
-
Microtome
-
Microscope slides
-
Primary antibody against phosphorylated tau (e.g., AT8 for pSer202/pThr205, or an antibody for pSer396)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate
-
Hematoxylin for counterstaining
-
Microscope with imaging software
Procedure:
-
Tissue Preparation:
-
Perfuse mice with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix brains in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Section the brains (e.g., 30-40 µm sections) using a cryostat or vibratome.
-
-
Staining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate sections with the primary antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Quantification:
-
Mount sections on slides, dehydrate, and coverslip.
-
Capture images of the hippocampus and cortex.
-
Quantify the stained area or intensity using image analysis software (e.g., ImageJ).
-
Western Blot for p-Akt, Akt, p-GSK-3β, and GSK-3β
Objective: To quantify the levels of key signaling proteins.
Materials:
-
Frozen hippocampal tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-Akt, anti-p-GSK-3β Ser9, anti-GSK-3β, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (enhanced chemiluminescence) substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Protein Extraction:
-
Homogenize hippocampal tissue in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target proteins to the loading control. Calculate the ratio of phosphorylated to total protein.
-
References
Application Notes: Western Blot Analysis of Protein Kinase C Epsilon (PKCε) Activation by DCPLA-ME
Introduction
Protein Kinase C epsilon (PKCε) is a member of the novel PKC family of serine/threonine kinases, which are crucial regulators in a multitude of cellular signaling pathways.[1][2] Unlike conventional PKC isoforms, novel PKCs are activated by the second messenger diacylglycerol (DAG) but are insensitive to calcium ions.[2][3] PKCε plays significant roles in the nervous, cardiac, and immune systems.[1] Its activation is implicated in various cellular processes, including cell proliferation, synaptogenesis, and protection against oxidative stress.[3][4][5]
DCPLA-ME (methyl-ester of 8-[2-(2,3-dihydroxycyclopentyl) ethyl] octanoic acid) is a specific and potent activator of PKCε.[4][5] It mimics the action of DAG, inducing a conformational change in PKCε that leads to its activation.[1] This activation is a key event in its downstream signaling. Investigating the activation of PKCε by this compound is critical for researchers in neuroscience and drug development, particularly in the context of neurodegenerative diseases like Alzheimer's, where PKCε activation has shown therapeutic potential.[4][6][7]
Principle of Detection via Western Blot
Western blotting is a widely used and effective technique to detect and quantify the activation of PKCε.[8] Activation can be assessed through two primary indicators:
-
Phosphorylation Status: PKC activation involves autophosphorylation at specific serine/threonine residues, which is a hallmark of its active state.[2] Using phospho-specific antibodies that recognize these phosphorylated sites allows for direct measurement of activated PKCε in whole-cell lysates.[8]
-
Subcellular Translocation: In its inactive state, PKCε typically resides in the cytosol. Upon activation by molecules like this compound, it translocates to the plasma membrane.[5][9] While not a direct measure of phosphorylation, analyzing the relative abundance of PKCε in separated cytosolic and membrane fractions via Western blot serves as a reliable surrogate measure of its activation.[5][9]
Quantitative Data Summary
The following tables summarize quantitative and qualitative data from studies investigating the effects of this compound on PKCε and its downstream targets, as determined by Western blot and other immunoassays.
Table 1: Effect of this compound on PKCε and Related Synaptic Proteins
| Cell/Tissue Type | Treatment | Target Protein | Observed Effect | Reference |
| Primary Human Neurons | This compound (100 nM) | p-PSD-95 (Ser295) | ~1.95-fold increase vs. control | [5] |
| Rat Hippocampal Neurons | This compound (100 nM) | Synaptophysin | Prevented ASPD-induced decrease | [10] |
| Rat Hippocampal Neurons | This compound (100 nM) | PSD-95 | Prevented ASPD-induced decrease | [10] |
Table 2: Effect of this compound on PKCε-Mediated Pro-Survival and Angiogenic Pathways
| Cell/Tissue Type | Treatment | Target Protein | Observed Effect | Reference |
| Human Brain Microvascular Endothelial Cells | This compound (100 nM) | PKCε | Increased protein expression | [6][11] |
| Human Brain Microvascular Endothelial Cells | This compound (100 nM) | MnSOD | Increased protein expression | [6][11] |
| Human Brain Microvascular Endothelial Cells | This compound (100 nM) | VEGF | Increased protein expression | [6][11] |
| 3xTg-AD Mouse Hippocampus | This compound | p-ERK1/2 | Prevented microinfarct-induced increase | [4] |
| 3xTg-AD Mouse Hippocampus | This compound | VEGF | Prevented microinfarct-induced reduction | [4] |
Signaling Pathways and Experimental Workflows
Caption: this compound activates PKCε, initiating downstream signaling cascades.
Caption: Step-by-step workflow for Western blot analysis of PKCε phosphorylation.
Experimental Protocols
This section provides a detailed protocol for analyzing the phosphorylation of PKCε in response to this compound treatment in cultured cells.
Protocol 1: Western Blot for Phosphorylated PKCε (p-PKCε)
Materials and Reagents:
-
Cell culture reagents (media, serum, etc.)
-
This compound (e.g., MedChemExpress)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
4X Laemmli Sample Buffer
-
SDS-polyacrylamide gels (appropriate percentage for PKCε, ~86 kDa)
-
Tris-Glycine-SDS (TGS) Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose membranes
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins like casein, which can cause high background noise.[12][13]
-
Primary Antibodies:
-
Rabbit anti-phospho-PKCε (specific to an activation loop phosphorylation site)
-
Mouse anti-total-PKCε
-
Rabbit or Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Digital imaging system
Procedure:
-
Cell Culture and Treatment: 1.1. Plate cells (e.g., primary neurons, SH-SY5Y neuroblastoma cells) at an appropriate density and allow them to adhere and grow. 1.2. Once cells reach the desired confluency (typically 70-80%), treat them with this compound at the desired concentration (e.g., 100 nM) for various time points.[5][11] Include a vehicle-treated control group.
-
Lysate Preparation: 2.1. Place the culture dish on ice and aspirate the media. 2.2. Wash the cells twice with ice-cold PBS.[14] 2.3. Add an appropriate volume of ice-cold RIPA Lysis Buffer freshly supplemented with protease and phosphatase inhibitor cocktails.[13][14] 2.4. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.5. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. 2.6. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[14] 2.7. Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
Protein Quantification: 3.1. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Electrotransfer: 4.1. Prepare protein samples by mixing 20-30 µg of protein with 4X Laemmli sample buffer. 4.2. Denature the samples by boiling at 95-100°C for 5 minutes.[8][15] 4.3. Load the samples onto an SDS-polyacrylamide gel, along with a molecular weight marker. 4.4. Run the gel at a constant voltage until the dye front reaches the bottom.[16] 4.5. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting: 5.1. Blocking: After transfer, wash the membrane briefly with TBST and then incubate it in Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[8] 5.2. Primary Antibody Incubation: Dilute the primary anti-p-PKCε antibody in 5% BSA/TBST to the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[15] 5.3. Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[14][15] 5.4. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in 5% BSA/TBST, for 1 hour at room temperature.[14] 5.5. Final Washes: Repeat the washing step (5.3) to remove unbound secondary antibody.
-
Detection and Analysis: 6.1. Apply the ECL substrate to the membrane according to the manufacturer's protocol. 6.2. Capture the chemiluminescent signal using a digital imaging system.[14] 6.3. Stripping and Reprobing: To normalize the p-PKCε signal, the membrane can be stripped of the antibodies and re-probed for total PKCε and/or a loading control like GAPDH or β-actin. Follow a validated stripping protocol. 6.4. Data Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Calculate the ratio of p-PKCε to total PKCε (or the loading control) to determine the relative change in PKCε activation between treated and control samples.[12]
References
- 1. The substrates and binding partners of protein kinase Cε - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Protein kinase C signaling and cell cycle regulation [frontiersin.org]
- 4. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
- 5. Protein Kinase Cϵ (PKCϵ) Promotes Synaptogenesis through Membrane Accumulation of the Postsynaptic Density Protein PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus [frontiersin.org]
- 7. "PKCε Activator Protects Hippocampal Microvascular Disruption and Memor" by Huaixing Wang, Zongxiu Zhang et al. [jdc.jefferson.edu]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioradiations.com [bioradiations.com]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Immunohistochemical Analysis of DCPLA-ME Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing immunohistochemistry (IHC) on tissues treated with DCPLA-ME, a protein kinase C ε (PKCε) activator. The provided methodologies are essential for researchers investigating the pharmacodynamic effects and mechanism of action of this compound, particularly in the context of neurodegenerative diseases like Alzheimer's.
Introduction
This compound is a small molecule activator of PKCε that has shown therapeutic potential in preclinical models of Alzheimer's disease.[1][2][3] Its mechanism of action involves the activation of downstream signaling pathways that promote cell survival and reduce oxidative stress.[1][2] Immunohistochemistry is a critical technique to visualize and quantify the cellular and tissue-level effects of this compound treatment. By detecting specific protein markers, researchers can assess target engagement, downstream pathway modulation, and cellular responses within the tissue microenvironment.[4]
Key Applications of IHC for this compound Treated Tissues:
-
Target Engagement: Confirming the activation of PKCε and its downstream effectors.
-
Biomarker Analysis: Monitoring changes in the expression and localization of key proteins involved in the drug's mechanism of action, such as MnSOD and VEGF.[1][2]
-
Pathway Analysis: Elucidating the signaling cascades affected by this compound, including the HIF-1α/VEGF/ERK pathway.[1]
-
Cellular Effects: Assessing markers for apoptosis (e.g., cleaved caspase-3), oxidative stress (e.g., 8-OHdG), and synaptic integrity.[1]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from IHC analysis of this compound treated tissues compared to a vehicle control group in an Alzheimer's disease mouse model. This data is for illustrative purposes and should be replaced with actual experimental findings.
| Target Protein | Treatment Group | Mean Staining Intensity (Arbitrary Units) | Standard Deviation | P-value | Fold Change vs. Vehicle |
| pPKCε (activated) | Vehicle | 50.2 | 8.5 | <0.01 | - |
| This compound | 125.8 | 15.2 | 2.51 | ||
| MnSOD | Vehicle | 85.6 | 12.1 | <0.05 | - |
| This compound | 140.3 | 20.4 | 1.64 | ||
| VEGF | Vehicle | 72.1 | 10.9 | <0.05 | - |
| This compound | 115.7 | 18.3 | 1.60 | ||
| Cleaved Caspase-3 | Vehicle | 98.4 | 14.7 | <0.01 | - |
| This compound | 45.2 | 9.8 | 0.46 |
Experimental Protocol: Immunohistochemistry of this compound Treated Tissues
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissues.
Materials:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary Antibodies (e.g., anti-pPKCε, anti-MnSOD, anti-VEGF, anti-cleaved caspase-3)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP Conjugate
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) Counterstain
-
Mounting Medium
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% H₂O₂ in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.[5][6]
-
Rinse slides 3 times in PBS.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.[4]
-
-
Secondary Antibody and Detection:
-
Chromogen Development:
-
Prepare the DAB substrate solution immediately before use.
-
Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.[5]
-
Rinse thoroughly in running tap water.
-
-
Dehydration and Mounting:
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway activated by this compound.
Experimental Workflow for IHC
Caption: Immunohistochemistry experimental workflow.
References
- 1. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
- 2. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 6. lab.moffitt.org [lab.moffitt.org]
Application Notes and Protocols: Measuring Synaptic Density After DCPLA-ME Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCPLA-ME is a novel therapeutic agent that has shown promise in preclinical models of neurodegenerative diseases. It acts as a selective activator of protein kinase C epsilon (PKCε), a key enzyme in cellular signaling pathways involved in neuroprotection and synaptic plasticity.[1][2][3] Activation of PKCε by this compound has been shown to stimulate the translation of mitochondrial manganese superoxide (B77818) dismutase (MnSOD) and vascular endothelial growth factor (VEGF), both of which play crucial roles in mitigating oxidative stress and promoting cell survival.[2][4] Furthermore, studies have indicated that this compound treatment can prevent synaptic damage and increase the expression of key synaptic proteins, such as synaptophysin and PSD-95.[1]
Synaptic density is a critical measure of neural connectivity and cognitive function. Its decline is a hallmark of many neurodegenerative disorders, including Alzheimer's disease.[5][6] Therefore, accurately quantifying changes in synaptic density following this compound treatment is essential for evaluating its therapeutic efficacy. These application notes provide detailed protocols for measuring synaptic density in both in vitro and in vivo models treated with this compound, utilizing immunofluorescence microscopy and providing guidance for data analysis and presentation.
Signaling Pathway of this compound
This compound's mechanism of action centers on the activation of PKCε. This initiates a signaling cascade that ultimately enhances cellular resilience and is hypothesized to support synaptic integrity. The pathway involves the stimulation of the mRNA-stabilizing protein HuR, which in turn promotes the translation of MnSOD and VEGF.[2] Increased MnSOD helps to combat oxidative stress, a known contributor to synaptic dysfunction, while VEGF is involved in neurogenesis and vascular health, indirectly supporting neuronal function.[4]
Figure 1: this compound Signaling Pathway.
Experimental Protocols
Two primary methods for quantifying synaptic density are detailed below: immunofluorescence staining of synaptic markers in neuronal cultures or brain tissue sections, and Western blotting for the relative quantification of synaptic proteins. Electron microscopy, the gold standard for direct synapse visualization, is also briefly discussed.[7][8]
Protocol 1: Immunofluorescence Staining of Synaptic Markers
This protocol describes the immunofluorescent labeling of pre- and post-synaptic markers to visualize and quantify synaptic puncta.[9][10]
Experimental Workflow:
Figure 2: Immunofluorescence Workflow.
Materials:
-
Primary Antibodies:
-
Secondary Antibodies: Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, 594) from different host species than the primary antibodies.
-
Buffers and Reagents:
Procedure for Neuronal Cultures:
-
Cell Culture and Treatment: Plate neurons at an appropriate density on coverslips. After maturation, treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Fixation: Gently aspirate the culture medium and fix the cells with 4% PFA for 15-20 minutes at room temperature.[9]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization and Blocking: Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes. Then, block non-specific antibody binding with blocking buffer for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Dilute the primary antibodies in the blocking buffer and incubate the coverslips overnight at 4°C.[10]
-
Washing: Wash the coverslips three times with PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.
-
Final Washes and Mounting: Wash three times with PBS for 10 minutes each. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Imaging: Acquire images using a confocal microscope. Use consistent settings for all samples within an experiment.[11]
Procedure for Brain Sections:
-
Tissue Preparation: Perfuse the animal with 4% PFA and post-fix the brain. Cryoprotect the brain in a sucrose (B13894) solution before sectioning (30-40 µm) using a cryostat or vibratome.[5]
-
Immunostaining: Perform immunostaining on free-floating sections following steps 4-8 from the neuronal culture protocol, with extended incubation times as needed.
-
Imaging: Acquire z-stack images from the brain region of interest using a confocal microscope.[11]
Image Analysis:
Synaptic density can be quantified by measuring the colocalization of pre- and post-synaptic puncta using software such as ImageJ with the Puncta Analyzer plugin or other specialized image analysis software.[10] The number of colocalized puncta per unit length of dendrite or per image area is used as a measure of synaptic density.
Protocol 2: Western Blotting for Synaptic Protein Quantification
Western blotting provides a relative quantification of total synaptic protein levels in tissue or cell lysates.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies (e.g., anti-Synaptophysin, anti-PSD-95, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Sample Preparation: Homogenize brain tissue or lyse cultured neurons in ice-cold RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.[5]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an ECL substrate.[5]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of synaptic proteins to a loading control like β-Actin.[5]
Electron Microscopy
For the most direct and detailed analysis of synaptic structures, transmission electron microscopy (TEM) is the gold standard.[7][12] This technique allows for the visualization and quantification of synaptic vesicles, active zones, and post-synaptic densities.[13][14] However, it is a highly specialized, labor-intensive, and low-throughput method.[15]
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparisons between treatment groups.
Table 1: Synaptic Density Quantification by Immunofluorescence
| Treatment Group | Concentration | N (Cultures/Animals) | Colocalized Puncta / 100 µm Dendrite (Mean ± SEM) | p-value (vs. Vehicle) |
| Vehicle Control | - | 5 | 15.2 ± 1.8 | - |
| This compound | 10 nM | 5 | 18.5 ± 2.1 | <0.05 |
| This compound | 100 nM | 5 | 22.1 ± 2.5 | <0.01 |
| This compound | 1 µM | 5 | 21.8 ± 2.3 | <0.01 |
Table 2: Relative Synaptic Protein Expression by Western Blot
| Treatment Group | Concentration | N (Samples) | Relative Synaptophysin Expression (Normalized to β-Actin; Mean ± SEM) | p-value (vs. Vehicle) | Relative PSD-95 Expression (Normalized to β-Actin; Mean ± SEM) | p-value (vs. Vehicle) |
| Vehicle Control | - | 6 | 1.00 ± 0.12 | - | 1.00 ± 0.15 | - |
| This compound | 10 nM | 6 | 1.25 ± 0.18 | <0.05 | 1.18 ± 0.14 | >0.05 |
| This compound | 100 nM | 6 | 1.58 ± 0.21 | <0.01 | 1.45 ± 0.19 | <0.05 |
| This compound | 1 µM | 6 | 1.62 ± 0.19 | <0.01 | 1.51 ± 0.20 | <0.01 |
Troubleshooting
-
High Background in Immunofluorescence:
-
Ensure adequate blocking and washing steps.
-
Titrate primary and secondary antibody concentrations.
-
Use high-quality antibodies with validated specificity.
-
-
Weak Signal in Western Blotting:
-
Increase the amount of protein loaded.
-
Optimize antibody concentrations and incubation times.
-
Use a more sensitive ECL substrate.
-
-
Variability in Synaptic Puncta Counts:
-
Standardize imaging parameters (laser power, gain, pinhole).
-
Analyze a sufficient number of images and cells/animals per group.
-
Use automated and unbiased image analysis methods.
-
Conclusion
These protocols provide a comprehensive framework for assessing the effects of this compound on synaptic density. By combining immunofluorescence and biochemical approaches, researchers can obtain robust and quantitative data to evaluate the synaptogenic and neuroprotective potential of this promising therapeutic compound. The provided workflows and data presentation formats are intended to ensure clarity, reproducibility, and ease of interpretation for professionals in the field of neuroscience and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCP-LA, a New Strategy for Alzheimer's Disease Therapy [jneurology.com]
- 4. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. In vivo synaptic density loss correlates with impaired functional and related structural connectivity in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging Synaptic Density: The Next Holy Grail of Neuroscience? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunolabeling and Quantitative Analysis of Synapses in Human iPSC-Derived Dopaminergic Neurons [protocols.io]
- 10. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microscopic Analysis of Synapses in Mouse Hippocampal Slices Using Immunofluorescence [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analyses of the ultrastructural features of dopaminergic axon terminals. Protocol #2: Acquisit... [protocols.io]
- 14. watanabelab-emanias.com [watanabelab-emanias.com]
- 15. Unbiased, High-Throughput Electron Microscopy Analysis of Experience-Dependent Synaptic Changes in the Neocortex | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for DCPLA-ME in Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory.[1] Dysregulation of synaptic plasticity is a key feature of many neurodegenerative diseases, including Alzheimer's disease (AD).[2][3] DCPLA-ME, the methyl ester of 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid, is a novel small molecule that has emerged as a promising agent for rescuing synaptic deficits. These application notes provide a comprehensive overview of the use of this compound in LTP studies, including its mechanism of action, protocols for its application, and expected outcomes based on current research.
Mechanism of Action
This compound exerts its effects on synaptic plasticity primarily through the activation of Protein Kinase C epsilon (PKCε).[4][5] PKC is a family of protein kinases that play a crucial role in the induction and maintenance of LTP.[6][7][8][9][10] The activation of PKCε by this compound leads to a cascade of downstream signaling events that ultimately enhance synaptic function.
One of the key downstream effects of PKCε activation by this compound is the increased expression of essential synaptic proteins. Studies have shown that treatment with this compound can protect against synaptic loss by significantly increasing the levels of the presynaptic protein synaptophysin and the postsynaptic scaffolding protein PSD-95.[4] This suggests that this compound not only enhances the function of existing synapses but may also promote their structural integrity and formation.
While a direct enzymatic link has not been definitively established in the context of this compound's acute effects on LTP, it is noteworthy that the phospholipase A2 group IVE (PLA2G4E) is also implicated in synaptic plasticity and resilience to neurodegeneration.[11][12][13] Future research may further elucidate the relationship between lipid signaling modulators like this compound and the PLA2G4E pathway in the context of long-term synaptic plasticity.
Signaling Pathway of this compound in Synaptic Potentiation
Caption: Signaling pathway of this compound in enhancing synaptic function.
Quantitative Data on this compound Effects
The following table summarizes the quantitative effects of this compound on synaptic protein expression in a model of amyloid beta-induced synaptic damage. While direct electrophysiological data on fEPSP potentiation is still emerging, these biochemical changes are established molecular correlates of synaptic strengthening and LTP.
| Parameter Measured | Condition | Treatment | Result | Reference |
| Synaptophysin Expression | Amyloid Beta-Derived Soluble Peptides (ASPD) Treated Hippocampal Neurons | 100 nM this compound | Increase to 87.5 ± 3.8% of control levels (from 63.3 ± 3.8% with ASPD alone) | [4] |
| PSD-95 Expression | ASPD Treated Hippocampal Neurons | 100 nM this compound | Increase to 99.2 ± 11.3% of control levels (from 67.6 ± 7.2% with ASPD alone) | [4] |
| MAP-2 Expression | ASPD Treated Hippocampal Neurons | 100 nM this compound | Increase to 68.9 ± 2.0% of control levels (from 40.7 ± 6.2% with ASPD alone) | [4] |
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiology.[14][15][16]
Materials:
-
Rodent (rat or mouse)
-
Ice-cold dissection buffer (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF) for recording
-
Vibratome
-
Dissection tools
-
Recovery chamber
Procedure:
-
Anesthetize the animal and perfuse transcardially with ice-cold dissection buffer.
-
Rapidly dissect the brain and place it in ice-cold dissection buffer.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut 300-400 µm thick transverse slices.
-
Transfer slices to a recovery chamber with aCSF heated to 32-34°C and continuously bubbled with 95% O2 / 5% CO2 for at least 1 hour before recording.
Electrophysiological Recording of LTP
This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of the hippocampus.[14][16][17][18]
Setup:
-
Submerged or interface recording chamber perfused with aCSF at 30-32°C.
-
Bipolar stimulating electrode placed in the Schaffer collateral pathway.
-
Glass recording microelectrode filled with aCSF placed in the stratum radiatum of the CA1 region.
Procedure:
-
Baseline Recording: After placing the slice in the recording chamber, deliver test pulses (e.g., 0.1 ms (B15284909) duration) every 30-60 seconds to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude. Record a stable baseline for at least 20-30 minutes.
-
This compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF. Perfuse the slice with the this compound containing aCSF for a pre-incubation period (e.g., 20-30 minutes) prior to LTP induction. A concentration of 100 nM has been shown to be effective in rescuing synaptic protein expression.[4]
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, delivered at 5 Hz) or multiple trains of HFS (e.g., 3 trains of 100 pulses at 100 Hz, separated by 20 seconds).[14][17][18]
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after LTP induction to monitor the potentiation of the synaptic response.
Experimental Workflow for LTP Studies with this compound
References
- 1. Pharmacological Rescue of Long-Term Potentiation in Alzheimer Diseased Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of protein kinase C in long-term potentiation: a testable model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Persistent activation of the zeta isoform of protein kinase C in the maintenance of long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transient protein kinase C activation primes long-term depression and suppresses long-term potentiation of synaptic transmission in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synapse-specific protein kinase C activation enhances maintenance of long-term potentiation in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Persistent protein kinase activity underlying long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Loss of PLA2G4E compromises synaptic structure and cognitive outcomes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PLA2G4E, a candidate gene for resilience in Alzheimer´s disease and a new target for dementia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 15. genes2cognition.org [genes2cognition.org]
- 16. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scientifica.uk.com [scientifica.uk.com]
- 18. researchgate.net [researchgate.net]
Application of DCPLA-ME in Ischemic Stroke Models: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of DCPLA-ME, a selective protein kinase C epsilon (PKCε) activator, in experimental models of ischemic stroke. These guidelines are designed to assist in the investigation of this compound as a potential neuroprotective agent for the treatment of ischemic stroke.
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events leading to neuronal death and neurological deficits. Protein kinase C epsilon (PKCε) has emerged as a key mediator of endogenous neuroprotective signaling pathways. This compound, a synthetic analog of diacylglycerol lactone, is a potent and specific activator of PKCε. Its application in preclinical stroke models allows for the exploration of PKCε-mediated neuroprotection and the evaluation of its therapeutic potential.
Mechanism of Action
This compound exerts its neuroprotective effects by activating PKCε, which in turn modulates a downstream signaling cascade that promotes cell survival and mitigates ischemic damage. Key mechanisms include the upregulation of anti-apoptotic proteins, enhancement of antioxidant defenses, and promotion of pro-survival signaling pathways. Activation of PKCε by this compound has been shown to influence the expression and activity of several key proteins involved in cellular resilience to ischemic stress.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of a PKC activator, Bryostatin (which has a similar mechanism of action to this compound), in a rat model of transient middle cerebral artery occlusion (tMCAO). This data provides a strong rationale for the investigation of this compound in similar models.
Table 1: Effect of Bryostatin on Infarct Volume and Neurological Function in a Rat tMCAO Model [1]
| Treatment Group | Infarct Volume (mm³) | Neurological Score (21 days post-MCAO) |
| Vehicle Control | 150 ± 20 | 4.5 ± 0.5 |
| Bryostatin (2.5 mg/kg) | 80 ± 15 | 2.5 ± 0.4 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Effect of Bryostatin on Survival Rate in a Rat tMCAO Model [1]
| Treatment Group | Survival Rate (21 days post-MCAO) |
| Vehicle Control | 60% |
| Bryostatin (2.5 mg/kg) | 85%* |
*p < 0.05 compared to vehicle control.
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model
This protocol describes the induction of focal cerebral ischemia in mice, a widely used model to mimic human ischemic stroke.[2][3][4]
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthesia: Isoflurane (B1672236)
-
Heating pad with rectal probe
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
6-0 silk suture
-
Nylon monofilament (e.g., 6-0) with a silicone-coated tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the mouse with isoflurane (3-4% for induction, 1-1.5% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissue.
-
Ligate the distal ECA with a 6-0 silk suture.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated nylon monofilament through the ECA incision and advance it into the ICA until a slight resistance is felt, indicating occlusion of the middle cerebral artery (MCA). The occlusion can be confirmed by a drop in cerebral blood flow if using a laser Doppler flowmeter.
-
Secure the filament in place. The duration of occlusion is typically 60 minutes for a moderate to severe infarct.
-
After the desired occlusion period, withdraw the filament to allow reperfusion.
-
Ligate the ECA stump and remove the temporary ligature from the CCA.
-
Suture the neck incision.
-
Allow the mouse to recover in a warm cage.
This compound Administration Protocol
This protocol is adapted from studies using PKC activators in stroke and related neurodegenerative models.[1]
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a stock solution of this compound in the vehicle. A suggested dose to start with, based on analogous compounds, is in the range of 2.5 mg/kg.[1]
-
The first administration should be performed at a clinically relevant time point after the onset of reperfusion (e.g., 2 to 6 hours).[1]
-
Subsequent doses can be administered intraperitoneally at regular intervals (e.g., every 3 days) for the duration of the study, which may extend up to 21 days for chronic functional outcome assessments.[1]
-
A vehicle control group receiving the same volume of the vehicle solution should be included in the experimental design.
Neurological Deficit Scoring
A neurological scoring system is used to assess the functional outcome after stroke. The modified Neurological Severity Score (mNSS) is a composite score evaluating motor, sensory, reflex, and balance functions.[5][6][7]
Procedure:
-
Assess the mice at various time points post-tMCAO (e.g., 1, 3, 7, 14, and 21 days).
-
The mNSS is graded on a scale of 0 to 14 (normal score, 0; maximal deficit score, 14).
-
Motor Tests (6 points):
-
Raising the mouse by the tail (flexion of forelimbs and torso twisting).
-
Placing the mouse on the floor (circling behavior).
-
Gait (hemiparesis).
-
-
Sensory Tests (2 points):
-
Placing and proprioceptive tests.
-
-
Beam Balance Test (6 points):
-
Ability to traverse a narrow wooden beam.
-
-
Reflexes and Abnormal Movements (4 points):
-
Pinna reflex, corneal reflex, startle reflex.
-
Infarct Volume Measurement using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method to visualize and quantify the infarct volume.[3][8][9][10]
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At the end of the experiment (e.g., 24 hours or later), euthanize the mouse and perfuse transcardially with cold saline.
-
Carefully remove the brain.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in a 2% TTC solution at 37°C for 20-30 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture high-resolution images of the stained sections.
-
Using image analysis software, measure the area of the infarct (white tissue) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the corrected infarct volume to account for edema:
-
Corrected Infarct Area = [Area of Contralateral Hemisphere] - ([Area of Ipsilateral Hemisphere] - [Infarct Area])
-
Total Infarct Volume = Sum of (Corrected Infarct Area × Slice Thickness) for all slices.
-
Visualizations
Caption: Logical relationship of this compound intervention in the ischemic cascade.
Caption: Experimental workflow for evaluating this compound in a tMCAO mouse model.
Caption: Signaling pathway of PKCε activation by this compound in neuroprotection.[11]
References
- 1. Bryostatin improves survival and reduces ischemic brain injury in aged rats after acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Model of Transient Occlusion of the Middle Cerebral Artery in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional recovery in aging mice after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Neurovascular Protection Following Repetitive Hypoxic Preconditioning and Transient Middle Cerebral Artery Occlusion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jneurosci.org [jneurosci.org]
Application Notes and Protocols for Cell Viability Assays with DCPLA-ME Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCPLA-ME is a selective activator of protein kinase C epsilon (PKCε), a member of the novel PKC subfamily. Activation of PKCε has been shown to modulate various cellular processes, including cell proliferation, survival, and apoptosis. In the context of cancer, the PKC family of enzymes, and specifically PKCε, have been implicated in tumorigenesis and cancer progression. These application notes provide detailed protocols for assessing the effect of this compound on cancer cell viability using common colorimetric and luminescent assays, and explore the underlying signaling pathways.
Data Presentation: Efficacy of this compound on Cancer Cell Viability
The following table summarizes hypothetical IC50 values of this compound in various human cancer cell lines after 72 hours of treatment, as determined by the MTT assay. This data is for illustrative purposes to demonstrate how to present such quantitative findings.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.8 |
| A549 | Lung Carcinoma | 18.5 |
| HCT116 | Colon Carcinoma | 22.1 |
| PC-3 | Prostate Cancer | 30.4 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the determination of cell viability by measuring the metabolic activity of cellular NAD(P)H-dependent oxidoreductase enzymes, which reduce the tetrazolium salt MTT to its insoluble formazan (B1609692), resulting in a purple color.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a homogeneous method for determining the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of the dilutions to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration at 37°C in a 5% CO2 incubator.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability by normalizing the luminescence readings to the vehicle-treated control wells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway of this compound in Cancer
Caption: this compound activates PKCε, potentially influencing the PI3K/Akt and β-catenin pathways.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using cell viability assays.
Application Notes: Techniques for Assessing Brain Penetration of DCPLA-ME
Introduction
DCPLA-ME, the methyl ester of 8-(1,2-dithiolan-3-yl)octanoyl)prop-1-en-2-yl linoleate, is a novel Protein Kinase C (PKC) ε activator under investigation for its neuroprotective properties.[1][2][3] Its potential therapeutic applications in neurodegenerative conditions such as Alzheimer's disease hinge on its ability to effectively cross the blood-brain barrier (BBB) and reach its target sites within the central nervous system (CNS).[3][4] Assessing the brain penetration of drug candidates like this compound is therefore a critical step in the preclinical drug development process.
These application notes provide an overview and detailed protocols for key techniques used to quantify brain penetration, tailored for researchers, scientists, and drug development professionals. The primary methods covered are in situ brain perfusion, brain microdialysis, and Positron Emission Tomography (PET), which together offer a comprehensive characterization of a compound's ability to enter and remain in the brain.
Key Brain Penetration Parameters
Understanding the brain exposure of a drug candidate requires measuring several key pharmacokinetic parameters. These values help to quantify the extent and rate of BBB transport.
| Parameter | Description | Formula | Significance |
| Kp,brain | Total Brain-to-Plasma Concentration Ratio | Cbrain,total / Cplasma,total | Indicates the overall distribution of the drug between brain tissue and plasma, including both bound and unbound drug. |
| fu,brain | Fraction Unbound in Brain | Cbrain,unbound / Cbrain,total | Represents the portion of the drug that is not bound to brain tissue and is pharmacologically active. |
| fu,plasma | Fraction Unbound in Plasma | Cplasma,unbound / Cplasma,total | Represents the portion of the drug that is not bound to plasma proteins. |
| Kp,uu,brain | Unbound Brain-to-Unbound Plasma Ratio | Cbrain,unbound / Cplasma,unbound | The "gold standard" metric for BBB transport.[5] A Kp,uu,brain value of ~1 suggests passive diffusion, <1 suggests active efflux, and >1 suggests active influx.[6] |
| PS | Permeability-Surface Area Product | Kin / T | Measures the rate of unidirectional drug transport across the BBB. Determined using techniques like in situ brain perfusion.[7] |
| Kin | Brain Uptake Clearance | Amountbrain / AUCplasma | Describes the volume of plasma cleared of the drug into the brain per unit time.[8] |
Protocol 1: In Situ Brain Perfusion
The in situ brain perfusion technique is a robust method for determining the rate of a drug's transport across the BBB, independent of systemic metabolic degradation.[8][9] This method allows for the calculation of the permeability-surface area (PS) product.[7]
Objective: To measure the unidirectional brain uptake clearance (Kin) and permeability-surface area (PS) product of this compound in a rodent model.
Materials:
-
Anesthetized rat or mouse
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4) gassed with 95% O₂ / 5% CO₂
-
This compound solution of known concentration in perfusion buffer
-
Vascular marker (e.g., [¹⁴C]Sucrose or [³H]Inulin)[8]
-
Surgical instruments (scissors, forceps, cannulas, sutures)
-
Brain tissue homogenization buffer
-
Liquid scintillation counter or LC-MS/MS for analysis
Experimental Workflow Diagram
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and place it on a surgical board. Surgically expose the common carotid arteries. Ligate the superior thyroid and pterygopalatine arteries to ensure the perfusate is directed to the brain.[8]
-
Cannulation: Insert a cannula into one common carotid artery, pointing towards the head.
-
Perfusion: Begin perfusing the brain with the pre-warmed and gassed perfusion buffer containing a known concentration of this compound and a vascular marker. Simultaneously, sever the jugular veins to allow for drainage.[8]
-
Timing: Continue the perfusion for a short, defined period (e.g., 30 to 300 seconds). The duration is kept brief to ensure the measurement reflects unidirectional influx.
-
Termination and Sample Collection: Stop the perfusion, decapitate the animal, and quickly remove the brain.
-
Analysis: Weigh the brain tissue, homogenize it, and analyze the concentrations of this compound and the vascular marker using an appropriate bioanalytical method like LC-MS/MS or scintillation counting for radiolabeled compounds.
-
Calculation: The brain uptake clearance (Kin) is calculated from the amount of drug in the brain, corrected for the amount remaining in the vascular space (indicated by the marker), and the concentration of the drug in the perfusate.
Protocol 2: Brain Microdialysis
Microdialysis is considered the definitive technique for measuring unbound drug concentrations in the brain's extracellular fluid (ECF) of a conscious, freely-moving animal.[10][11] This allows for the direct determination of Kp,uu,brain.
Objective: To determine the unbound concentration-time profile of this compound in the brain ECF and plasma simultaneously to calculate Kp,uu,brain.
Materials:
-
Rat or mouse fitted with a guide cannula
-
Microdialysis probe (selected based on molecular weight cutoff)
-
Micro-infusion pump and fraction collector
-
Artificial ECF (aCSF) for brain perfusion
-
This compound for systemic administration (e.g., intravenous)
-
Blood collection supplies (e.g., for tail vein sampling)
-
Sensitive analytical equipment (LC-MS/MS)
Experimental Workflow Diagram
Procedure:
-
Surgical Preparation: Perform stereotaxic surgery on an anesthetized animal to implant a guide cannula into the brain region of interest (e.g., hippocampus or striatum). Allow the animal to recover for 24-48 hours.[12]
-
Probe Insertion: On the day of the experiment, place the animal in a specialized cage that allows free movement. Gently insert the microdialysis probe into the guide cannula.
-
System Equilibration: Perfuse the probe with artificial ECF at a low, constant flow rate (e.g., 0.5-2.0 µL/min) for 1-2 hours to allow the system to stabilize.[13]
-
Drug Administration: Administer this compound to the animal via a systemic route (e.g., intravenous injection).
-
Sample Collection: Collect brain dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector. Simultaneously, collect blood samples at corresponding time points.[10]
-
Sample Analysis: Process the plasma from blood samples. Analyze the dialysate and unbound plasma fractions for this compound concentrations using a highly sensitive LC-MS/MS method. The concentration in the dialysate represents the unbound concentration in the brain ECF, after correcting for in-vitro probe recovery.
-
Data Analysis: Plot the unbound concentration-time curves for both brain and plasma. Calculate the Area Under the Curve (AUC) for both compartments. Kp,uu,brain is then calculated as AUCbrain,unbound / AUCplasma,unbound.[14]
Protocol 3: Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the quantitative assessment of drug distribution in the brain over time in living subjects, including translation from animal models to humans.[15][16]
Objective: To visualize and quantify the brain uptake and regional distribution of this compound.
Materials:
-
Radiolabeled this compound (e.g., [¹¹C]this compound or [¹⁸F]this compound)
-
PET scanner
-
Anesthetized subject (rodent, non-human primate, or human)
-
Arterial line for blood sampling (for kinetic modeling)
-
Cyclotron for radioisotope production
-
Automated radiochemistry synthesis module
Logical Relationship Diagram
References
- 1. DCP-LA, a New Strategy for Alzheimer's Disease Therapy [jneurology.com]
- 2. US20210023048A1 - Dosing regimens of pkc activators - Google Patents [patents.google.com]
- 3. PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 10. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The repertoire of small molecule PET probes for neuroinflammation imaging: challenges and opportunities beyond TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
Application Notes and Protocols for Studying the Effect of DCPLA-ME on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCPLA-ME is a novel small molecule activator of Protein Kinase C epsilon (PKCε), a crucial enzyme involved in a variety of cellular signaling pathways.[1] Dysregulation of PKCε has been implicated in several diseases, including Alzheimer's disease.[1] Understanding the downstream effects of this compound on gene expression is critical for elucidating its mechanism of action and therapeutic potential. This document provides a detailed protocol for investigating the global transcriptomic changes induced by this compound treatment in a relevant cell line using RNA sequencing (RNA-seq).
While the direct effects of this compound on global gene expression are the primary focus of this protocol, it is noteworthy that small molecule activators can influence various signaling cascades. For instance, the cGAS-STING pathway, a key component of the innate immune system, is a common target for small molecule agonists in cancer immunotherapy.[2][3][4] Activation of the STING pathway leads to the transcription of type I interferons and other inflammatory cytokines.[5][6] Although this compound is identified as a PKCε activator, it is valuable to consider potential off-target effects or pathway crosstalk. The provided protocol is robust and can be adapted to study the effects of various small molecules on gene expression.
Data Presentation
The following tables represent hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: Quality Control of RNA Samples
| Sample ID | Cell Line | Treatment | Concentration (µM) | RNA Integrity Number (RIN) |
| A1 | HMC3 | Vehicle (DMSO) | - | 9.8 |
| A2 | HMC3 | Vehicle (DMSO) | - | 9.7 |
| A3 | HMC3 | Vehicle (DMSO) | - | 9.9 |
| B1 | HMC3 | This compound | 1 | 9.6 |
| B2 | HMC3 | This compound | 1 | 9.8 |
| B3 | HMC3 | This compound | 1 | 9.7 |
| C1 | HMC3 | This compound | 10 | 9.5 |
| C2 | HMC3 | This compound | 10 | 9.6 |
| C3 | HMC3 | This compound | 10 | 9.8 |
Table 2: Summary of RNA Sequencing Data
| Sample ID | Total Reads | Mapped Reads (%) | Uniquely Mapped Reads (%) |
| A1 | 35,123,456 | 95.2 | 92.1 |
| A2 | 36,789,123 | 94.8 | 91.5 |
| A3 | 34,987,654 | 95.5 | 92.3 |
| B1 | 37,456,789 | 96.1 | 93.0 |
| B2 | 36,123,456 | 95.9 | 92.8 |
| B3 | 35,876,543 | 96.0 | 92.9 |
| C1 | 34,567,890 | 95.7 | 92.5 |
| C2 | 36,987,654 | 95.8 | 92.7 |
| C3 | 35,123,456 | 95.6 | 92.4 |
Table 3: Top 10 Differentially Expressed Genes (this compound 10 µM vs. Vehicle)
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) |
| GENE1 | 3.45 | 1.2e-08 | 3.5e-07 |
| GENE2 | 2.98 | 5.6e-08 | 9.1e-07 |
| GENE3 | 2.54 | 1.1e-07 | 1.5e-06 |
| GENE4 | -2.12 | 8.9e-07 | 7.3e-06 |
| GENE5 | 1.98 | 2.3e-06 | 1.2e-05 |
| GENE6 | -1.87 | 4.5e-06 | 2.1e-05 |
| GENE7 | 1.76 | 9.8e-06 | 3.9e-05 |
| GENE8 | 1.65 | 1.5e-05 | 5.5e-05 |
| GENE9 | -1.59 | 2.1e-05 | 7.1e-05 |
| GENE10 | 1.52 | 3.4e-05 | 9.8e-05 |
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the procedure for culturing human microglial cells (HMC3) and treating them with this compound.
Materials:
-
Human Microglial Clone 3 (HMC3) cell line (ATCC® CRL-3304™)
-
DMEM/F-12 medium (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated (Gibco)
-
Penicillin-Streptomycin (10,000 U/mL) (Gibco)
-
This compound (synthesized or commercially available)
-
Dimethyl sulfoxide (B87167) (DMSO), molecular biology grade
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Cell Culture: Culture HMC3 cells in DMEM/F-12 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HMC3 cells into 6-well plates at a density of 5 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve final concentrations of 1 µM and 10 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the culture medium from the wells and wash the cells once with PBS. Add 2 mL of the prepared treatment media (vehicle, 1 µM this compound, or 10 µM this compound) to the respective wells.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. Proceed immediately to RNA extraction.
RNA Extraction, Library Preparation, and Sequencing
This protocol describes the isolation of total RNA, preparation of sequencing libraries, and high-throughput sequencing.
Materials:
-
RNeasy Mini Kit (Qiagen)
-
RNase-Free DNase Set (Qiagen)
-
Agilent 2100 Bioanalyzer and RNA 6000 Nano Kit
-
NEBNext® Ultra™ II Directional RNA Library Prep Kit for Illumina®
-
NEBNext Poly(A) mRNA Magnetic Isolation Module
-
Illumina NextSeq 500 or similar sequencer
Procedure:
-
RNA Extraction: Lyse the cells directly in the wells using the buffer provided in the RNeasy Mini Kit and homogenize. Follow the manufacturer's protocol for total RNA extraction, including the on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and purity of the extracted RNA using a NanoDrop spectrophotometer. Evaluate the integrity of the RNA by running an aliquot on an Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) of 8.0 or higher are recommended for library preparation.
-
Library Preparation:
-
Enrich for polyadenylated mRNA from total RNA using the NEBNext Poly(A) mRNA Magnetic Isolation Module.
-
Prepare sequencing libraries from the enriched mRNA using the NEBNext® Ultra™ II Directional RNA Library Prep Kit for Illumina® according to the manufacturer's instructions. This includes fragmentation of the mRNA, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and library amplification.
-
-
Library Quality Control: Validate the quality and size distribution of the prepared libraries using the Agilent 2100 Bioanalyzer. Quantify the libraries using a Qubit fluorometer or qPCR.
-
Sequencing: Pool the libraries in equimolar concentrations and perform single-end or paired-end sequencing on an Illumina platform (e.g., NextSeq 500) to a recommended depth of at least 20 million reads per sample.
Data Analysis
This section outlines the bioinformatics workflow for analyzing the RNA-seq data.
Software/Tools:
-
FastQC
-
Trimmomatic
-
STAR (Spliced Transcripts Alignment to a Reference)
-
featureCounts
-
DESeq2 (or edgeR)
-
GSEA (Gene Set Enrichment Analysis) or other pathway analysis tools
Procedure:
-
Quality Control of Raw Reads: Assess the quality of the raw sequencing reads using FastQC.
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads using Trimmomatic.
-
Alignment to Reference Genome: Align the trimmed reads to the human reference genome (e.g., GRCh38) using the STAR aligner.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using featureCounts.
-
Differential Gene Expression Analysis:
-
Import the count matrix into R and use the DESeq2 package to normalize the data and perform differential expression analysis between the this compound treated groups and the vehicle control group.
-
Identify genes with a significant change in expression (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1).
-
-
Pathway and Functional Enrichment Analysis:
-
Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like GSEA or online platforms such as DAVID or Metascape. This will help to identify the biological processes and signaling pathways affected by this compound treatment.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for studying the effect of this compound on gene expression.
Caption: Simplified schematic of the cGAS-STING signaling pathway.
References
- 1. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of small molecule inhibitors/agonists targeting STING for disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Neuroinflammation with DCPLA-ME
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of glial cells, particularly microglia, is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's disease. The intricate signaling pathways that govern microglial activation present promising targets for therapeutic intervention. DCPLA-ME, a methyl ester of the linoleic acid derivative DCP-LA, has emerged as a novel compound with neuroprotective properties. It functions as a selective activator of Protein Kinase C epsilon (PKCε) and a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This dual mechanism of action suggests its potential to modulate neuroinflammatory processes. These application notes provide a comprehensive guide for utilizing this compound to study and potentially mitigate neuroinflammation in a research setting.
Mechanism of Action in the Context of Neuroinflammation
This compound exerts its anti-inflammatory effects primarily through the inhibition of PTP1B in microglia. PTP1B is a key positive regulator of neuroinflammation. Its inhibition has been shown to suppress the activation of microglia and subsequently reduce the production of pro-inflammatory mediators. This is achieved through the modulation of critical signaling pathways, including the Src-mediated NF-κB and MAPK pathways. By inhibiting PTP1B, this compound can attenuate the inflammatory cascade initiated by stimuli such as lipopolysaccharide (LPS). The activation of PKCε by this compound may also contribute to its neuroprotective effects, potentially by influencing downstream pathways that intersect with inflammatory signaling and promoting synaptic health.
Data Presentation: Efficacy of PTP1B Inhibition on Microglial Activation
The following tables summarize quantitative data from studies on PTP1B inhibitors, which provide a strong rationale for the anti-neuroinflammatory potential of this compound.
Table 1: Effect of PTP1B Inhibition on Pro-inflammatory Cytokine mRNA Levels in Primary Microglia [1]
| Treatment Group | IL-1β mRNA Expression (Relative to Vehicle) | IL-6 mRNA Expression (Relative to Vehicle) | TNF-α mRNA Expression (Relative to Vehicle) |
| OGD/R + Vehicle | 1.00 | 1.00 | 1.00 |
| OGD/R + PTP1B Inhibitor (2 µM) | ↓ Significantly Decreased (P < 0.001) | ↓ Significantly Decreased (P < 0.01) | ↓ Significantly Decreased (P < 0.001) |
| Data from an in vitro oxygen-glucose deprivation/reoxygenation (OGD/R) model in rat primary microglia. |
Table 2: Effect of PTP1B Inhibition on LPS-Induced Pro-inflammatory Gene Expression in Mouse Brain [2]
| Treatment Group | TNF-α mRNA Expression (Fold Increase) | IL-1β mRNA Expression (Fold Increase) |
| LPS + Vehicle | ~4.5 | ~3.5 |
| LPS + PTP1B Inhibitor | ~2.5 | ~2.0 |
| *Data from an in vivo mouse model of neuroinflammation induced by intraperitoneal LPS injection. p < 0.05 versus LPS + vehicle. |
Experimental Protocols
Herein, we provide detailed protocols for investigating the effects of this compound on microglia-mediated neuroinflammation.
Protocol 1: In Vitro Assessment of this compound on LPS-Induced Microglial Activation
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2 cell line or primary microglia).
Materials:
-
Microglial cells (BV-2 or primary cultures)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for Nitric Oxide (NO) measurement (Griess Reagent)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-NF-κB, NF-κB, p-p38, p38, Iba1, and a loading control like β-actin)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Culture microglial cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in 96-well plates for viability and NO assays, and in 6-well plates for ELISA and Western blotting. Allow cells to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 10, 50, 100 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours for cytokine measurements, 15-60 minutes for signaling pathway analysis). Include a non-stimulated control group.
-
-
Nitric Oxide (NO) Assay:
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
-
ELISA for Cytokines:
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits following the manufacturer's protocols.
-
-
Western Blot Analysis:
-
For signaling pathway analysis, lyse the cells at earlier time points (e.g., 15, 30, 60 minutes) after LPS stimulation.
-
For microglial activation marker analysis, lyse the cells after 24 hours.
-
Perform protein quantification, SDS-PAGE, protein transfer, and immunoblotting using antibodies against phosphorylated and total NF-κB, p38 MAPK, and Iba1.
-
Protocol 2: Immunofluorescence Staining for Microglial Morphology
Objective: To visualize the effect of this compound on LPS-induced morphological changes in microglia, indicative of activation.
Materials:
-
Microglial cells seeded on coverslips in 24-well plates
-
This compound and LPS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a microglial marker (e.g., Iba1)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1, using cells cultured on coverslips.
-
Fixation: After the treatment period, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization and Blocking: Wash with PBS, permeabilize with 0.1% Triton X-100 for 10 minutes, and block with 5% BSA for 1 hour.
-
Antibody Incubation:
-
Incubate with the primary antibody (anti-Iba1) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Wash again and mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize and capture images using a fluorescence microscope. Analyze the morphology of microglia (e.g., ramified vs. amoeboid shape).
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound inhibits neuroinflammation by targeting PTP1B.
Caption: Workflow for studying this compound's anti-inflammatory effects.
Caption: Logical flow of this compound's neuroprotective action.
References
Troubleshooting & Optimization
troubleshooting DCPLA-ME solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DCPLA-ME. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the methyl ester form of dicyclopropanated linoleic acid. It is a potent and specific activator of Protein Kinase C epsilon (PKCε). Its mechanism of action involves binding to and activating PKCε, which in turn modulates various downstream signaling pathways involved in neuroprotection, synaptogenesis, and cellular resilience to oxidative stress.
Q2: What is the known solubility of this compound?
A2: this compound is a lipophilic compound. Its solubility has been determined in Dimethyl Sulfoxide (DMSO). For solubility in other common laboratory solvents, specific quantitative data is limited. Please refer to the solubility data table below for more information.
Q3: How should I store this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the typical working concentrations of this compound in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell type and the specifics of the experiment. However, concentrations in the range of 100 nM to 500 nM have been frequently reported in published studies for treating cultured cells.
Troubleshooting this compound Solubility Issues
Problem: My this compound is not dissolving properly in my aqueous buffer (e.g., PBS).
-
Possible Cause: this compound is a lipophilic molecule with poor solubility in aqueous solutions. Direct dissolution in buffers like PBS is expected to be challenging.
-
Recommended Solution:
-
Prepare a high-concentration stock solution in an appropriate organic solvent. DMSO is the recommended solvent for creating a stock solution of this compound.
-
Perform a stepwise dilution. To prevent precipitation, do not add the highly concentrated DMSO stock directly into your final aqueous solution. Instead, perform one or more intermediate dilutions in your cell culture medium or buffer.
-
Ensure the final concentration of the organic solvent is low. In most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Problem: I observed precipitation after adding my this compound stock solution to the cell culture medium.
-
Possible Cause 1: The concentration of this compound in the final solution exceeds its solubility limit in the aqueous medium.
-
Recommended Solution 1:
-
Re-evaluate the required final concentration. It's possible that a lower concentration may still be effective.
-
Increase the final volume of the medium to lower the overall concentration of this compound.
-
-
Possible Cause 2: "Salting out" effect due to high ionic strength of the buffer or medium.
-
Recommended Solution 2:
-
If possible, try using a buffer with a lower ionic strength for the initial dilution steps.
-
-
Possible Cause 3: The temperature of the medium or buffer.
-
Recommended Solution 3:
-
Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes aid in dissolution. Ensure the solution is well-mixed immediately after adding the compound.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 15.62 mg/mL[1] | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Data not available | As a lipophilic compound, some solubility is expected, but it may be less than in DMSO. |
| PBS (Phosphate-Buffered Saline) | Poor/Insoluble | Direct dissolution is not recommended due to the lipophilic nature of the compound. |
| Aqueous Buffers (e.g., cell culture media) | Poor/Insoluble | Direct dissolution is not recommended. Dilution from a DMSO stock is necessary. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution for 30-60 seconds to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparing Working Solutions for Cell Culture Experiments
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
-
Procedure (for a final concentration of 100 nM):
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Stepwise Dilution:
-
Intermediate Dilution: Prepare a 1000x intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This results in a 10 µM solution. Mix well by gentle pipetting.
-
Final Dilution: Add the appropriate volume of the 10 µM intermediate solution to your cell culture plates to achieve the final concentration of 100 nM. For example, add 10 µL of the 10 µM solution to 990 µL of medium in a well of a 24-well plate.
-
-
Ensure the final DMSO concentration is below 0.5%. For the example above, the final DMSO concentration would be 0.001%.
-
Always prepare a vehicle control by adding the same amount of DMSO to the cell culture medium without this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Preventing Off-Target Effects of DCPLA-ME in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate and control for potential off-target effects of DCPLA-ME in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (Dicyclopropyl-linoleic acid methyl ester) is known as a selective activator of Protein Kinase C epsilon (PKCε).[1] PKCε is a member of the novel PKC subfamily of serine/threonine kinases and is involved in a variety of cellular signaling pathways, including those related to neuroprotection, synaptic plasticity, and mitigation of oxidative stress.[1][2] In Alzheimer's disease models, activation of PKCε by this compound has been shown to be neuroprotective.[1][2]
Q2: What are the known off-target effects of this compound?
Currently, a comprehensive public profile of the off-target effects of this compound is not available. The linoleic acid methyl ester component of this compound is a fatty acid that could have independent biological activities.[3] Without a specific kinase selectivity profile or safety pharmacology data, researchers should assume that off-target effects are possible, particularly at higher concentrations. General off-target effects for PKC activators can include the activation of other PKC isoforms or unforeseen interactions with other cellular proteins.
Q3: What are appropriate positive and negative controls for my this compound experiment?
-
Positive Control: Bryostatin-1 is another potent PKCε activator that can be used as a positive control to confirm that the observed phenotype is consistent with PKCε activation.[1][2] It is important to note that Bryostatin-1 also has a complex pharmacological profile, including the potential to downregulate PKC isoforms with prolonged exposure.[4]
Q4: How can I determine if the observed effect in my experiment is due to an off-target interaction of this compound?
Several experimental strategies can help distinguish between on-target and off-target effects:
-
Dose-response curve: On-target and off-target effects often have different potencies. A carefully titrated dose-response curve can help identify a concentration range where the on-target effect is maximized and off-target effects are minimized.
-
PKCε knockdown or knockout: In cell culture or animal models, reducing or eliminating the expression of PKCε should abolish the effects of this compound if they are on-target.
-
Pharmacological inhibition: Using a well-characterized PKC inhibitor alongside this compound should reverse the observed effects if they are PKC-dependent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results with this compound. | 1. Off-target effects: this compound may be interacting with proteins other than PKCε. 2. Compound stability/solubility: this compound may have degraded or precipitated out of solution. 3. Cellular health: The experimental system may be sensitive to the vehicle or the compound itself. | 1. Perform a dose-response experiment to find the optimal concentration. Use orthogonal controls as described in the FAQs. Consider performing target engagement and off-target profiling assays. 2. Prepare fresh stock solutions of this compound and ensure complete solubilization in the appropriate vehicle. 3. Include a vehicle-only control and monitor cell viability (e.g., with a cytotoxicity assay). |
| Observed phenotype is not blocked by a general PKC inhibitor. | 1. Off-target effect: The phenotype is independent of PKC activity. 2. Inhibitor is not effective: The concentration or type of PKC inhibitor may be inappropriate. | 1. The effect is likely an off-target effect of this compound. Investigate potential off-targets using profiling assays. 2. Use a well-validated, broad-spectrum PKC inhibitor at a concentration known to be effective against PKCε. Confirm inhibitor activity in your system. |
| Difficulty in reproducing published results. | 1. Different experimental conditions: Cell line passage number, serum concentration, or other seemingly minor experimental details can influence results. 2. Variability in this compound batches: The purity and activity of the compound may vary between suppliers or batches. | 1. Carefully review and replicate the experimental conditions of the original publication. 2. If possible, obtain this compound from the same supplier as the original study. Perform quality control on the compound upon receipt. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using a PKC Inhibitor
Objective: To confirm that the biological effect of this compound is mediated through PKC.
Methodology:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Pre-incubate a subset of cells with a validated PKC inhibitor (e.g., Gö6983) at an effective concentration for 1-2 hours. Include a vehicle control for the inhibitor.
-
This compound Treatment: Add this compound at the desired concentration to both inhibitor-treated and non-inhibitor-treated wells. Include a vehicle control for this compound.
-
Incubation: Incubate for the time required to observe the biological endpoint of interest.
-
Assay Endpoint: Measure the biological outcome (e.g., protein phosphorylation, gene expression, cell viability).
-
Data Analysis: Compare the effect of this compound in the presence and absence of the PKC inhibitor. A significant reduction in the this compound-induced effect by the inhibitor suggests a PKC-dependent mechanism.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly assess the binding of this compound to PKCε in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or this compound at various concentrations for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Separation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble PKCε in each sample using Western blotting or other protein detection methods.
-
Data Analysis: Binding of this compound to PKCε is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. This generates a "melting curve" for the protein, which shifts upon ligand binding.
Protocol 3: Activity-Based Protein Profiling (ABPP) for Off-Target Identification
Objective: To identify potential off-target binding proteins of this compound in a complex proteome.
Methodology:
-
Proteome Preparation: Prepare cell or tissue lysates.
-
Competitive Inhibition: Pre-incubate the proteome with this compound at various concentrations.
-
Probe Labeling: Add a broad-spectrum, activity-based probe that targets a class of enzymes (e.g., serine hydrolases).
-
Analysis: Analyze the labeled proteins by gel electrophoresis or mass spectrometry.
-
Data Interpretation: If this compound binds to a protein that is also a target of the probe, it will compete for binding and reduce the labeling of that protein by the probe. This allows for the identification of potential off-targets.
Quantitative Data Summary
| Compound | Primary Target | Reported Concentration Range (in vitro) | Potential Off-Targets |
| This compound | PKCε | 100 nM - 500 nM[1][5] | Not well characterized. May include other PKC isoforms or fatty acid binding proteins. |
| Bryostatin-1 | PKC isoforms (high affinity for PKCε) | 1 nM - 25 nM[1] | Multiple PKC isoforms, potential for downregulation at higher concentrations or with prolonged exposure.[4] |
| Gö6983 | Pan-PKC inhibitor | 1 µM - 10 µM | Other kinases at higher concentrations. |
Visualizations
References
- 1. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss in PKC Epsilon Causes Downregulation of MnSOD and BDNF Expression in Neurons of Alzheimer's Disease Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DCPLA-ME Concentration to Avoid PKC Downregulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DCPLA-ME, a selective Protein Kinase C epsilon (PKCε) activator, while avoiding the common experimental pitfall of PKC downregulation. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to ensure reliable and reproducible results in your studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound and its effect on PKCε.
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound effect over time or with repeated treatments. | PKCε Downregulation: Prolonged or high-concentration exposure to PKC activators can lead to the degradation of the PKC protein itself.[1][2][3][4] | 1. Optimize this compound Concentration: Perform a dose-response experiment to identify the lowest effective concentration. 2. Limit Exposure Time: Reduce the duration of this compound treatment. 3. Intermittent Dosing: Consider a dosing regimen with washout periods to allow for PKCε levels to recover.[5] |
| High background or off-target effects observed. | Non-specific Activation: At high concentrations, this compound might activate other PKC isoforms or signaling pathways. Compound Degradation: Improper storage or handling of this compound can lead to breakdown products with altered activity. | 1. Titrate this compound Concentration: Use a range of concentrations to determine the optimal window for selective PKCε activation. 2. Use Appropriate Controls: Include vehicle controls and, if possible, a negative control compound structurally similar to this compound but inactive against PKCε. 3. Verify Compound Integrity: Ensure proper storage of this compound (as per manufacturer's instructions) and prepare fresh dilutions for each experiment. |
| Inconsistent results between experiments. | Variability in Cell Culture Conditions: Cell density, passage number, and serum concentration can all influence cellular signaling responses.[6][7] Inconsistent this compound Preparation: Errors in serial dilutions or incomplete solubilization of the compound. | 1. Standardize Cell Culture Protocols: Maintain consistent cell seeding densities, passage numbers, and media formulations.[7] 2. Prepare Fresh this compound Aliquots: Prepare single-use aliquots of this compound to minimize freeze-thaw cycles. Ensure complete solubilization in the vehicle before adding to culture media. |
| No detectable PKCε activation. | Low this compound Concentration: The concentration used may be below the threshold for activation in your specific cell type. Low Endogenous PKCε Expression: The cell line used may not express sufficient levels of PKCε. Suboptimal Assay Conditions: Issues with the PKC activity assay or Western blot protocol. | 1. Increase this compound Concentration: Test a higher range of concentrations in your dose-response experiment. 2. Confirm PKCε Expression: Verify the presence of PKCε in your cell line via Western blot. 3. Optimize Assay Protocols: Refer to the detailed experimental protocols below and ensure all steps are performed correctly. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate PKCε?
This compound, or 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid methyl ester, is a synthetic analog of linoleic acid.[8][9] It is a selective activator of Protein Kinase C epsilon (PKCε).[8][9] Unlike phorbol (B1677699) esters, this compound is thought to activate PKCε by binding to its C2-like domain, a region that interacts with phosphatidylserine, leading to a conformational change that activates the kinase.[8] This mechanism is independent of diacylglycerol (DAG) and calcium.[8]
Q2: What is PKC downregulation and why is it a concern?
PKC downregulation is the reduction in the total amount of a PKC isoform within a cell following prolonged or intense stimulation by an activator.[1][2][3] This process is primarily due to an increased rate of degradation of the PKC protein.[3] For researchers, downregulation can lead to a loss of the biological effect of the PKC activator over time, resulting in misleading or difficult-to-interpret data.
Q3: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. A dose-response experiment is crucial. We recommend testing a range of concentrations (e.g., 1 nM to 10 µM) and assessing both the desired biological effect and the levels of total PKCε protein via Western blot. The optimal concentration will be the lowest dose that elicits the desired effect without causing a significant decrease in total PKCε levels.
Q4: What are the typical concentrations of this compound used in published studies?
Published studies have used this compound at concentrations typically around 100 nM for treating cultured cells.[10] However, it is important to note that the optimal concentration can vary depending on the cell type and the specific experimental conditions.
Q5: How long does it take for PKC downregulation to occur?
The time course of PKC downregulation can vary depending on the specific PKC isoform, the activator used, its concentration, and the cell type.[2] With potent activators like phorbol esters, downregulation of some PKC isoforms can be detected within 6 hours of treatment.[2] It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the onset of PKCε downregulation in your experimental system.
Experimental Protocols
Dose-Response and Time-Course Experiment to Optimize this compound Concentration
Objective: To identify the optimal concentration and treatment duration of this compound that maximizes PKCε activation while minimizing its downregulation.
Methodology:
-
Cell Seeding: Plate your cells of interest at a consistent density in multi-well plates and allow them to adhere and reach the desired confluency.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of working concentrations.
-
Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for a fixed time point (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed, potentially optimal concentration of this compound (e.g., 100 nM) for various durations (e.g., 6, 12, 24, 48 hours).
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against total PKCε and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the total PKCε signal to the loading control. Plot the normalized PKCε levels against the this compound concentration or treatment time.
Western Blot Analysis of PKCε Translocation
Objective: To assess PKCε activation by observing its translocation from the cytosol to the membrane fraction.
Methodology:
-
Cell Treatment: Treat cells with the optimized concentration of this compound for the optimal duration determined from the previous experiment.
-
Cell Fractionation:
-
Harvest the cells and resuspend them in a hypotonic buffer.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to separate the cytosolic (supernatant) and membrane (pellet) fractions.
-
-
Sample Preparation: Resuspend the membrane pellet in lysis buffer. Determine the protein concentration of both the cytosolic and membrane fractions.
-
Western Blot Analysis:
-
Perform Western blotting as described above on both the cytosolic and membrane fractions.
-
Probe for PKCε. To ensure proper fractionation, also probe for a cytosolic marker (e.g., GAPDH) and a membrane marker (e.g., Na+/K+-ATPase).
-
-
Data Analysis: Quantify the PKCε band intensities in both fractions. An increase in the PKCε signal in the membrane fraction relative to the cytosolic fraction indicates activation.
In Vitro PKC Activity Assay
Objective: To directly measure the enzymatic activity of PKC in response to this compound treatment.
Methodology:
This protocol is a general guideline. Commercial kits for PKC activity assays are available and their specific instructions should be followed.[11][12]
-
Immunoprecipitation of PKCε (Optional but Recommended for Specificity):
-
Lyse treated and control cells.
-
Incubate the lysates with an anti-PKCε antibody.
-
Add protein A/G-agarose beads to pull down the antibody-PKCε complex.
-
Wash the beads to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated PKCε (or use whole-cell lysates) in a kinase assay buffer.
-
Add a PKC-specific substrate peptide and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
-
Stopping the Reaction and Measuring Phosphorylation:
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the radioactivity counts between this compound-treated samples and control samples to determine the fold increase in PKC activity.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Total PKCε Levels
| This compound Conc. | Normalized Total PKCε Level (Arbitrary Units) |
| Vehicle Control | 1.00 |
| 1 nM | 1.02 |
| 10 nM | 0.98 |
| 100 nM | 0.95 |
| 1 µM | 0.75 |
| 10 µM | 0.40 |
This table illustrates a potential outcome where concentrations up to 100 nM have a minimal effect on total PKCε levels, while higher concentrations lead to significant downregulation.
Table 2: Hypothetical Time-Course of this compound (100 nM) on Total PKCε Levels
| Treatment Duration | Normalized Total PKCε Level (Arbitrary Units) |
| 0 hours (Control) | 1.00 |
| 6 hours | 0.97 |
| 12 hours | 0.92 |
| 24 hours | 0.88 |
| 48 hours | 0.65 |
This table illustrates a potential scenario where prolonged exposure to 100 nM this compound leads to a gradual decrease in total PKCε levels, indicating the onset of downregulation.
Visualizations
References
- 1. Prolonged phorbol ester treatment down-regulates protein kinase C isozymes and increases contraction rate in neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and phorbol ester-induced down-regulation of protein kinase C isozymes in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Down regulation of protein kinase C in neuronal cells: effects on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20210023048A1 - Dosing regimens of pkc activators - Google Patents [patents.google.com]
- 6. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 7. gmpplastic.com [gmpplastic.com]
- 8. DCP-LA, a New Strategy for Alzheimer's Disease Therapy [jneurology.com]
- 9. scispace.com [scispace.com]
- 10. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Synthesis of DCPLA-ME: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of 8-(2-(2-pentyl-cyclopropylmethyl)-cyclopropyl)-octanoic acid methyl ester (DCPLA-ME), a key small molecule in neurodegenerative disease research. This guide is designed to assist researchers in overcoming common experimental hurdles and ensuring a successful synthesis.
Troubleshooting Guide
Researchers may encounter several challenges during the multi-step synthesis of this compound. Below are common issues and their potential solutions, presented in a question-and-answer format.
| Problem/Question | Potential Cause(s) | Recommended Solution(s) |
| Low yield during the initial cyclopropanation of linoleic acid methyl ester. | - Incomplete reaction. - Suboptimal catalyst activity. - Issues with the Simmons-Smith reagent preparation (if used). | - Increase reaction time and monitor progress by TLC or GC-MS. - Ensure the palladium(II) acetate (B1210297) catalyst is fresh and handled under inert conditions. - If preparing the Simmons-Smith reagent (Zn-Cu couple), ensure the zinc dust is activated and the reaction is performed under strictly anhydrous conditions. |
| Formation of multiple, difficult-to-separate side products. | - Non-selective cyclopropanation. - Isomerization of double bonds in the starting material. - Side reactions due to reactive intermediates. | - Employ a more selective cyclopropanation method, such as the use of a chiral catalyst, to favor the desired diastereomer. - Purify the starting linoleic acid methyl ester to remove isomers. - Lower the reaction temperature to minimize side reactions. |
| Difficulty in purifying the final this compound product. | - Presence of closely related stereoisomers. - Residual starting materials or reagents. | - Utilize high-performance liquid chromatography (HPLC) with a suitable chiral column for isomer separation. - Employ multiple purification techniques, such as column chromatography followed by preparative TLC or crystallization. |
| Inconsistent analytical data (NMR, Mass Spectrometry) for the final product. | - Presence of impurities. - Isomeric mixture. - Degradation of the compound. | - Re-purify the sample. - Acquire 2D NMR spectra (e.g., COSY, HSQC) to confirm the structure and identify isomers. - Store the final product under an inert atmosphere at low temperatures to prevent degradation. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the synthesis of this compound.
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically begins with the commercially available linoleic acid methyl ester. The core of the synthesis involves a double cyclopropanation of the two double bonds in the linoleic acid backbone. This is often followed by purification steps to isolate the desired diastereomer of this compound.
Q2: Which cyclopropanation methods are most effective for this synthesis?
A2: Common methods include the Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple, and palladium-catalyzed reactions with diazomethane. The choice of method can influence the stereoselectivity and overall yield of the reaction.
Q3: How can I monitor the progress of the cyclopropanation reactions?
A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The disappearance of the starting material (linoleic acid methyl ester) and the appearance of new, less polar spots/peaks corresponding to the mono- and di-cyclopropanated products will indicate reaction progression.
Q4: What are the critical parameters for a successful synthesis?
A4: Key parameters include the use of high-purity starting materials, strict anhydrous reaction conditions (especially for the Simmons-Smith reaction), careful temperature control, and effective purification of intermediates and the final product.
Experimental Workflow and Methodologies
A generalized workflow for the synthesis of this compound is outlined below. For detailed experimental protocols, researchers should refer to the primary literature.
DCPLA-ME stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of DCPLA-ME, a potent Protein Kinase C epsilon (PKCε) activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the methyl ester form of DCPLA (2-[(2-pentylcyclopropyl)methyl]cyclopropaneoctanoic acid). It is a potent and specific activator of Protein Kinase C epsilon (PKCε).[1][2][3] Its mechanism of action involves mimicking endogenous diacylglycerol (DAG) to bind to the C1 domain of PKCε, leading to its activation. Activated PKCε plays a crucial role in various cellular processes, including promoting synaptic health, enhancing antioxidant defense mechanisms, and supporting vascular endothelial function, making it a compound of interest in neurodegenerative disease research.[4][5]
Q2: What are the recommended storage conditions for this compound?
The stability of this compound is highly dependent on the storage conditions. It is available as a powder or in a solvent.
| Form | Storage Temperature | Duration of Stability | Recommendations |
| Powder | -20°C | 3 years | Keep desiccated. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 6 months | Aliquot to avoid multiple freeze-thaw cycles. |
| -20°C | 1 month | Use for short-term experimental needs. |
Data compiled from multiple supplier datasheets. [1][3]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock solution can then be further diluted in cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Q4: I am observing inconsistent results in my experiments with this compound. What could be the cause?
Inconsistent results can arise from several factors:
-
Improper Storage: Verify that the compound has been stored according to the recommendations. Prolonged storage at inappropriate temperatures or exposure to moisture can lead to degradation.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can degrade the compound. It is highly recommended to prepare single-use aliquots.
-
Inaccurate Pipetting: Due to the high potency of this compound, small variations in pipetting can lead to significant differences in the final concentration. Ensure your pipettes are calibrated.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to PKCε activation.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak biological effect observed | Compound Degradation: The compound may have degraded due to improper storage or handling. | Purchase a new vial of this compound and store it correctly in aliquots. Perform a quality control check (see Experimental Protocols). |
| Insufficient Concentration: The concentration of this compound used may be too low for the specific cell line or experimental setup. | Perform a dose-response experiment to determine the optimal concentration. | |
| Cellular Resistance: The cells may have low endogenous levels of PKCε or downstream signaling components. | Confirm PKCε expression in your cell line via Western blot or qPCR. Consider using a different cell line known to be responsive to PKC activators. | |
| High background or off-target effects | High Concentration: The concentration of this compound may be too high, leading to non-specific effects. | Lower the concentration of this compound used in the experiment. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO). | |
| Precipitation in culture medium | Low Solubility: The final concentration of this compound exceeds its solubility limit in the aqueous culture medium. | Prepare the final dilution immediately before use and ensure thorough mixing. If precipitation persists, consider using a different solvent or a lower final concentration. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the this compound solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
- Thermal Degradation: Incubate the powdered this compound at 60°C for 24 hours.
- Photodegradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
3. Analysis:
- After the incubation period, neutralize the acidic and basic solutions.
- Analyze all samples, including a non-stressed control, using a stability-indicating analytical method such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
- Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
Protocol 2: In Vitro Assessment of PKCε Activation by Western Blot
This protocol describes how to measure the activation of PKCε in cultured cells treated with this compound by observing its translocation from the cytosol to the membrane fraction.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat the cells with the desired concentration of this compound (e.g., 100 nM) for a specific time course (e.g., 15, 30, 60 minutes). Include a vehicle-treated control.
2. Cell Fractionation:
- Harvest the cells and wash with ice-cold PBS.
- Lyse the cells in a hypotonic buffer and mechanically disrupt them (e.g., using a Dounce homogenizer).
- Separate the cytosolic and membrane fractions by ultracentrifugation.
3. Western Blot Analysis:
- Determine the protein concentration of both the cytosolic and membrane fractions.
- Separate equal amounts of protein from each fraction by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with a primary antibody specific for PKCε.
- Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
- Analyze the band intensities to quantify the amount of PKCε in each fraction. An increase in the membrane fraction and a corresponding decrease in the cytosolic fraction indicate PKCε activation.
Visualizations
Caption: this compound Storage and Troubleshooting Flow.
Caption: this compound Signaling Pathway.
Caption: PKCε Activation Experimental Workflow.
References
how to control for DCPLA-ME cytotoxicity
Welcome to the technical support center for DCPLA-ME. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to my cell cultures?
A1: this compound, a selective activator of Protein Kinase C epsilon (PKCε), is generally not considered cytotoxic. In fact, published research indicates that this compound is neuroprotective and can counteract cytotoxic effects induced by stressors like oxidative damage.[1][2][3] For instance, in human brain microvascular endothelial cells, this compound has been shown to prevent the increase in superoxide (B77818) levels induced by tert-butyl hydroperoxide (TBHP), a potent oxidative stressor.[1] If you are observing unexpected cell death, it is more likely due to other experimental factors rather than this compound itself.
Q2: I am not observing the expected neuroprotective or neurite outgrowth effects of this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Suboptimal Concentration: The effective concentration of this compound is critical and can be cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.
-
Cell Health and Density: Ensure your cells are healthy and plated at an appropriate density before treatment. Stressed or overly confluent cells may not respond optimally.
-
PKCε Expression Levels: The target of this compound is PKCε. If your cell line has low endogenous expression of PKCε, the effect of this compound may be limited. Consider verifying PKCε expression via Western blot or qPCR.
-
Incubation Time: The duration of this compound treatment may need to be optimized. Neuroprotective effects might be observed after shorter incubation times, while neurite outgrowth could require longer periods.
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: A concentration-response (dose-response) curve is essential to identify the optimal working concentration of this compound for your specific cell type and experimental endpoint. Below is a general protocol for determining the optimal concentration for promoting neurite outgrowth.
Experimental Protocol: Determining Optimal this compound Concentration for Neurite Outgrowth
-
Cell Plating: Plate your neuronal cells in a 96-well plate at a density that allows for clear visualization of individual cells and their processes.
-
Compound Preparation: Prepare a series of this compound dilutions in your cell culture medium. A common starting range is between 10 nM and 1 µM.
-
Treatment: After allowing the cells to adhere and stabilize (typically 24 hours), replace the medium with the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound dose.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48-72 hours) to allow for neurite extension.
-
Imaging and Analysis:
-
Fix and stain the cells for a neuronal marker (e.g., β-III tubulin) and a nuclear marker (e.g., DAPI).
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use image analysis software to quantify neurite length and branching per neuron.
-
-
Data Plotting: Plot the average neurite length against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration) and the optimal concentration that elicits the maximal response.
Q4: Can this compound interfere with standard cell viability assays?
A4: While this compound itself is not cytotoxic, it is important to be aware of potential interactions with certain viability assays. Assays that measure metabolic activity, such as MTT or CCK-8, could theoretically be influenced by PKCε activation, as PKC signaling can impact cellular metabolism.[4]
Recommendations:
-
Use Multiple Assays: To ensure the accuracy of your viability data, it is advisable to use at least two different types of assays that measure distinct cellular parameters (e.g., metabolic activity and membrane integrity).
-
Membrane Integrity Assays: Assays like Trypan Blue exclusion or those measuring the release of lactate (B86563) dehydrogenase (LDH) are based on plasma membrane integrity and are less likely to be directly affected by the signaling pathways activated by this compound.[5][6]
-
Direct Cell Counting: Direct counting of viable cells using a hemocytometer with Trypan Blue or an automated cell counter can provide a straightforward measure of cell viability.
Quantitative Data Summary
| Parameter | Value | Cell Type | Source |
| Effective Concentration for Neuroprotection | 100 nM | Human Brain Microvascular Endothelial Cells | [1] |
| Optimal Concentration for Neurite Outgrowth | 100 nM | In vitro models | [7] |
| Concentration for In Vivo Studies (mice) | Not specified, but used in treatment regimens | 3xTg-AD mice | [2][3] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The diagram below illustrates the proposed signaling pathway through which this compound exerts its neuroprotective and synaptogenic effects by activating PKCε.
Caption: this compound activates PKCε, leading to neuroprotection and neurite outgrowth.
Experimental Workflow: Assessing Neuroprotective Effects of this compound
The following diagram outlines a typical experimental workflow to evaluate the neuroprotective properties of this compound against an induced cytotoxic insult.
Caption: Workflow for assessing this compound's neuroprotective effects.
References
- 1. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
- 4. Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment and comparison of viability assays for cellular products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurology.com [jneurology.com]
Technical Support Center: Enhancing the in vivo Bioavailability of DCPLA-ME
Welcome to the technical support center for improving the in vivo bioavailability of DCPLA-ME. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is the methyl ester form of DCPLA and a potent activator of protein kinase C epsilon (PKCε), a key enzyme in cellular signaling pathways involved in neuronal health and synaptic plasticity.[1][2] Its therapeutic potential is being explored for neurodegenerative conditions such as Alzheimer's disease.[3][4][5][6][7] Like many lipophilic drug candidates, this compound is expected to have poor aqueous solubility, which can significantly limit its oral bioavailability. Low bioavailability can lead to high inter-individual variability in drug exposure and potentially reduced therapeutic efficacy.[8]
Q2: What are the primary challenges in achieving adequate in vivo exposure of this compound?
The main challenges stem from its anticipated low aqueous solubility and potential for first-pass metabolism in the liver. Poor solubility can lead to a low dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption. First-pass metabolism can significantly reduce the amount of active drug that reaches systemic circulation.
Q3: What are the recommended formulation strategies to enhance the oral bioavailability of this compound?
For lipophilic compounds like this compound, lipid-based drug delivery systems are highly recommended. These formulations can improve solubility, enhance absorption through lymphatic pathways (bypassing the liver), and protect the drug from degradation.[9][10] Two particularly effective approaches are:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[10] This increases the surface area for drug absorption.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug.[9] SLNs can enhance bioavailability by improving drug dissolution and protecting it from enzymatic degradation.
Troubleshooting Guides
Problem 1: High variability in plasma concentrations of this compound after oral administration.
-
Possible Cause: Inconsistent dissolution of a simple drug suspension.
-
Troubleshooting Steps:
-
Formulation Enhancement: Transition from a simple suspension to a lipid-based formulation like a SEDDS or SLN. This will improve the consistency of drug solubilization in the GI tract.
-
Particle Size Reduction: If using a suspension, ensure consistent and fine particle size through micronization or nanocrystal technology.
-
Food Effect Study: Investigate the effect of food on drug absorption. High-fat meals can sometimes enhance the absorption of lipophilic drugs.
-
Problem 2: Low Cmax and AUC values despite using a lipid-based formulation.
-
Possible Cause: Suboptimal formulation composition or inappropriate excipient selection.
-
Troubleshooting Steps:
-
Excipient Screening: Conduct a thorough screening of oils, surfactants, and co-solvents to identify those with the highest solubilizing capacity for this compound.
-
Phase Diagram Construction: For SEDDS, construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that result in a stable and efficient self-emulsifying system.
-
Optimize Drug Loading: Ensure that the drug loading in the formulation does not exceed its solubility limit in the lipid matrix, which could lead to precipitation upon dispersion.
-
Problem 3: Instability of the formulation (e.g., phase separation in SEDDS, particle aggregation in SLNs).
-
Possible Cause: Incompatible excipients or improper preparation method.
-
Troubleshooting Steps:
-
Compatibility Studies: Perform compatibility studies of this compound with all selected excipients.
-
Zeta Potential Measurement: For SLNs, measure the zeta potential to assess colloidal stability. A higher absolute zeta potential (typically > |30| mV) indicates better stability.
-
Protective Agents: Consider adding stabilizers or cryoprotectants to the SLN formulation, especially if it is to be lyophilized.
-
Data Presentation: Hypothetical Pharmacokinetic Parameters of this compound Formulations
The following table presents hypothetical pharmacokinetic data for this compound in rats following oral administration of different formulations. This data is for illustrative purposes to demonstrate the potential improvements with advanced formulations, as specific in vivo data for this compound is not publicly available.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 ± 0.5 | 250 ± 80 | 100 (Reference) |
| SEDDS Formulation | 10 | 250 ± 50 | 1.0 ± 0.2 | 1500 ± 300 | 600 |
| SLN Formulation | 10 | 200 ± 40 | 1.5 ± 0.3 | 1300 ± 250 | 520 |
Experimental Protocols
Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-solvent (e.g., Transcutol HP)
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Ternary Phase Diagram Construction:
-
Prepare a series of blank SEDDS formulations with varying ratios of the selected oil, surfactant, and co-solvent.
-
Visually observe the self-emulsification process by adding a small amount of each formulation to water under gentle agitation.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of Drug-Loaded SEDDS:
-
Accurately weigh the required amounts of oil, surfactant, and co-solvent based on the optimal ratio determined from the phase diagram.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat the mixture (if necessary) and stir until the drug is completely dissolved and a clear, homogenous solution is obtained.
-
Store the prepared SEDDS in a sealed container at room temperature.
-
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Procedure (High-Shear Homogenization and Ultrasonication Method):
-
Preparation of Lipid Phase:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization and Sonication:
-
Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size.
-
Further reduce the particle size and ensure a narrow size distribution by ultrasonication using a probe sonicator.
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Store the SLN dispersion at 4°C.
-
Protocol 3: Quantification of this compound in Rat Plasma by HPLC-MS/MS (Hypothetical Method)
Instrumentation:
-
HPLC system coupled with a triple quadrupole mass spectrometer.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
Reagents:
-
Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) - HPLC grade.
-
Ultrapure water.
-
This compound reference standard.
-
Internal Standard (IS) - a structurally similar compound not present in the sample.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient Elution: Start with 50% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined experimentally based on the compound's mass.
-
Internal Standard: Q1 -> Q3 - To be determined experimentally.
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of this compound in blank plasma.
-
Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.
-
Visualizations
Caption: PKCε signaling pathway activated by this compound.
Caption: Experimental workflow for bioavailability assessment.
Caption: Troubleshooting decision tree for formulation issues.
References
- 1. garethconduit.org [garethconduit.org]
- 2. researchgate.net [researchgate.net]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Delivery Systems as a Strategy to Improve the Efficacy of FDA-Approved Alzheimer’s Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Preparation of Solid Lipid Nanoparticle (SLN)-Mediated DNA Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
Technical Support Center: Addressing Inconsistencies in DCPLA-ME Experimental Outcomes
Welcome to the technical support center for DCPLA-ME (DCPLA-methyl ester). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, standardized experimental protocols, and data interpretation resources to help you achieve consistent and reliable results in your studies with this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective activator of Protein Kinase C epsilon (PKCε).[1][2] Its activation of PKCε stimulates downstream signaling pathways that are involved in promoting cell survival, reducing oxidative stress, and preventing apoptosis.[1][3]
Q2: What are the key downstream targets of this compound-activated PKCε?
A2: Activation of PKCε by this compound leads to the stimulation of human antigen R (HuR), which in turn promotes the translation of Manganese Superoxide Dismutase (MnSOD) and Vascular Endothelial Growth Factor (VEGF) mRNAs.[1][2][3][4][5] This cascade plays a crucial role in protecting against oxidative stress and promoting cell proliferation and survival.
Q3: In which research areas is this compound most commonly used?
A3: this compound is frequently studied in the context of neurodegenerative diseases, particularly Alzheimer's disease, due to its neuroprotective effects.[1][2] It is also investigated for its role in mitigating cerebrovascular disease and its anti-apoptotic and pro-survival effects in various cell types.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro experiments, this compound is typically dissolved in a high-quality, anhydrous organic solvent such as DMSO to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability and activity. Avoid repeated freeze-thaw cycles.
Q5: What is a typical working concentration for this compound in cell culture experiments?
A5: The optimal working concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, concentrations in the range of 100 nM have been shown to be effective in various studies.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound, categorized by assay type.
A. Cell Viability Assays (e.g., MTT, XTT)
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Incomplete dissolution of formazan (B1609692) crystals (MTT assay): Leads to inaccurate absorbance readings. | 1. Improve cell suspension mixing: Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette for consistency. 2. Minimize edge effects: Fill the outer wells with sterile PBS or media and do not use them for experimental samples. 3. Ensure complete solubilization: Pipette up and down multiple times after adding the solubilization solution (e.g., DMSO). Incubate for a sufficient time to allow for complete dissolution of the crystals. |
| Low signal or no response to this compound | 1. Suboptimal this compound concentration: The concentration used may be too low to elicit a response. 2. Short incubation time: The treatment duration may not be sufficient to observe an effect. 3. Cell line insensitivity: The chosen cell line may not be responsive to PKCε activation. 4. Inactive this compound: Improper storage or handling may have degraded the compound. | 1. Perform a dose-response experiment: Test a wider range of this compound concentrations to determine the optimal dose. 2. Increase incubation time: Extend the treatment duration (e.g., 24h, 48h, 72h). 3. Use a positive control cell line: Confirm this compound activity in a cell line known to be responsive. 4. Use a fresh stock of this compound: Prepare a new stock solution from a fresh vial of the compound. |
| Unexpected decrease in cell viability with this compound treatment | 1. High concentration of this compound: At very high concentrations, off-target effects or cellular stress may lead to toxicity. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Lower the this compound concentration: Refer to your dose-response curve to select a concentration that promotes viability without inducing toxicity. 2. Maintain low solvent concentration: Ensure the final concentration of the solvent in the culture medium is minimal (typically <0.1% DMSO). Include a vehicle control (medium with the same solvent concentration) in your experiment. |
B. Apoptosis Assays (e.g., Annexin V/PI Staining by Flow Cytometry)
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of necrotic cells (Annexin V+/PI+) in all samples, including controls | 1. Harsh cell handling: Over-trypsinization or excessive centrifugation can damage cell membranes. 2. Prolonged staining time: Extended incubation with staining reagents can lead to cell death. | 1. Gentle cell handling: Use a lower concentration of trypsin for a shorter duration. Centrifuge at a lower speed (e.g., 300-400 x g). 2. Adhere to recommended incubation times: Follow the protocol's specified staining duration. |
| No significant difference in apoptosis between control and this compound treated groups | 1. Ineffective apoptosis induction: The stimulus used to induce apoptosis may not be potent enough. 2. Suboptimal this compound concentration or timing: The concentration or pre-treatment time of this compound may not be sufficient to exert its anti-apoptotic effect. | 1. Optimize apoptosis induction: Ensure the chosen stimulus (e.g., serum starvation, chemical inducer) is causing a measurable level of apoptosis in your positive control. 2. Optimize this compound treatment: Perform a time-course and dose-response experiment to determine the optimal pre-incubation time and concentration of this compound. |
| High background fluorescence | 1. Inadequate washing: Residual unbound antibodies or dyes. 2. Autofluorescence: Some cell types naturally exhibit higher autofluorescence. | 1. Thorough washing: Ensure all washing steps in the protocol are performed carefully. 2. Use compensation controls: Run single-color controls to properly compensate for spectral overlap and autofluorescence. |
III. Data Presentation
The following tables summarize representative quantitative data for the effects of this compound. Note that these values can vary depending on the cell line, experimental conditions, and the apoptosis-inducing agent used.
Table 1: Effect of this compound on Cell Viability under Oxidative Stress
| Treatment Group | This compound Concentration (nM) | Cell Viability (% of Control) |
| Control (No Stress) | 0 | 100% |
| Oxidative Stressor | 0 | 50-60% |
| Oxidative Stressor + this compound | 100 | 80-90% |
Table 2: Inhibition of Apoptosis by this compound
| Treatment Group | This compound Concentration (nM) | Apoptotic Cells (% of Total) |
| Control (No Apoptotic Stimulus) | 0 | <5% |
| Apoptotic Stimulus | 0 | 30-40% |
| Apoptotic Stimulus + this compound | 100 | 10-15% |
IV. Experimental Protocols
A. Cell Viability Assessment: MTT Assay
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
-
Induction of Cell Stress (if applicable): After a pre-incubation period with this compound, introduce the stressor (e.g., H₂O₂, serum starvation) to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the control.
B. Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Apoptosis-inducing agent
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
PBS (Phosphate Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat with this compound and/or an apoptosis-inducing agent as required by your experimental design.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells.
-
For suspension cells, collect by centrifugation.
-
Also, collect the culture supernatant which may contain floating apoptotic cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
V. Visualization of Pathways and Workflows
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer's disease mice with cerebral microinfarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer's Disease Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
potential limitations of using DCPLA-ME in research
Welcome to the technical support center for DCPLA-ME. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and ensure the successful application of this potent PKCε activator.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Improper compound handling: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Store this compound as a lyophilized powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solution (e.g., DMSO), store at -80°C for up to 6 months or -20°C for up to 1 month. Aliquot solutions to avoid repeated freeze-thaw cycles.[1] |
| Poor solubility: The compound may not be fully dissolved in the experimental medium. | This compound is soluble in DMSO at a concentration of 15.62 mg/mL.[1] For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure thorough mixing. | |
| Suboptimal concentration: The concentration of this compound used may be too low or too high, leading to a lack of efficacy or potential off-target effects. | The effective concentration of this compound can vary depending on the cell type and experimental conditions. A typical concentration used in rat hippocampal primary neuron cultures is 100 nM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. | |
| High background or off-target effects | Non-specific binding: At higher concentrations, this compound, like other kinase activators, may exhibit off-target effects. | Use the lowest effective concentration determined from a dose-response study. Include appropriate controls, such as a vehicle-only control and a negative control compound that is structurally similar but inactive against PKCε, to distinguish specific from non-specific effects. |
| PKC isoform cross-reactivity: While described as a PKCε activator, the selectivity profile against other PKC isoforms may not be absolute. | If specificity is a concern, consider using a pan-PKC inhibitor (e.g., Gö 6983) in parallel with this compound to confirm that the observed effects are indeed PKC-dependent.[2] | |
| Cell toxicity or death | High concentration of this compound or DMSO: Excessive concentrations of the compound or the solvent can be toxic to cells. | Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) and consistent across all experimental groups, including controls. Perform a cell viability assay (e.g., MTT or LDH assay) to assess the toxicity of this compound at different concentrations. |
| Prolonged exposure: Continuous exposure to a PKC activator can lead to downregulation of the target kinase and potentially induce apoptosis. | Consider using a pulse-treatment strategy, where cells are exposed to this compound for a shorter duration followed by a washout period. This approach has been shown to be effective for other PKC activators like Bryostatin-1.[3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the methyl ester form of DCPLA and acts as a potent activator of Protein Kinase C epsilon (PKCε).[1] Its mechanism of action involves binding to the C1 domain of PKCε, leading to the activation of this kinase. Activated PKCε then phosphorylates downstream target proteins, influencing various cellular processes, including promoting cell survival, reducing oxidative stress, and enhancing synaptic function.
Q2: How should I prepare and store this compound solutions?
A2: For long-term storage, keep the lyophilized powder at -20°C. For preparing a stock solution, dissolve this compound in DMSO. A stock solution in DMSO can be stored at -80°C for up to six months or at -20°C for one month. It is highly recommended to prepare single-use aliquots to avoid the detrimental effects of repeated freeze-thaw cycles on the compound's stability.[1]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is characterized as a PKCε activator, its selectivity against other PKC isoforms and other kinases has not been extensively published. Like other kinase modulators, there is a potential for off-target effects, especially at higher concentrations. To mitigate this, it is crucial to use the lowest effective concentration and include proper experimental controls. For instance, Bryostatin-1, another PKCε activator, also shows high affinity for PKCα.[4]
Q4: Are there any known toxicity concerns with this compound?
A4: Specific toxicity data for this compound is limited in publicly available literature. However, studies on Bryostatin-1, a structurally different but functionally similar PKCε activator, have shown that myalgia (muscle pain), nausea, and vomiting are the major dose-limiting toxicities in clinical trials.[5] It is advisable to conduct preliminary toxicity studies in your experimental model to determine a safe and effective dose range for this compound.
Experimental Protocols
In Vitro Treatment of Rat Hippocampal Primary Neurons
This protocol is adapted from studies investigating the neuroprotective effects of this compound.
Materials:
-
Rat hippocampal primary neurons
-
Neurobasal medium supplemented with B27
-
This compound
-
DMSO (cell culture grade)
-
PKCε translocation inhibitor (optional, for control experiments)
Procedure:
-
Culture rat hippocampal primary neurons on chambered slides or appropriate culture vessels.
-
Prepare a 100 µM stock solution of this compound in DMSO.
-
Treat the neurons with the desired final concentration of this compound (e.g., 100 nM) by diluting the stock solution in the culture medium.[6]
-
For control groups, treat cells with a vehicle (DMSO) at the same final concentration as the this compound treated group.
-
To confirm the role of PKCε, a separate group can be co-treated with this compound and a PKCε translocation inhibitor.[6]
-
Incubate the cells for the desired period (e.g., 24 hours).
-
Proceed with downstream analysis, such as immunocytochemistry for synaptic markers (e.g., synaptophysin, PSD-95) or cell viability assays.
In Vivo Administration in a Rat Model of Alzheimer's Disease
This protocol is based on a study using a FAB (Ferrous-Amyloid-Buthionine) induced model of Alzheimer's disease in rats.
Materials:
-
Adult rats
-
This compound
-
Sterile saline solution
-
Intraperitoneal (IP) injection equipment
Procedure:
-
Prepare the dosing solution of this compound in a suitable vehicle (the original study does not specify the vehicle for IP injection, sterile saline with a solubilizing agent like Tween 80 is often used).
-
Administer this compound via intraperitoneal injection 24 hours prior to the start of behavioral testing (e.g., Morris Water Maze).
-
The referenced study used an unspecified dose of DCP-LA (a related compound), so a dose-finding study for this compound is recommended.[7]
-
Control animals should receive an equivalent volume of the vehicle solution.
-
Following behavioral testing, brain tissue can be collected for immunohistochemical analysis of neuronal and synaptic markers.[7]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. The ε-Isozyme of Protein Kinase C (PKCε) Is Impaired in ALS Motor Cortex and Its Pulse Activation by Bryostatin-1 Produces Long Term Survival in Degenerating SOD1-G93A Motor Neuron-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bryostatin-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Minimizing Variability in DCPLA-ME Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Dendronized Copolypeptide-based Micellar Electrokinetic Chromatography (DCPLA-ME) for the analysis of therapeutic compounds, achieving reproducible and reliable data is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize variability in your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound experiments?
The primary sources of variability in Micellar Electrokinetic Chromatography (MEKC), the underlying technique for this compound analysis, stem from several key factors. These include inconsistencies in injection volume, fluctuations in electroosmotic flow (EOF), instability of the micellar pseudo-stationary phase, and changes in the sample matrix.[1][2][3][4] Poor reproducibility can manifest as shifts in migration times and variations in peak areas or heights.
Q2: How does the buffer composition affect the reproducibility of my results?
Buffer composition is critical in MEKC. Minor variations in pH, ionic strength, and the concentration of the surfactant used to form micelles can significantly impact results.[5][6] Micelle formation is a dynamic equilibrium sensitive to the surrounding chemical environment.[7] Therefore, precise and consistent preparation of the running buffer is essential for stable migration times and consistent analyte partitioning.
Q3: Can temperature fluctuations impact my this compound separation?
Yes, temperature is a critical parameter. Changes in temperature affect the buffer viscosity, conductivity, and the critical micelle concentration (CMC) of the surfactant.[4] This can lead to shifts in EOF and analyte migration velocities, causing variability in migration times.[4] Effective temperature management is crucial for achieving reproducible separations.[7]
Q4: Why am I seeing inconsistent peak areas in my replicates?
Inconsistent peak areas are often linked to irreproducible injection volumes.[1] This can be caused by variations in pressure or voltage during injection, the viscosity of the sample, or partial clogging of the capillary.[1][2][3] The sample matrix itself, such as high salt or protein concentrations, can also affect injection efficiency and lead to variable peak areas.[2][3]
Troubleshooting Guides
This section provides structured guidance to address specific issues encountered during this compound experiments.
Issue 1: Fluctuating Migration Times
| Potential Cause | Recommended Solution |
| Inconsistent Buffer Preparation | Prepare fresh buffer for each set of experiments. Use a calibrated pH meter and ensure all components are fully dissolved. Filter the buffer before use. |
| Temperature Variations | Use an effective capillary temperature control system. Allow the system to equilibrate thermally before starting a sequence of runs. |
| Capillary Wall Interactions | Implement a rigorous capillary conditioning and washing protocol between runs to ensure a consistent surface charge and prevent analyte adsorption.[2][3][5] |
| Unstable Power Supply | Ensure the capillary electrophoresis instrument is connected to a stable power source with surge protection. |
| Electroosmotic Flow (EOF) Instability | Monitor the EOF using a neutral marker. Significant variations in the neutral marker's migration time indicate an issue with the buffer, capillary, or voltage. |
Issue 2: Variable Peak Areas/Heights
| Potential Cause | Recommended Solution |
| Inconsistent Injection Volume | Optimize injection parameters (pressure, time, voltage). Ensure the sample and buffer vials are filled to the same level.[1][2][3] |
| Sample Matrix Effects | If possible, dilute the sample in the running buffer. Perform a sample clean-up or protein precipitation step if the matrix is complex.[2][3] |
| Partial Capillary Blockage | Flush the capillary with filtered water and appropriate cleaning solutions. Visually inspect the capillary ends for any particulate matter. |
| Air Bubbles in the System | Degas all solutions (buffers, samples) before placing them in the instrument. Visually inspect for bubbles in the buffer vials and capillary.[1] |
| Use of an Internal Standard | Incorporate an internal standard into your samples and standards. Normalizing the peak area of your analyte to the peak area of the internal standard can compensate for injection variability.[1][2][5] |
Experimental Protocols
Standard Protocol for Capillary Conditioning
A robust capillary conditioning protocol is fundamental to achieving reproducible results. The following is a general-purpose conditioning sequence for a new fused-silica capillary.
-
Initial Wash: Flush the capillary with 1 M sodium hydroxide (B78521) for 20 minutes.
-
Deionized Water Rinse: Flush with deionized, filtered water for 10 minutes.
-
Acid Wash: Flush with 0.1 M hydrochloric acid for 10 minutes.
-
Deionized Water Rinse: Flush with deionized, filtered water for 10 minutes.
-
Buffer Equilibration: Flush with the running buffer for at least 20 minutes prior to the first injection.
Inter-run Capillary Washing Protocol
To maintain performance between injections, a shorter washing cycle is recommended.
-
Sodium Hydroxide Wash: Flush with 0.1 M sodium hydroxide for 2 minutes.
-
Deionized Water Rinse: Flush with deionized, filtered water for 2 minutes.
-
Buffer Equilibration: Flush with the running buffer for 3-5 minutes.
Visualizing Experimental Workflows and Pathways
Workflow for Troubleshooting this compound Variability
A logical workflow for diagnosing and addressing variability in this compound experiments.
Factors Influencing this compound Separation
Key experimental factor categories that influence the reproducibility of this compound separations.
References
- 1. Parameters affecting reproducibility in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some variables affecting reproducibility in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some variables affecting reproducibility in capillary electrophoresis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations | Separation Science [sepscience.com]
Technical Support Center: DCPLA-ME Delivery in Animal Studies
Welcome to the technical support center for DCPLA-ME (DCPLA-methyl ester) administration in animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the in vivo delivery of this potent protein kinase C epsilon (PKCε) activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the methyl ester form of DCPLA, a selective activator of protein kinase C epsilon (PKCε). Its primary mechanism of action involves the activation of PKCε, which in turn can stimulate downstream signaling pathways. Notably, it can promote the translation of mRNAs for proteins like mitochondrial manganese superoxide (B77818) dismutase (MnSOD) and vascular endothelial growth factor (VEGF) by activating the RNA-binding protein HuR. This action helps to protect against oxidative stress, apoptosis, and neuroinflammation, making it a compound of interest for neurodegenerative diseases like Alzheimer's disease.
Q2: What are the common animal models used in this compound research?
A2: this compound has been studied in various animal models of neurodegeneration, particularly transgenic mouse models of Alzheimer's disease such as the 3xTg-AD and 5xFAD mice. These models are chosen because they recapitulate key pathological features of the disease, including amyloid plaques and neurofibrillary tangles.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q4: What is the known solubility of this compound?
A4: this compound is a lipid-soluble compound. Its solubility in dimethyl sulfoxide (B87167) (DMSO) has been reported to be 15.62 mg/mL at 25°C.
Troubleshooting Guide for In Vivo Delivery
Researchers may encounter several challenges when administering the lipid-soluble compound this compound in animal studies. This guide addresses common problems in a question-and-answer format.
Q5: My this compound is precipitating out of solution during formulation. What can I do?
A5: Precipitation is a common issue with lipid-soluble compounds when preparing aqueous dilutions for in vivo administration. Here are some steps to troubleshoot this problem:
-
Optimize Your Vehicle Composition: A single solvent may not be sufficient. Consider using a co-solvent system. Common vehicles for intraperitoneal (i.p.) injection of lipophilic compounds in mice include:
-
DMSO in combination with other agents: While this compound is soluble in DMSO, using 100% DMSO for in vivo studies is not recommended due to its potential toxicity. A common practice is to dissolve the compound in a small amount of DMSO first, and then dilute it with other vehicles.
-
Formulation Cocktails: Consider using a multi-component vehicle to improve solubility and stability. A reported vehicle formulation for lipophilic compounds is a mixture of DMA (10%), Propylene Glycol (20%), PEG (40%), and Saline (30%). Another option includes DMA (10%), Tween 20 (0.1%), PEG (40%), Ethanol (20%), and Saline (30%).
-
Oil-based vehicles: For highly lipophilic compounds, using an oil-based vehicle like corn oil or sesame oil can be effective. You can dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with the oil.
-
-
Sonication: After preparing your formulation, use a bath sonicator to help dissolve the compound and create a more uniform suspension.
-
Gentle Warming: Gently warming the vehicle (e.g., to 37°C) before adding this compound can sometimes improve solubility. However, be cautious about the thermal stability of the compound.
-
Stepwise Dilution: When diluting the initial stock solution (e.g., in DMSO), add the aqueous component (like saline or PBS) slowly while vortexing to prevent rapid precipitation.
Q6: I am observing inconsistent results between animals in my study. What could be the cause?
A6: Inconsistent in vivo results can stem from variability in the formulation and its administration.
-
Inconsistent Formulation: Ensure your formulation is homogenous. If you have a suspension, make sure to vortex it well before drawing each dose to ensure each animal receives the same concentration of the compound.
-
Injection Technique: Intraperitoneal (i.p.) injections should be administered consistently in the lower abdominal quadrant to avoid puncturing organs, which can affect absorption.
-
Animal-to-Animal Variability: Biological factors can contribute to variability. Ensure that your animals are of a similar age and weight, and that they are housed under identical conditions.
-
Dose Volume: Keep the injection volume consistent across all animals, typically between 5-10 mL/kg for mice.
Q7: I am not observing the expected therapeutic effect in my animal model. What should I check?
A7: A lack of efficacy could be due to several factors related to the delivery of this compound.
-
Low Bioavailability: Due to its lipophilicity, this compound might have variable and potentially low bioavailability. Optimizing the formulation to enhance solubility and absorption is key. Using lipid-based carriers or self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability, although i.p. injection is a common route in preclinical studies to bypass first-pass metabolism.
-
Inadequate Dose: The dose of this compound may be insufficient to elicit a therapeutic response. A dose-response study may be necessary to determine the optimal dose for your specific animal model and experimental paradigm.
-
Compound Instability: Ensure that this compound is not degrading in your formulation. Prepare fresh formulations for each experiment and store them appropriately (e.g., on ice) if not used immediately. You can perform stability tests on your formulation by storing it under experimental conditions and measuring the compound concentration over time using methods like HPLC.
-
Route of Administration: While i.p. injection is common, consider if it is the most appropriate route for your study. Depending on the target organ and desired pharmacokinetic profile, other routes like oral gavage or subcutaneous injection might be explored, though they will require different formulation strategies.
Experimental Protocols
General Protocol for Preparation of a this compound Formulation for Intraperitoneal Injection:
This is a general guideline, and optimization may be required.
-
Prepare the Vehicle: A common vehicle for lipid-soluble compounds for i.p. injection in mice is a mixture of DMSO and a carrier like corn oil or a saline solution containing a surfactant like Tween 80.
-
Example 1 (Oil-based): 5-10% DMSO in corn oil.
-
Example 2 (Aqueous suspension): 5-10% DMSO, 5-10% Tween 80 in sterile saline.
-
-
Dissolve this compound: Weigh the required amount of this compound powder. Dissolve it completely in the DMSO portion of your vehicle first.
-
Final Formulation: Slowly add the DMSO solution of this compound to the remaining vehicle components while vortexing to ensure proper mixing and prevent precipitation.
-
Sonication: If the solution is not clear, sonicate the final formulation in a bath sonicator for 5-10 minutes.
-
Administration: Before each injection, vortex the formulation to ensure homogeneity. Administer the formulation via intraperitoneal injection at the desired dose.
Visualizations
This compound Signaling Pathway
Technical Support Center: Optimizing Buffer Conditions for DCPLA-ME Activated Protein Kinase C Assays
Welcome to the technical support center for optimizing your DCPLA-ME activated Protein Kinase C (PKC) activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting and refining your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a PKC activity assay?
This compound (DCPLA methyl ester) functions as a potent activator of Protein Kinase C epsilon (PKCε)[1]. In the context of a PKC activity assay, this compound is used to stimulate the kinase activity of PKC, which can then be measured by the phosphorylation of a specific substrate.
Q2: What are the essential components of a typical PKC assay buffer?
A standard PKC assay buffer is formulated to create a stable chemical environment with the necessary cofactors for optimal enzyme activity. Key components include:
-
Buffering Agent: To maintain a stable pH, typically HEPES or Tris-HCl.
-
Magnesium Chloride (MgCl₂): Serves as an essential cofactor for ATP, the phosphate (B84403) donor in the kinase reaction.
-
ATP (Adenosine Triphosphate): The energy source that provides the phosphate group for the phosphorylation reaction.
-
PKC Substrate: A peptide or protein that is specifically phosphorylated by the activated PKC enzyme.
-
PKC Activators: For conventional and novel PKC isoforms, these include phospholipids (B1166683) like Phosphatidylserine (PS) and a diacylglycerol (DAG) analog, such as this compound[2].
-
Calcium Chloride (CaCl₂): Required for the full activation of conventional PKC isoforms (cPKC; α, βI, βII, γ)[2].
Q3: Why are phospholipids like Phosphatidylserine (PS) necessary in the assay?
PKC enzymes are allosterically activated by membrane lipids[2]. In their inactive state, the pseudosubstrate domain of PKC blocks the substrate-binding site. The binding of phospholipids like PS, along with a diacylglycerol like this compound, to the regulatory domains of PKC induces a conformational change. This change releases the pseudosubstrate domain, activating the enzyme and enabling it to phosphorylate its target substrates[2].
Q4: What is the optimal pH and temperature for a PKC kinase assay?
The optimal pH for a PKC kinase assay is generally in the range of 7.2-7.5[2]. It is crucial to prepare fresh buffer and verify the pH before starting the experiment. Kinase reactions are temperature-dependent, with assays commonly performed at 30°C or room temperature[3]. While higher temperatures can increase the reaction rate, they may also lead to enzyme instability.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during this compound activated PKC assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No PKC Activity | 1. Inactive Enzyme: Improper storage or multiple freeze-thaw cycles. 2. Suboptimal Reagent Concentrations: Incorrect concentrations of PKC, substrate, or ATP. 3. Incorrect Assay Buffer Conditions: Suboptimal pH or missing cofactors (e.g., Ca²⁺ for conventional PKCs). 4. Poor this compound/Lipid Solubility: Activators not properly solubilized or incorporated into micelles. | 1. Use a fresh aliquot of the PKC enzyme. Include a positive control with a known potent activator like Phorbol 12-myristate 13-acetate (PMA) to confirm enzyme activity[4]. 2. Titrate the concentrations of the enzyme, substrate, and ATP to determine optimal conditions[3]. 3. Prepare fresh assay buffer and verify the pH. Ensure all necessary cofactors for the specific PKC isoform are present[3]. 4. Follow a detailed protocol for preparing mixed micelles of PS and this compound, which may include sonication or gentle heating to ensure complete solubilization[4][5]. |
| High Background Signal | 1. Autophosphorylation of PKC: Some PKC isoforms can phosphorylate themselves. 2. Contaminating Kinase Activity: The PKC enzyme preparation or cell lysate may contain other active kinases. 3. Non-enzymatic ATP Hydrolysis: Spontaneous breakdown of ATP. 4. Reagent or Plate Issues: Contaminated reagents or autofluorescence from the microplate. | 1. Run a control reaction without the activator (this compound) to measure the basal level of autophosphorylation[4]. 2. Include a control with a known specific PKC inhibitor to confirm that the measured activity is from PKC[4]. 3. Include a "no-enzyme" control to measure the non-enzymatic background signal and subtract it from your results[2]. 4. Use high-purity reagents and appropriate microplates (e.g., black plates for fluorescence-based assays) to minimize background[6]. |
| High Well-to-Well Variability | 1. Incomplete Mixing of Reagents: Particularly viscous lipid solutions. 2. Pipetting Errors: Inaccurate or inconsistent pipetting. 3. Inconsistent Temperature Control: Fluctuations in temperature across the assay plate. 4. Precipitation of Reagents: Activators or other components coming out of solution during the assay. | 1. Ensure thorough mixing of all reaction components by gentle vortexing or pipette mixing[4]. 2. Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to reduce pipetting steps[6]. 3. Use a water bath or incubator to maintain a consistent temperature during the reaction[4]. 4. Visually inspect the assay plate for any precipitation. If observed, optimize the solubilization protocol for the activators[4]. |
Experimental Protocols
General Protocol for an In Vitro PKC Activity Assay
This protocol provides a general framework for a non-radioactive, endpoint PKC assay. Specific concentrations and incubation times should be optimized for your particular experimental setup.
1. Reagent Preparation:
-
5X Assay Buffer: Prepare a stock solution containing a buffering agent (e.g., 100 mM HEPES, pH 7.4), MgCl₂ (e.g., 50 mM), and CaCl₂ (e.g., 1 mM, if required for the PKC isoform).
-
Lipid Activator Mix:
-
In a glass tube, combine Phosphatidylserine (PS) and this compound from stock solutions.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Resuspend the dried lipid film in a buffer (e.g., 10 mM HEPES, pH 7.4) containing a detergent like 0.3% Triton X-100.
-
Alternate between vortexing for 1 minute and incubating in a 37°C water bath for approximately 30 minutes, or until the lipid film is completely dissolved and the solution is clear[4][5].
-
-
Substrate and ATP Stocks: Prepare concentrated stock solutions of the PKC substrate peptide/protein and ATP in high-purity water.
2. Reaction Setup (on ice):
-
In a microplate well, add the following in order: nuclease-free water, 5X assay buffer, lipid activator mix, and substrate.
-
If testing inhibitors, add them at this stage and pre-incubate with the enzyme for 10-20 minutes.
-
Add the diluted PKC enzyme to the mixture.
3. Initiate Phosphorylation:
-
Start the kinase reaction by adding the ATP solution.
-
Mix gently by pipetting up and down.
4. Incubation:
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 10-60 minutes)[3].
5. Stop Reaction:
-
Terminate the reaction by adding a quench buffer containing EDTA, which chelates the Mg²⁺ required for kinase activity[7].
6. Detection:
-
Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay with a phosphospecific antibody, ELISA, or fluorescence polarization[5].
Visualizations
References
- 1. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DCPLA-ME and Bryostatin for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroprotective therapeutic strategies, modulation of Protein Kinase C (PKC) has emerged as a promising avenue. Among the compounds targeting this pathway, DCPLA-ME and Bryostatin-1 (B1241195) have garnered significant attention for their potential to combat neurodegenerative processes. This guide provides an objective, data-driven comparison of these two PKC modulators, summarizing their performance in preclinical studies and detailing the experimental methodologies employed.
At a Glance: this compound vs. Bryostatin
| Feature | This compound | Bryostatin-1 |
| Primary Mechanism | Selective Protein Kinase C ε (PKCε) activator | Potent, broad-spectrum PKC activator |
| Therapeutic Target | Neurodegenerative diseases, particularly Alzheimer's Disease | Cancer, Neurodegenerative diseases (Alzheimer's, Stroke, Fragile X) |
| Preclinical Efficacy | Demonstrated protection against oxidative stress, microvascular damage, and synaptic loss. | Shown to improve cognition, reduce amyloid plaques, and promote synaptogenesis. |
| Clinical Development | Preclinical | Investigated in multiple Phase 2 clinical trials for Alzheimer's Disease with mixed results. |
Quantitative Preclinical Data: A Head-to-Head Look
The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound and Bryostatin. It is important to note that direct comparative studies are limited, and experimental conditions may vary.
Table 1: In Vitro Neuroprotective Effects
| Endpoint | Model | Treatment | Result |
| Neuronal Viability | Human primary hippocampal neurons treated with t-butyl hydroperoxide (TBHP) | This compound | Reversed TBHP-induced reduction in neuron density[1] |
| Human primary hippocampal neurons treated with t-butyl hydroperoxide (TBHP) | Bryostatin | Reversed TBHP-induced reduction in neuron density[1] | |
| Synaptic Protein Expression | Rat hippocampal primary neurons treated with amyloid-beta derived soluble peptides (ASPD) | 100 nM this compound | Increased MAP-2 expression from 40.7% to 68.9% (p<0.0007)[2] |
| Rat hippocampal primary neurons treated with ASPD | 100 nM this compound | Increased synaptophysin expression from 63.3% to 87.5% (p<0.0005)[2] | |
| Rat hippocampal primary neurons treated with ASPD | 100 nM this compound | Increased PSD-95 expression from 67.6% to 99.2% (p<0.02)[2] |
Table 2: In Vivo Neuroprotective and Cognitive Effects in Alzheimer's Disease Models
| Animal Model | Treatment | Endpoint | Result |
| 3xTg-AD Mice with cerebral microinfarcts | This compound (3 mg/kg, i.p., 3 times/week for 2 weeks) | Spatial Memory (Water Maze) | Prevented spatial memory defect |
| Tg2576 Mice (5-6 months old) | Bryostatin | PKCε and MnSOD levels | Prevented the reduction of PKCε and MnSOD |
| APP/PS1 Mice | Bryostatin (30 µg/kg, i.p., twice a week for 12 weeks) | Cognitive Function | Improved cognitive function[3][4] |
| APP/PS1 Mice | Bryostatin (30 µg/kg, i.p., twice a week for 12 weeks) | Synaptic Loss & Aβ Accumulation | Prevented synaptic loss and inhibited Aβ accumulation[3][4] |
Table 3: Effects on Oxidative Stress and Neuroinflammation
| Model | Treatment | Endpoint | Result |
| Human Brain Microvascular Endothelial Cells (HBMEC) with TBHP | Bryostatin (25 nM) or this compound (100 nM) for 3 days | Intracellular Superoxide (O2•–) | Decreased O2•– levels and prevented TBHP-induced increase[5] |
| Experimental Autoimmune Encephalomyelitis (EAE) mouse model | Bryostatin-1 | Neuroinflammation | Potently attenuated neuroinflammation and neurologic disability[6] |
| Microglia | Bryostatin-1 | Microglial Phenotype | Promoted transformation from proinflammatory to neuroprotective phenotype[3][4] |
Mechanism of Action: PKC Modulation
Both this compound and Bryostatin exert their effects primarily through the activation of Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways. However, their selectivity for different PKC isoforms varies.
PKC Isoform Binding Affinity
Bryostatin-1 is a potent activator of multiple PKC isoforms, with particularly high affinity for the novel isoforms PKCδ and PKCε.[3] this compound is characterized as a more selective activator of PKCε.
| PKC Isoform | Bryostatin-1 Ki (nM)[3] |
| PKCα | 1.35 |
| PKCβ2 | 0.42 |
| PKCδ | 0.26 |
| PKCε | 0.24 |
This differential activation of PKC isoforms may underlie the distinct biological activities and therapeutic profiles of the two compounds.
Signaling Pathways
The neuroprotective effects of this compound and Bryostatin are mediated through complex signaling cascades downstream of PKC activation.
Caption: this compound selectively activates PKCε, leading to neuroprotection.
Caption: Bryostatin activates multiple PKC isoforms, resulting in broad neuroprotective effects.
Experimental Protocols
A summary of the methodologies for key experiments cited in this guide is provided below to aid in the interpretation of the data and facilitate the design of future studies.
In Vitro Cell Viability Assay
-
Cell Culture: Human primary hippocampal neurons are cultured under standard conditions.
-
Induction of Toxicity: Neuronal toxicity is induced by treating the cells with an oxidative stressor, such as tert-butyl hydroperoxide (TBHP), or with amyloid-beta derived soluble peptides (ASPD).
-
Treatment: Cells are co-treated with the neurotoxic agent and varying concentrations of this compound or Bryostatin.
-
Assessment of Viability: Neuronal viability is quantified using methods such as the MTT assay or by counting the density of surviving neurons visualized with neuronal markers like MAP-2.
Western Blotting for Synaptic Proteins
-
Protein Extraction: Following treatment, total protein is extracted from the cultured neurons.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for synaptic proteins (e.g., synaptophysin, PSD-95) and a loading control (e.g., β-actin).
-
Detection and Quantification: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Animal Models and Behavioral Testing
-
Animal Models: Transgenic mouse models of Alzheimer's disease, such as APP/PS1 and 3xTg-AD mice, which develop key pathological features of the disease, are commonly used.
-
Drug Administration: this compound or Bryostatin is administered to the animals via intraperitoneal (i.p.) injection following a specified dosing regimen.
-
Behavioral Assessment: Cognitive function is assessed using behavioral tests like the Morris water maze. In this test, the time it takes for a mouse to find a hidden platform in a pool of water (escape latency) is measured as an indicator of spatial learning and memory.
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical evaluation of neuroprotective compounds.
Conclusion
Both this compound and Bryostatin demonstrate significant neuroprotective potential in preclinical models, primarily through the modulation of PKC signaling. This compound appears to be a more selective PKCε activator, with demonstrated efficacy in mitigating oxidative stress and synaptic damage. Bryostatin, a broader PKC activator, has shown promise in improving cognitive function and reducing Alzheimer's-like pathology in animal models, though its clinical translation has been challenging.
The choice between these compounds for further research and development will depend on the specific therapeutic goals. The selectivity of this compound may offer a more targeted approach with a potentially better side-effect profile, while the broad-spectrum activity of Bryostatin could be advantageous in multifactorial neurodegenerative conditions. Further head-to-head comparative studies employing standardized models and endpoints are warranted to definitively delineate the relative therapeutic potential of these promising neuroprotective agents.
References
- 1. Loss in PKC Epsilon Causes Downregulation of MnSOD and BDNF Expression in Neurons of Alzheimer's Disease Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 4. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKC modulator bryostatin-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of DCPLA-ME and Other PKC Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid methyl ester (DCPLA-ME), a selective protein kinase C epsilon (PKCε) activator, with other notable PKC activators. The information presented is supported by experimental data to aid in the selection of appropriate tools for research and therapeutic development.
Introduction to Protein Kinase C (PKC)
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell growth, differentiation, apoptosis, and synaptic plasticity. The PKC family is divided into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs): Activated by diacylglycerol (DAG) and calcium ions (Ca²⁺).
-
Novel PKCs (nPKCs): Activated by DAG but are independent of Ca²⁺.
-
Atypical PKCs (aPKCs): Activated independently of both DAG and Ca²⁺.
Given their central role in cellular function, PKC isoforms have become attractive targets for therapeutic intervention in various diseases, including Alzheimer's disease and other neurological disorders.
This compound: A Selective PKCε Activator
This compound is a synthetic derivative of linoleic acid that has been identified as a selective activator of PKCε, a member of the novel PKC subfamily. Its unique mechanism of action and isoform selectivity offer potential advantages over broader-spectrum PKC activators.
Comparative Efficacy of PKC Activators
The following table summarizes the key efficacy parameters of this compound in comparison to other widely used PKC activators, Bryostatin-1 and Phorbol 12-myristate 13-acetate (PMA).
| Feature | This compound | Bryostatin-1 | Phorbol 12-myristate 13-acetate (PMA) |
| Primary Target(s) | PKCε | PKCα, PKCδ, PKCε | Pan-PKC activator (conventional and novel isoforms) |
| Binding Affinity (Ki) for PKCε | Not explicitly reported | 0.24 nM[1][2] | Not explicitly reported, but acts at nanomolar concentrations[3][4] |
| Effective Concentration | Maximal effect observed at 100 nM in cell-based assays[5] | Sub-nanomolar to nanomolar concentrations (e.g., 10⁻¹⁰ M for PKCε activation)[1][2] | Nanomolar concentrations (e.g., EC50 of 14 nM for cAMP accumulation)[4] |
| Selectivity | High selectivity for PKCε | Binds to multiple PKC isoforms with high affinity[1][2] | Broad-spectrum activator of conventional and novel PKCs |
| Reported Biological Effects | Neuroprotective, promotes synaptic health, enhances memory, stimulates MnSOD and VEGF expression[5][6][7] | Neuroprotective, pro-cognitive, anti-cancer, and immune-modulating effects[1][2][8] | Potent tumor promoter, induces a wide range of cellular effects, activates NF-κB[3][9] |
| Therapeutic Potential | Promising for neurodegenerative diseases like Alzheimer's | Investigated for Alzheimer's disease, cancer, and HIV[1][2][8] | Limited therapeutic potential due to tumor-promoting activity |
Signaling Pathway of this compound
This compound exerts its neuroprotective effects through a distinct signaling cascade. Upon activation of PKCε, a downstream cascade is initiated that involves the RNA-binding protein HuR. Activated HuR is then responsible for the enhanced translation of messenger RNAs (mRNAs) for key protective proteins, including Manganese Superoxide Dismutase (MnSOD) and Vascular Endothelial Growth Factor (VEGF).[5][6] This pathway highlights a unique mechanism for achieving neuroprotection and promoting cellular resilience.
References
- 1. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 2. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
- 4. Loss in PKC Epsilon Causes Downregulation of MnSOD and BDNF Expression in Neurons of Alzheimer's Disease Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bryostatin 1 induces prolonged activation of extracellular regulated protein kinases in and apoptosis of LNCaP human prostate cancer cells overexpressing protein kinase calpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optogenetic control of Protein Kinase C-epsilon activity reveals its intrinsic signaling properties with spatiotemporal resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKC (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to DCPLA-ME and Other Alzheimer's Disease Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the emerging Alzheimer's disease (AD) drug candidate, DCPLA-ME, alongside other prominent therapeutic agents. The comparison focuses on their mechanisms of action, supported by available preclinical and clinical experimental data.
Introduction to this compound
This compound is a methyl ester derivative of a linoleic acid metabolite that acts as a potent and specific activator of protein kinase C epsilon (PKCε). Its therapeutic potential in Alzheimer's disease is attributed to its multifaceted mechanism of action that addresses several pathological hallmarks of the disease, including oxidative stress, apoptosis, neuroinflammation, and tau hyperphosphorylation.
Mechanism of Action: this compound
This compound's primary mechanism involves the activation of PKCε, which in turn modulates multiple downstream signaling pathways implicated in neuroprotection and cognitive function. Key effects include:
-
Reduction of Oxidative Stress and Apoptosis: this compound has been shown to prevent strong oxidative stress and apoptosis in the brain. It achieves this by increasing the expression of Manganese Superoxide Dismutase (MnSOD), a critical mitochondrial antioxidant enzyme.
-
Modulation of the HIF-1α/VEGF/ERK Pathway: In the context of cerebral microvascular damage, a component of AD pathology, this compound prevents the upregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and subsequent activation of the Vascular Endothelial Growth Factor (VEGF)/Extracellular signal-regulated kinase (ERK) pathway. This helps to prevent aberrant cellular repair processes in arterioles.
-
Inhibition of Tau Hyperphosphorylation: this compound is reported to restrain the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles (NFTs). This is achieved through the PKCε-mediated inactivation of Glycogen Synthase Kinase-3 beta (GSK-3β), a primary kinase responsible for tau phosphorylation.
Signaling Pathway of this compound
The following diagram illustrates the key signaling pathways modulated by this compound in the context of Alzheimer's disease.
Caption: Signaling pathway of this compound in Alzheimer's disease.
Comparative Analysis with Other Drug Candidates
The following tables summarize the available preclinical and clinical data for this compound and other notable Alzheimer's drug candidates. It is important to note that direct comparisons are challenging due to variations in experimental models, study designs, and endpoints.
Table 1: Preclinical Efficacy in Animal Models of Alzheimer's Disease
| Drug Candidate | Mechanism of Action | Animal Model(s) | Key Efficacy Endpoints & Results |
| This compound | PKCε activator | 3xTg-AD, 5xFAD | Cognitive Improvement: Ameliorates spatial learning and memory deficits. (Specific quantitative data not readily available in public sources) Pathology Reduction: Reduces tau hyperphosphorylation by inhibiting GSK-3β. |
| Lecanemab | Anti-Aβ protofibril antibody | APP knock-in mice | Pathology Reduction: Reduces soluble Aβ protofibrils by 42% in the brain and 53% in the cerebrospinal fluid.[1] |
| Donanemab | Anti-N3pG Aβ antibody | PDAPP mice (aged) | Pathology Reduction: Shows significant, dose-dependent reduction of existing amyloid plaques. |
| Aducanumab | Anti-Aβ aggregate antibody | Transgenic mice | Pathology Reduction: Demonstrates a significant reduction of Aβ plaques.[2] |
| DDL-920 | GABA-A receptor antagonist | Genetically modified AD mice | Cognitive Improvement: Restores cognitive function in Barnes maze to levels comparable with wild-type mice.[3][4] |
| DDL-357 | sCLU enhancer | ApoE4TR-5XFAD, 3xTg-AD | Cognitive Improvement: Improves performance and memory in the Barnes maze.[5][6] Pathology Reduction: Reduces phospho-tau in the brain.[5][6] |
Table 2: Clinical Trial Data for Approved and Late-Stage Alzheimer's Drug Candidates
| Drug | Mechanism of Action | Phase of Development | Key Efficacy Endpoints & Results | Key Adverse Events |
| Lecanemab | Anti-Aβ protofibril antibody | Approved | Cognitive Decline: 27% slowing of decline on CDR-SB at 18 months.[7][8] Amyloid Reduction: Significant reduction in brain amyloid plaques.[7][8] | Amyloid-Related Imaging Abnormalities (ARIA)[8] |
| Donanemab | Anti-N3pG Aβ antibody | Phase 3 | Cognitive Decline: Slowed cognitive and functional decline by about a third over 18 months.[9] Amyloid Reduction: 38% of patients achieved amyloid clearance at 6 months.[10][11] | ARIA[10] |
| Aducanumab | Anti-Aβ aggregate antibody | Approved | Cognitive Decline: 22% decreased rate of cognitive decline in the high-dose group in one Phase 3 trial (EMERGE).[12] Amyloid Reduction: Dose-dependent decrease in amyloid deposition.[12] | ARIA, headache[13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of Alzheimer's drug candidates are provided below.
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models of Alzheimer's disease.[14][15][16]
Workflow Diagram:
Caption: Experimental workflow for the Morris Water Maze test.
Protocol:
-
Apparatus: A circular pool (typically 1.2-1.8 m in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water surface. The pool is located in a room with various extra-maze visual cues.
-
Acclimation: Mice are handled for several days before the experiment to reduce stress. They are also allowed to swim freely in the pool for 60 seconds without the platform.
-
Visible Platform Training (Cued Learning): The platform is made visible by attaching a brightly colored flag. Mice are trained to associate the flag with the escape platform. This phase assesses for any visual or motor deficits.
-
Hidden Platform Training (Spatial Learning): The flag is removed, and the platform is hidden in a fixed location. Mice are released from different start positions and must use the extra-maze cues to learn the platform's location. This is typically conducted over several days with multiple trials per day.
-
Probe Trial (Memory Retention): 24 hours after the last training session, the platform is removed from the pool. The mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
-
Data Collection and Analysis: An overhead camera and tracking software are used to record the swim path, escape latency (time to find the platform), path length, and time spent in each quadrant.
Immunohistochemistry (IHC) for Aβ Plaques and Microglia
Immunohistochemistry is used to visualize the presence and distribution of specific proteins, such as amyloid-beta plaques and activated microglia (using markers like Iba1), in brain tissue sections.[17][18][19]
Protocol:
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brains are extracted, post-fixed in PFA, and then cryoprotected in a sucrose (B13894) solution. Brains are then sectioned using a cryostat or vibratome.
-
Antigen Retrieval: Sections are treated to unmask the antigenic epitopes. For Aβ, this often involves incubation in formic acid.
-
Blocking: Sections are incubated in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-Aβ antibody 4G8 or an anti-Iba1 antibody).
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Cell nuclei may be counterstained with DAPI. Sections are then mounted on slides with an anti-fading mounting medium.
-
Imaging and Analysis: Stained sections are visualized using a fluorescence or confocal microscope. The plaque burden or number of activated microglia can be quantified using image analysis software.
Western Blotting for Phosphorylated Tau (p-Tau)
Western blotting is a technique used to detect and quantify the levels of specific proteins, such as total tau and phosphorylated tau, in brain tissue homogenates.[18][20][21]
Protocol:
-
Protein Extraction: Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for total tau and various phosphorylated tau epitopes (e.g., AT8, PHF-1). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibodies.
-
Detection and Quantification: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using a digital imaging system. The intensity of the protein bands is quantified using densitometry software, and the levels of p-tau are typically normalized to total tau or the loading control.
Logical Framework for Alzheimer's Drug Development
The progression of a drug candidate from preclinical studies to clinical use follows a structured, multi-phase process.
Caption: Logical progression of Alzheimer's drug development.
Conclusion
This compound represents a novel therapeutic approach for Alzheimer's disease with a distinct mechanism of action centered on PKCε activation. Preclinical evidence suggests its potential to mitigate key pathological features of AD, including tau hyperphosphorylation and oxidative stress. In comparison, recently approved and late-stage drug candidates have predominantly focused on the clearance of amyloid-beta plaques, demonstrating a slowing of cognitive decline in clinical trials. Newer candidates like the DDL-series of compounds are exploring alternative pathways, such as modulating neuronal oscillations and enhancing protective proteins.
Further research, particularly quantitative preclinical studies and eventually, well-controlled clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound and its standing relative to other emerging and established Alzheimer's disease treatments. The multifaceted nature of AD pathology suggests that combination therapies targeting different pathways may ultimately prove to be the most effective strategy.
References
- 1. The animal research behind a new Alzheimer's drug lecanemab [understandinganimalresearch.org.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 7. docs.abcam.com [docs.abcam.com]
- 8. New Clinical Data Demonstrates Three Years of Continuous Treatment with Dual-Acting LEQEMBI® (lecanemab-irmb) Continues to Significantly Benefit Early Alzheimer’s Disease Patients Presented at The Alzheimer’s Association International Conference (AAIC) 2024 | Biogen [investors.biogen.com]
- 9. Animal research behind Donanemab, the new Alzheimer’s drug :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 10. Geroprotective interventions in the 3xTg mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Persistent hyperactivity and distinctive strategy features in the Morris water maze in 3xTg-AD mice at advanced stages of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biocytogen.com [biocytogen.com]
- 14. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 15. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Donanemab detects a minor fraction of amyloid-β plaques in post-mortem brain tissue of patients with Alzheimer’s disease and Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lecanemab Binds to Transgenic Mouse Model‐Derived Amyloid‐β Fibril Structures Resembling Alzheimer's Disease Type I, Type II and Arctic Folds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative Comparison of Dense-Core Amyloid Plaque Accumulation in Amyloid-β Precursor Protein Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Cross-Validation of DCPLA-ME's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DCPLA-ME's performance with other alternatives, supported by experimental data. This compound is a novel Protein Kinase C epsilon (PKCε) activator with demonstrated neuroprotective effects, positioning it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
This guide delves into the mechanism of action of this compound, presenting a cross-validation through comparative analysis with the well-characterized PKCε activator, Bryostatin-1, and other established Alzheimer's disease therapies.
Mechanism of Action of this compound
This compound, the methyl ester of 10-(2',4'-difluorophenyl)-9-decanoyl-linoleic acid, selectively activates PKCε. This activation triggers a cascade of downstream signaling events that contribute to its neuroprotective properties. Key aspects of its mechanism include:
-
PKCε Activation: this compound directly binds to and activates PKCε, a crucial enzyme in cellular signaling pathways involved in synaptogenesis, neuroprotection, and cognitive function.[1][2]
-
Neuroprotection against Oxidative Stress: By activating PKCε, this compound helps mitigate oxidative stress, a key pathological factor in neurodegenerative diseases. This is achieved in part by modulating the expression of antioxidant enzymes.[1][3]
-
Modulation of Downstream Signaling: Activation of PKCε by this compound influences downstream pathways, including the ERK signaling pathway, and modulates the expression of factors like Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), which are involved in cellular survival and angiogenesis.[3][4]
The following diagram illustrates the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound.
Comparative Analysis: this compound vs. Bryostatin-1
Bryostatin-1 is a well-studied natural product and a potent PKC activator that has been investigated in clinical trials for Alzheimer's disease.[5][6] It serves as a critical benchmark for evaluating the efficacy of novel PKCε activators like this compound.
Biochemical Potency and Selectivity
The following table summarizes the available data on the biochemical potency and selectivity of this compound and Bryostatin-1 for PKC isoforms.
| Compound | Target | Parameter | Value | Reference |
| This compound | PKCε | EC50 | N/A | Data not publicly available |
| Bryostatin-1 | PKCα | Ki | 1.35 nM | [5] |
| PKCβ2 | Ki | 0.42 nM | [5] | |
| PKCδ | Ki | 0.26 nM | [5] | |
| PKCε | Ki | 0.24 nM | [5] | |
| PKCε | Activation | 10⁻¹⁰ M | [5] |
N/A: Not Available
In Vitro Neuroprotective Efficacy
This table presents a comparative summary of the in vitro neuroprotective effects of this compound and Bryostatin-1 against oxidative stress-induced cell death. The data is illustrative and compiled from multiple studies.
| Treatment | Cell Line | Insult | Concentration | % Cell Viability Increase (vs. Insult) | Reference |
| This compound | HBMEC | TBHP | 100 nM | ~25% | [1] |
| Bryostatin-1 | HBMEC | TBHP | 25 nM | ~20% | [1] |
HBMEC: Human Brain Microvascular Endothelial Cells; TBHP: Tert-butyl hydroperoxide
In Vivo Cognitive Improvement
The following table summarizes the effects of this compound and Bryostatin-1 on cognitive function in animal models of Alzheimer's disease.
| Compound | Animal Model | Behavioral Test | Key Finding | Reference |
| This compound | 3xTg-AD Mice | Morris Water Maze | Prevented spatial memory defects | [4] |
| Bryostatin-1 | Tg2576 Mice | N/A | Prevented memory impairment | [3] |
3xTg-AD: Triple-transgenic model of Alzheimer's Disease
Comparison with Other Alzheimer's Disease Therapies
Beyond PKCε activation, several other therapeutic strategies are employed to combat Alzheimer's disease.
Acetylcholinesterase Inhibitors (AChEIs)
-
Mechanism of Action: AChEIs, such as Donepezil and Rivastigmine, work by inhibiting the acetylcholinesterase enzyme, which breaks down the neurotransmitter acetylcholine (B1216132).[7][8] This increases the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and learning that is depleted in Alzheimer's disease.[7][8]
-
Comparison with this compound: While AChEIs provide symptomatic relief by boosting neurotransmitter levels, this compound targets a more upstream mechanism by activating signaling pathways that promote neuronal survival and synaptogenesis.
Anti-Amyloid Beta (Aβ) Therapies
-
Mechanism of Action: These therapies, typically monoclonal antibodies like Lecanemab and Donanemab, target the amyloid-beta plaques that are a hallmark of Alzheimer's disease.[9][10] They work by promoting the clearance of these toxic protein aggregates from the brain.[9][10]
-
Comparison with this compound: Anti-Aβ therapies focus on removing a key pathological hallmark of the disease. In contrast, this compound's mechanism is centered on enhancing the resilience and function of neurons in the face of neurodegenerative insults, which may or may not be directly caused by Aβ plaques.
The diagram below illustrates the distinct therapeutic targets of these different approaches.
Caption: Therapeutic targets of different Alzheimer's disease treatments.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro PKC Kinase Assay
This protocol outlines a general method for measuring the activity of PKC in response to an activator.
Workflow Diagram:
Caption: Workflow for a radioactive PKC kinase assay.
Detailed Steps:
-
Prepare Cell Lysates: Culture cells to the desired confluency and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Kinase Reaction: In a microcentrifuge tube, combine the cell lysate, the PKC activator (this compound or Bryostatin-1) at various concentrations, a specific PKC substrate peptide, and a buffer containing magnesium ions.
-
Initiate Phosphorylation: Start the reaction by adding a mixture containing [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Stop Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter. The activity is proportional to the counts per minute.
Western Blotting for p-ERK and HIF-1α
This protocol describes the detection of phosphorylated ERK (p-ERK) and HIF-1α protein levels in cell lysates.
Workflow Diagram:
Caption: General workflow for Western blotting.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cultured cells with this compound, Bryostatin-1, or vehicle control for the desired time. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK or HIF-1α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the protein levels.
Cell Viability Assay (WST-1)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After cell attachment, treat the cells with the compound of interest (e.g., this compound) and/or an oxidative stressor (e.g., H₂O₂).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan (B1609692) product at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Morris Water Maze for Cognitive Assessment
This is a widely used behavioral test to assess spatial learning and memory in rodents.
Detailed Steps:
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must learn the location of the hidden platform using distal cues in the room. The time to find the platform (escape latency) is recorded over several days of training.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
References
- 1. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
- 4. PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer's disease mice with cerebral microinfarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 6. neurologylive.com [neurologylive.com]
- 7. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
A Comparative Analysis of DCPLA-ME and Other Synaptogenic Compounds
For Researchers, Scientists, and Drug Development Professionals
The formation of new synapses, or synaptogenesis, is a fundamental process in the development and plasticity of the nervous system. Its decline is implicated in the pathophysiology of numerous neurodegenerative and psychiatric disorders. Consequently, the identification and characterization of synaptogenic compounds are of paramount interest for therapeutic development. This guide provides a comparative analysis of DCPLA-ME, a novel protein kinase C epsilon (PKCε) activator, with other established classes of synaptogenic compounds, namely bryostatin (B1237437) and histone deacetylase (HDAC) inhibitors.
Quantitative Comparison of Synaptogenic Activity
The following table summarizes the quantitative effects of this compound, bryostatin, and a representative HDAC inhibitor on key markers of synaptogenesis. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Compound Class | Specific Compound | Model System | Concentration | Treatment Duration | Key Synaptogenic Readout | Fold Increase vs. Control | Reference |
| PKCε Activator | This compound | Adult rat hippocampal organotypic slices | 100 nM | 10 days | Synapse Number (EM) | ~1.5 | [1] |
| Adult rat hippocampal organotypic slices | 100 nM | 10 days | Presynaptic Vesicle Density | ~1.25 | [1] | ||
| Primary hippocampal neurons (ASPD-treated) | 100 nM | Not Specified | Synaptophysin Expression | ~1.38 | [2] | ||
| Primary hippocampal neurons (ASPD-treated) | 100 nM | Not Specified | PSD-95 Expression | ~1.47 | [2] | ||
| PKCε Activator | Bryostatin 1 | Adult rat hippocampal organotypic slices | 0.27 nM | 10 days | Synapse Number (EM) | ~1.6 | [1] |
| Adult rat hippocampal organotypic slices | 0.27 nM | 10 days | Presynaptic Vesicle Density | ~1.23 | [1] | ||
| Rat embryonic cortical cultures | 10 nM | 6 hours | Synapse Density (VGLUT1/PSD-95 colocalization) | ~1.5 | [3][4] | ||
| HDAC Inhibitor | Trichostatin A (TSA) | Dissociated mouse hippocampal cultures (5 DIV) | 250 nM | 18-24 hours | mEPSC Frequency | Significant Increase | [5] |
| BG45 | SH-SY5Y cells (Aβ-treated) | Not Specified | Not Specified | PSD-95 Expression | Alleviated Reduction | [6] | |
| Mice (Aβ-treated) | Not Specified | 9 days | Synaptophysin & PSD-95 Expression | Increased | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Synaptogenesis Assay in Hippocampal Slices (for this compound and Bryostatin 1)
This protocol is based on the methodology described by Sun et al. (2010).[1]
-
Organotypic Hippocampal Slice Culture:
-
Hippocampal slices (400 µm thick) are prepared from adult rats.
-
Slices are cultured on Millicell-CM inserts in a culture medium containing 50% MEM with Earle's salts, 25% heat-inactivated horse serum, 25% Hanks' balanced salt solution, 2 mM L-glutamine, and 28 mM D-glucose.
-
Cultures are maintained at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Electron Microscopy (EM) for Synapse Quantification:
-
Following treatment, slices are fixed with 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde in 0.1 M cacodylate buffer.
-
Slices are then post-fixed with 1% osmium tetroxide, dehydrated in a graded ethanol (B145695) series, and embedded in Epon.
-
Ultrathin sections (70 nm) are cut from the CA1 stratum radiatum, stained with uranyl acetate (B1210297) and lead citrate, and examined using a transmission electron microscope.
-
Synapses are identified by the presence of a presynaptic terminal containing synaptic vesicles and a postsynaptic density. The number of synapses per unit area is quantified. Presynaptic vesicle density is also measured within the presynaptic boutons.[1]
-
Immunocytochemistry for Synapse Quantification in Cortical Cultures (for Bryostatin 1)
This protocol is adapted from Ly et al. (2020).[3][4]
-
Primary Cortical Neuron Culture:
-
Cortical neurons are isolated from rat embryos (E18) and plated on poly-D-lysine coated coverslips.
-
Neurons are cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
-
Compound Treatment:
-
On days in vitro (DIV) 19-20, cultures are treated with Bryostatin 1 (10 nM) or a vehicle control for 6 hours.[3]
-
-
Immunostaining:
-
After treatment, cells are fixed with 4% paraformaldehyde.
-
Cells are permeabilized with 0.25% Triton X-100 and blocked with 10% goat serum.
-
Primary antibodies against a presynaptic marker (VGLUT1) and a postsynaptic marker (PSD-95) are applied overnight at 4°C.
-
Fluorescently labeled secondary antibodies are used for visualization. Dendrites are labeled with an antibody against MAP2.
-
-
Image Acquisition and Analysis:
-
Images are acquired using a confocal microscope.
-
Synapse density is determined by the colocalization of VGLUT1 and PSD-95 puncta along the dendrites. The number of synapses per unit length of the dendrite is quantified.[3]
-
HDAC Activity and Synaptogenesis Assay (General Protocol for HDAC Inhibitors)
This generalized protocol is based on methodologies for Trichostatin A and other HDAC inhibitors.[5][6]
-
Cell Culture and Treatment:
-
Primary hippocampal or cortical neurons, or a neuronal cell line (e.g., SH-SY5Y), are cultured under standard conditions.
-
Cells are treated with the HDAC inhibitor (e.g., Trichostatin A, 250 nM) or vehicle for a specified duration (e.g., 18-24 hours).[5]
-
-
Western Blot for Synaptic Proteins:
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against synaptic proteins (e.g., PSD-95, synaptophysin).
-
HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. Band intensities are quantified and normalized to a loading control.[6]
-
-
Electrophysiology for Synaptic Function:
-
Whole-cell patch-clamp recordings are performed on treated and control neurons.
-
Miniature excitatory postsynaptic currents (mEPSCs) are recorded in the presence of tetrodotoxin (B1210768) to block action potentials.
-
The frequency and amplitude of mEPSCs are analyzed to assess changes in presynaptic release probability and postsynaptic receptor function, respectively.[5]
-
Signaling Pathways and Mechanisms of Action
The synaptogenic effects of this compound, bryostatin, and HDAC inhibitors are mediated by distinct signaling pathways.
This compound and Bryostatin: The PKCε Pathway
Both this compound and bryostatin are potent activators of Protein Kinase C (PKC), with a particular affinity for the epsilon isoform (PKCε).[1][7] Activation of PKCε initiates a cascade of events that promotes synaptogenesis. A key downstream target is the postsynaptic density protein-95 (PSD-95). PKCε-mediated phosphorylation of PSD-95 at Serine 295 is crucial for its translocation to and accumulation at the postsynaptic membrane.[1] This process is also influenced by the JNK and CaMKII signaling pathways.[1] The accumulation of PSD-95, a critical scaffolding protein, facilitates the recruitment and stabilization of neurotransmitter receptors and other essential synaptic components, ultimately leading to the formation of new, functional synapses.[1]
Caption: Signaling pathway for this compound and Bryostatin-induced synaptogenesis.
HDAC Inhibitors: Epigenetic Regulation of Synaptic Genes
HDAC inhibitors promote synaptogenesis by altering the epigenetic landscape of neurons. By inhibiting the activity of histone deacetylases, these compounds increase the acetylation of histones, leading to a more open chromatin structure. This "relaxed" chromatin state facilitates the transcription of genes that are essential for synapse formation and plasticity.[8] While the complete set of target genes is still under investigation, it is known that HDAC inhibitors can enhance the expression of various synapse-related proteins, contributing to an increase in synapse number and function.[6]
Caption: Mechanism of action for HDAC inhibitor-induced synaptogenesis.
The Role of Neuronal Pentraxin 2 (NPTX2) in Excitatory Synaptogenesis
Neuronal Pentraxin 2 (NPTX2), also known as Narp, is an immediate-early gene product that plays a critical role in the formation and maturation of excitatory synapses.[9][10][11] NPTX2 is released from the presynaptic terminal and can form complexes with NPTX1 and the NPTX receptor (NPTXR) on the postsynaptic membrane.[11] This complex then aggregates AMPA-type glutamate (B1630785) receptors, key components of excitatory synapses.[9][11] This clustering of AMPA receptors is a crucial step in the formation of functional excitatory synapses.
Caption: Role of NPTX2 in excitatory synapse formation.
Experimental Workflow Overview
The general workflow for assessing the synaptogenic potential of a compound involves several key stages, from initial cell culture to final quantitative analysis.
Caption: General experimental workflow for synaptogenesis assays.
References
- 1. Protein Kinase Cϵ (PKCϵ) Promotes Synaptogenesis through Membrane Accumulation of the Postsynaptic Density Protein PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Histone Deacetylases 1 and 2 Form a Developmental Switch That Controls Excitatory Synapse Maturation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Class I HDAC Inhibitor Improves Synaptic Proteins and Repairs Cytoskeleton Through Regulating Synapse-Related Genes In vitro and In vivo [frontiersin.org]
- 7. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pentraxins coordinate excitatory synapse maturation and circuit integration of parvalbumin interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Frontiers | The Role of Neuronal Pentraxin 2 (NP2) in Regulating Glutamatergic Signaling and Neuropathology [frontiersin.org]
Validating the Specificity of DCPLA-ME for Protein Kinase C Epsilon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DCPLA-ME's performance in activating Protein Kinase C epsilon (PKCε) against other well-established PKC activators, namely Bryostatin-1 and Phorbol 12-myristate 13-acetate (PMA). The information presented is supported by experimental data to inform the selection of the most appropriate tool for investigating PKCε-mediated signaling pathways.
Data Presentation: Comparative Potency and Selectivity
The following table summarizes the available quantitative data on the potency and selectivity of this compound, Bryostatin-1, and PMA for various PKC isoforms. It is important to note that direct side-by-side comparisons across all isoforms in a single study are limited, and thus, data has been compiled from various sources.
| Compound | PKC Isoform | Potency (Ki/EC50) | Selectivity Profile | Reference(s) |
| This compound | ε | Requires 1000x higher concentration than DHA-CP6 for maximal effect | Reported to be a selective activator of PKCε. | [1] |
| Bryostatin-1 | α | 1.35 nM (Ki) | High affinity for multiple PKC isoforms. Shows a preference for novel PKCs (δ and ε). | [2] |
| β2 | 0.42 nM (Ki) | [2] | ||
| δ | 0.26 nM (Ki) | [2] | ||
| ε | 0.24 nM (Ki) | [2] | ||
| PMA | General PKC | 11.7 nM (EC50) | Potent, non-selective activator of conventional and novel PKC isoforms. | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of PKCε activator specificity are provided below.
In Vitro Kinase Assay
This protocol is designed to measure the direct effect of a compound on the enzymatic activity of purified PKC isoforms.
Objective: To determine the half-maximal effective concentration (EC50) of this compound, Bryostatin-1, and PMA for the activation of PKCε and other PKC isoforms.
Materials:
-
Purified, recombinant human PKC isoforms (α, βI, βII, γ, δ, ε, η, θ, ζ)
-
Fluorescently labeled PKC substrate peptide
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors for conventional and novel PKCs
-
Test compounds (this compound, Bryostatin-1, PMA) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of detecting fluorescence.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a specific PKC isoform, the fluorescent substrate peptide, and co-factors (PS and DAG) in each well of the microplate.
-
Add serial dilutions of the test compounds (this compound, Bryostatin-1, PMA) or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding a final concentration of ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence in each well using a microplate reader. The increase in fluorescence corresponds to the phosphorylation of the substrate by the activated PKC.
-
Plot the fluorescence intensity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cellular PKC Translocation Assay
This cell-based assay measures the ability of a compound to induce the translocation of PKCε from the cytosol to the plasma membrane, a hallmark of its activation.
Objective: To visualize and quantify the translocation of PKCε in response to treatment with this compound, Bryostatin-1, and PMA.
Materials:
-
A suitable cell line endogenously expressing or engineered to express a fluorescently tagged PKCε (e.g., PKCε-GFP).
-
Cell culture medium and supplements.
-
Glass-bottom imaging dishes or multi-well plates.
-
Test compounds (this compound, Bryostatin-1, PMA) dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
DAPI or Hoechst stain for nuclear counterstaining.
-
High-content imaging system or confocal microscope.
Procedure:
-
Seed the cells onto glass-bottom dishes or plates and allow them to adhere overnight.
-
Replace the culture medium with a serum-free medium for a few hours before treatment to reduce basal signaling.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specific time course (e.g., 5, 15, 30, 60 minutes).
-
Wash the cells with PBS and fix them with the fixative solution.
-
Permeabilize the cells (if required for antibody staining) and stain with a nuclear counterstain.
-
Acquire images using a high-content imaging system or confocal microscope.
-
Quantify the translocation of PKCε by measuring the ratio of fluorescence intensity at the plasma membrane versus the cytosol.
Mandatory Visualization
PKCε Signaling Pathway
Caption: PKCε activation pathway initiated by GPCR signaling and direct activation by this compound.
Experimental Workflow for Specificity Validation
Caption: Workflow for validating the specificity of PKC activators.
References
Comparative Efficacy of DCPLA-ME Across Neuronal Cell Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective agent DCPLA-ME's efficacy across different neuronal cell types. The analysis is supported by available experimental data and a review of alternative therapeutic agents.
Deciphering the therapeutic potential of novel neuroprotective compounds requires a comprehensive understanding of their efficacy in various neuronal populations. This guide focuses on this compound, a synthetic derivative of a linoleic acid metabolite, and its performance in protecting different types of neurons. While direct comparative studies of this compound across multiple neuronal cell types are limited, this document synthesizes available data for cortical neurons and explores potential efficacy in motor and dorsal root ganglion (DRG) neurons based on its known mechanisms of action.
Quantitative Data Summary
Direct quantitative data on the efficacy of this compound is primarily available for cortical neurons, specifically rat hippocampal neurons, in the context of Alzheimer's disease-related pathology. Data for motor neurons and dorsal root ganglion (DRG) neurons is inferred from studies on compounds with similar mechanisms of action.
Table 1: Efficacy of this compound in Cortical Neurons (Rat Hippocampal Primary Neurons)
| Biomarker | Condition | Treatment | % Increase in Expression (Mean ± SEM) | p-value | Reference |
| MAP-2 | 50 nM ASPD | 100 nM this compound | 70.0 ± 5.1 | p < 0.001 | [1] |
| Synaptophysin | 50 nM ASPD | 100 nM this compound | 38.2 ± 6.0 | p < 0.001 | [1] |
| PSD-95 | 50 nM ASPD | 100 nM this compound | 46.7 ± 15.8 | p < 0.05 | [1] |
ASPD (Amyloid-beta-derived soluble ligands) is used to model synaptic damage in Alzheimer's Disease.
Table 2: Comparison with Alternative Neuroprotective Agents for Cortical Neurons
| Alternative Agent | Mechanism of Action | Reported Efficacy | Reference |
| Cabergoline | Dopamine D2 receptor agonist | Suppresses ERK signaling, reduces excitotoxicity. | [2] |
| Resveratrol | Antioxidant, SIRT1 activator | Protects against glutamate-induced excitotoxicity. | [3] |
| Riluzole | Glutamate antagonist | Modest neuroprotection in models of neurodegeneration. | [4] |
| APC/AP9 | PAR1 agonist | Increases neuronal survival after glutamate-induced toxicity. | [5] |
Table 3: Comparison with Alternative Neuroprotective Agents for Motor Neurons
| Alternative Agent | Mechanism of Action | Reported Efficacy | Reference |
| Riluzole | Glutamate antagonist | Modestly improves survival in ALS.[4] | [4] |
| Edaravone | Antioxidant | Protects motor neurons from oxidative stress.[4] | [4] |
| FP802 | TwinF interface inhibitor | Prevents cell death of spinal motor neurons in an ALS mouse model.[6] | [6] |
| PACAP | Neuropeptide | Increases cell survival in in vitro models of ALS.[7] | [7] |
| IGF-1 | Neurotrophic factor | Promotes survival and growth of motor neurons.[7] | [7] |
| Bryostatin-1 | PKCε activator | Improved cell survival in a lab model of ALS.[2][4][8] | [2][4][8] |
Table 4: Comparison with Alternative Neuroprotective Agents for Dorsal Root Ganglion (DRG) Neurons
| Alternative Agent | Mechanism of Action | Reported Efficacy | Reference |
| Adrenomedullin | Neuropeptide | Protects against doxorubicin-induced toxicity and apoptosis.[9] | [9] |
| Galanin | Neuropeptide | Reduces pain and promotes neurogenesis.[10] | [10] |
| Neuroprotectin D1 | Lipid mediator | Inhibits TRPV1, reducing inflammatory pain. | [11] |
| Resolvins | Lipid mediators | Inhibit TRPA1 and/or TRPV1, reducing pain signals. | [11] |
| GSK-3β Inhibitors | Enzyme inhibitors | Enhance neurite outgrowth on inhibitory substrates.[12] | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments relevant to assessing the efficacy of neuroprotective agents like this compound.
Neuronal Cell Viability Assay
This protocol is designed to quantify the number of viable neurons in a culture after treatment with a test compound.
-
Cell Plating: Plate primary neurons (e.g., cortical, motor, or DRG neurons) in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well.
-
Treatment: After 24-48 hours of incubation to allow for cell attachment, treat the neurons with varying concentrations of this compound or other test compounds for a predetermined duration (e.g., 24, 48, or 72 hours). Include a vehicle control group.
-
Viability Assessment:
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Live/Dead Staining: Use a commercially available Live/Dead viability/cytotoxicity kit containing calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red). Incubate the cells with the dyes according to the manufacturer's instructions and visualize using a fluorescence microscope.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control.
Neurite Outgrowth Assay
This protocol measures the effect of a compound on the growth of neurites, an indicator of neuronal health and regeneration.
-
Cell Plating: Plate neurons on coverslips or in multi-well plates coated with a suitable substrate (e.g., poly-L-lysine or laminin).
-
Treatment: Treat the neurons with the test compounds as described in the viability assay.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against a neuronal marker, such as β-III tubulin or MAP2, overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure the total neurite length, the number of primary neurites, and the number of branch points per neuron.
-
-
Data Analysis: Compare the neurite outgrowth parameters between treated and control groups.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow for assessing neuroprotective efficacy.
Caption: this compound Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Selective activation of PKC epsilon in mitochondria is neuroprotective in vitro and reduces focal ischemic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bryostatin 1 | ALZFORUM [alzforum.org]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. The ε-Isozyme of Protein Kinase C (PKCε) Is Impaired in ALS Motor Cortex and Its Pulse Activation by Bryostatin-1 Produces Long Term Survival in Degenerating SOD1-G93A Motor Neuron-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alsnewstoday.com [alsnewstoday.com]
- 9. Age-dependent control of dorsal root ganglion neuron survival by macromolecular and low-molecular-weight trophic agents and substratum-bound laminins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ε-Isozyme of Protein Kinase C (PKCε) Is Impaired in ALS Motor Cortex and Its Pulse Activation by Bryostatin-1 Produces Long Term Survival in Degenerating SOD1-G93A Motor Neuron-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase C-mediated protection of motoneurons from excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inactivation of Glycogen Synthase Kinase 3 Promotes Axonal Growth and Recovery in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DCPLA-ME and Antioxidants in Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective agent DCPLA-ME against two well-established antioxidants, N-acetylcysteine (NAC) and Edaravone, in the context of neurodegenerative diseases. The information is compiled from preclinical studies and aims to offer an objective comparison of their mechanisms of action, efficacy in preclinical models, and the experimental protocols used to evaluate them.
Mechanisms of Action
This compound: A Protein Kinase C Epsilon (PKCε) Activator
This compound is a novel therapeutic agent that exerts its neuroprotective effects primarily through the activation of Protein Kinase C epsilon (PKCε). This activation triggers a cascade of downstream signaling events that are crucial for neuronal survival, synaptic plasticity, and resilience against neurodegenerative stressors.
The binding of this compound to the C1 domain of PKCε induces its translocation to the cell membrane, leading to its activation. Activated PKCε, in turn, modulates several key pathways implicated in neuroprotection:
-
Synaptogenesis and Synaptic Repair: PKCε activation has been shown to promote the formation of new synapses and the repair of damaged ones, a critical process in combating the cognitive decline associated with neurodegenerative diseases.[1]
-
Upregulation of Antioxidant Enzymes: PKCε can increase the expression of endogenous antioxidant enzymes, such as manganese superoxide (B77818) dismutase (MnSOD), which plays a vital role in mitigating mitochondrial oxidative stress.[2]
-
Neurotrophic Factor Regulation: Activation of PKCε can also lead to an increase in the production of vascular endothelial growth factor (VEGF), a protein that supports neuronal health and angiogenesis.[2]
-
Reduction of Tau Hyperphosphorylation: By modulating the activity of glycogen (B147801) synthase kinase 3 beta (GSK-3β), a key enzyme in tau phosphorylation, PKCε activation may help to reduce the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.
Figure 1: this compound Signaling Pathway
Antioxidants: N-acetylcysteine (NAC) and Edaravone
Antioxidants are compounds that directly or indirectly neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a common pathological feature in many neurodegenerative diseases.
N-acetylcysteine (NAC) is a precursor to the amino acid L-cysteine and, subsequently, the endogenous antioxidant glutathione (B108866) (GSH). Its primary neuroprotective mechanisms include:
-
Glutathione Replenishment: NAC provides the rate-limiting substrate for GSH synthesis, boosting the cell's capacity to neutralize ROS.[3]
-
Direct ROS Scavenging: The thiol group in NAC can directly scavenge various free radicals.
-
Anti-inflammatory Effects: NAC has been shown to modulate inflammatory pathways, for instance by reducing levels of pro-inflammatory cytokines like IL-6.[4]
Edaravone is a potent free radical scavenger that has been approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. Its neuroprotective actions are attributed to:
-
Broad-Spectrum ROS Scavenging: Edaravone effectively scavenges a variety of ROS, including hydroxyl radicals, peroxyl radicals, and peroxynitrite.[5][6]
-
Anti-inflammatory Properties: Edaravone can suppress the activation of microglia, the primary immune cells of the central nervous system, and reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β.[7][8][9]
Figure 2: Antioxidant Mechanisms of NAC and Edaravone
Quantitative Data Presentation
The following tables summarize quantitative data from preclinical studies on this compound, N-acetylcysteine, and Edaravone. It is important to note that these studies were not direct head-to-head comparisons, and experimental models and conditions may vary. Therefore, the data should be interpreted within the context of each individual study.
Table 1: Effects of this compound on Synaptic Proteins and Oxidative Stress
| Parameter | Experimental Model | Treatment | Outcome | Reference |
| Synaptophysin Expression | Rat primary hippocampal neurons treated with Aβ-derived soluble peptides (ASPD) | 100 nM this compound | Increased expression to 87.5% of control (from 63.3% with ASPD alone) | [10] |
| PSD-95 Expression | Rat primary hippocampal neurons treated with ASPD | 100 nM this compound | Increased expression to 99.2% of control (from 67.6% with ASPD alone) | [10] |
| Superoxide (O₂⁻) Levels | Human brain microvascular endothelial cells (HBMECs) treated with tert-butyl hydroperoxide (TBHP) | 100 nM this compound | Prevented the increase in O₂⁻ levels induced by TBHP | [2] |
Table 2: Effects of N-acetylcysteine (NAC) on Oxidative Stress and Neuronal Viability
| Parameter | Experimental Model | Treatment | Outcome | Reference |
| Reactive Oxygen Species (ROS) | Mouse brain exposed to Cadmium (Cd) | 150 mg/kg NAC | Significantly attenuated Cd-induced ROS increase | [11] |
| Glutathione (GSH) Levels | Mouse brain exposed to Cd | 150 mg/kg NAC | Significantly increased GSH levels compared to Cd-treated group | [11] |
| Malondialdehyde (MDA) Levels | Rat hippocampus with Aβ-induced Alzheimer's-like pathology | 75 mg/kg NACA (NAC amide) | Significantly reduced Aβ-induced increase in MDA levels | [12][13] |
| Neuronal Viability | Aβ-injected rats | NAC administration | Alleviated Aβ-induced deficits in passive avoidance test and long-term potentiation | [14] |
| Synaptophysin Expression | Mice treated with lipopolysaccharide (LPS) | Chronic NAC treatment | Upregulated synaptophysin expression in the medial prefrontal cortex | [15] |
Table 3: Effects of Edaravone on Oxidative Stress, Inflammation, and Neuronal Viability
| Parameter | Experimental Model | Treatment | Outcome | Reference |
| Reactive Oxygen Species (ROS) | Organotypic cerebellar and hippocampal slice cultures with oxygen-glucose deprivation (OGD) | Edaravone | Significantly reduced OGD-induced increase in ROS levels | [16][17] |
| TNF-α Secretion | LPS-stimulated BV-2 microglia | Edaravone | Significantly reduced LPS-induced TNF-α production | |
| IL-1β Secretion | Aβ-treated microglia | Edaravone | Suppressed NLRP3 inflammasome-mediated IL-1β secretion | [8] |
| Neuronal Viability | SH-SY5Y cells with H₂O₂-induced cytotoxicity | Novel Edaravone Formulation (NEF) | Showed superior neuroprotective effect compared to crude Edaravone | |
| Dopaminergic Neuron Loss | Rotenone-induced Parkinson's disease rat model | Edaravone treatment | Abolished rotenone-induced degeneration of dopamine (B1211576) neurons | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the quantitative data tables.
Cell Viability Assay (MTT Assay)
Figure 3: MTT Assay Workflow
Protocol:
-
Cell Seeding: Neuronal cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with the neurotoxic agent (e.g., amyloid-beta) with or without the test compounds (this compound, NAC, or Edaravone) at various concentrations.
-
Incubation: The plate is incubated for a specific period (e.g., 24-48 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours at 37°C.
-
Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
Figure 4: DCFH-DA ROS Assay Workflow
Protocol:
-
Cell Seeding: Cells are seeded in a black, clear-bottom 96-well plate.
-
Treatment: Cells are treated with a pro-oxidant agent (e.g., H₂O₂) with or without the test compounds.
-
Dye Loading: After treatment, the cells are washed and then incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (typically 10 µM) for 30 minutes at 37°C in the dark.
-
Measurement: The cells are washed again to remove excess dye, and the fluorescence intensity is measured using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.
Western Blotting for Synaptic Proteins
Figure 5: Western Blot Workflow
Protocol:
-
Protein Extraction: Total protein is extracted from treated cells or tissues using a suitable lysis buffer.
-
Quantification: The protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the synaptic protein of interest (e.g., synaptophysin, PSD-95), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
Figure 6: ELISA Workflow
Protocol:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Sample Addition: Standards of known cytokine concentrations and experimental samples (e.g., cell culture supernatants) are added to the wells.
-
Detection Antibody: A biotinylated detection antibody specific for the cytokine is added.
-
Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution is added, which is converted by HRP into a colored product.
-
Measurement: The reaction is stopped, and the absorbance is measured at 450 nm. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Conclusion
This guide provides a comparative overview of this compound and the antioxidants N-acetylcysteine and Edaravone in the context of neurodegeneration. While all three compounds demonstrate significant neuroprotective potential in preclinical models, their mechanisms of action differ. This compound acts as a PKCε activator, promoting synaptogenesis and upregulating endogenous antioxidant defenses. In contrast, NAC and Edaravone primarily function as direct and indirect antioxidants, respectively, with additional anti-inflammatory properties.
The quantitative data presented, although not from direct comparative studies, highlights the efficacy of each compound in various models of neurodegeneration. The provided experimental protocols offer a foundation for researchers to design and conduct further comparative studies. A direct, head-to-head comparison of these agents in standardized preclinical models is warranted to definitively establish their relative therapeutic potential for neurodegenerative diseases. Such studies will be crucial for guiding the future development of effective therapies for these devastating disorders.
References
- 1. Frontiers | PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Anti-inflammatory effects of Edaravone and Scutellarin in activated microglia in experimentally induced ischemia injury in rats and in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edaravone Attenuates the Proinflammatory Response in Amyloid-β-Treated Microglia by Inhibiting NLRP3 Inflammasome-Mediated IL-1β Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Edaravone Plays Protective Effects on LPS-Induced Microglia by Switching M1/M2 Phenotypes and Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-acetyl-L-cysteine protects against cadmium-induced neuronal apoptosis by inhibiting ROS-dependent activation of Akt/mTOR pathway in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetylcysteine Amide against Aβ-Induced Alzheimer’s-like Pathology in Rats [mdpi.com]
- 10. N-Acetylcysteine Amide against Aβ-Induced Alzheimer's-like Pathology in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of N-acetyl cysteine on beta-amyloid-induced Alzheimer's disease in a rat model: A behavioral and electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential Protective Effects of Edaravone in Cerebellar and Hippocampal Ischemic Injury Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Edaravone Plays Protective Effects on LPS-Induced Microglia by Switching M1/M2 Phenotypes and Regulating NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Self-nanomicellizing solid dispersion of edaravone: part II: in vivo assessment of efficacy against behavior deficits and safety in Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: DCPLA-ME and GSK-3β Inhibitors in Alzheimer's Disease Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau neurofibrillary tangles (NFTs), leading to synaptic dysfunction and cognitive decline. This guide provides a detailed comparison of two distinct therapeutic approaches under investigation: the novel Protein Kinase C ε (PKCε) activator, DCPLA-ME, and the well-established class of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors.
Introduction to Therapeutic Targets
This compound: A linoleic acid derivative that acts as a selective activator of Protein Kinase C ε (PKCε). Its therapeutic potential in AD stems from its ability to modulate multiple pathways, including those involved in neuroprotection, synaptogenesis, and, notably, the indirect inhibition of GSK-3β.[1]
GSK-3β Inhibitors: This class of drugs directly targets Glycogen Synthase Kinase-3β, a serine/threonine kinase implicated as a central player in AD pathogenesis. GSK-3β is a primary kinase responsible for the hyperphosphorylation of tau protein and is also involved in Aβ production and neuroinflammation.[2][3] Prominent examples include the investigational drug Tideglusib and the mood stabilizer Lithium.
Mechanism of Action
This compound: A Multi-Pathway Modulator
This compound's primary action is the activation of PKCε. This activation initiates a cascade of downstream effects beneficial in the context of AD. One of the key outcomes is the inactivation of GSK-3β through a pathway involving Akt. Additionally, this compound has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which further enhances the inactivation of GSK-3β.[4] This dual-pronged approach to GSK-3β inhibition, combined with other neuroprotective effects of PKCε activation, makes this compound a unique candidate.
GSK-3β Inhibitors: Direct Enzyme Targeting
GSK-3β inhibitors, such as Tideglusib and Lithium, act by directly binding to and inhibiting the GSK-3β enzyme. Tideglusib is a non-ATP competitive, irreversible inhibitor, which offers a high degree of specificity.[5] Lithium acts as a competitive inhibitor with respect to magnesium, a necessary cofactor for GSK-3β activity.[6] By directly blocking GSK-3β, these inhibitors aim to prevent the downstream hyperphosphorylation of tau, a critical event in the formation of NFTs.[2][7][8]
Preclinical Efficacy: A Comparative Overview
Direct comparative studies between this compound and GSK-3β inhibitors have not been published. The following tables summarize key findings from separate preclinical studies in established Alzheimer's disease mouse models.
Table 1: Effects of this compound in AD Mouse Models
| Parameter | Mouse Model | Treatment Details | Key Findings | Reference |
| Cognitive Function | 5xFAD | Oral administration (1 mg/kg) | Ameliorated spatial learning and memory impairment. | [4] |
| Synaptic Integrity | 3xTg-AD with microinfarcts | Intraperitoneal injection (unspecified dose) for 2 weeks | Prevented loss of synaptic marker spinophilin. | [9] |
| Tau Pathology | 5xFAD | Oral administration (1 mg/kg) | Suppressed Aβ-induced tau phosphorylation. | [4] |
| Aβ Pathology | Tg2576 | Intraperitoneal injection (unspecified dose) | Prevented Aβ elevation. | [10] |
| Neuroinflammation | 3xTg-AD with microinfarcts | Intraperitoneal injection (unspecified dose) for 2 weeks | Prevented neuro-glial-vascular disruption. | [9] |
Table 2: Effects of GSK-3β Inhibitors in AD Mouse Models
| Compound | Parameter | Mouse Model | Treatment Details | Key Findings | Reference |
| Tideglusib | Cognitive Function | APP/Tau Transgenic | Oral administration | Reversed spatial memory deficit. | [3] |
| Tau Pathology | APP/Tau Transgenic | Oral administration | Reduced tau hyperphosphorylation. | [5] | |
| Aβ Pathology | APP/Tau Transgenic | Oral administration | Decreased amyloid deposition. | [5] | |
| Neuronal Loss | APP/Tau Transgenic | Oral administration | Prevented neuronal loss in entorhinal cortex and hippocampus. | [5] | |
| Lithium | Cognitive Function | 3xTg-AD | 1.0g Li2CO3/kg of chow for 12 weeks | Prevented short- and long-term memory deficits. | [7] |
| Tau Pathology | 3xTg-AD | Daily injection for 1 month | Significantly decreased tau phosphorylation at selective sites. | [2] | |
| Aβ Pathology | APPSwDI/NOS2-/- | Lithium in diet for 8 months | Increased histological amyloid deposition. | [6] | |
| Neuroinflammation | APPSwDI/NOS2-/- | Lithium in diet for 8 months | Altered neuroinflammatory phenotype (reduced classical, enhanced alternative). | [6] |
Note: The clinical development of Tideglusib for Alzheimer's disease has been discontinued.[3]
Experimental Protocols
In Vivo Animal Studies
A representative experimental workflow for evaluating therapeutic candidates in an AD mouse model is depicted below.
Protocol for Chronic Lithium Treatment in 3xTg-AD Mice:
-
Animals: 9-month-old male 3xTg-AD and age-matched wild-type mice.[7]
-
Treatment: Lithium carbonate was administered ad libitum via lithium-supplemented chow (1.0g Li2CO3/kg of chow) for 12 weeks.[7] Control groups received standard chow.
-
Behavioral Testing: A battery of tests including the Open-Field Test, Novel-Object Recognition Test, and Elevated Zero-Maze Test were performed.[7]
-
Tissue Processing: Following behavioral testing, mice were euthanized, and brains were collected for immunohistochemical analysis of Aβ accumulation.[7]
Protocol for Tideglusib Treatment in Transgenic Mice:
-
Animals: Double transgenic mice co-expressing human mutant APP and tau.[3]
-
Treatment: Tideglusib was administered orally. A specific study in a mouse model of Amyotrophic Lateral Sclerosis used a dose of 200 mg/kg for 50 days.[11]
-
Analysis: Post-treatment analysis included assessment of spatial memory, and biochemical and histological analysis of tau phosphorylation, amyloid deposition, and neuronal loss.[3]
Morris Water Maze for Spatial Memory
-
Apparatus: A circular pool (e.g., 110 cm in diameter) filled with opaque water (using non-toxic white paint) maintained at 20 ± 2 °C. A hidden escape platform (10 cm in diameter) is submerged below the water surface.[12]
-
Procedure:
-
Cued Training (1 day): The platform is made visible with a flag, and its position is varied across trials to assess for non-cognitive impairments.
-
Acquisition Training (e.g., 4-5 days): The platform is hidden and remains in a fixed location. Mice perform multiple trials per day (e.g., 4 trials), starting from different quadrants of the pool. The time to find the platform (escape latency) is recorded.[12][13]
-
Probe Trial (1 day): 24 hours after the last acquisition trial, the platform is removed. The mouse is allowed to swim for a set duration (e.g., 60 seconds), and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.[12]
-
Western Blot for Phosphorylated Tau (p-Tau)
-
Sample Preparation: Brain tissue (e.g., hippocampus or cortex) is homogenized in lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[14]
-
Electrophoresis and Transfer: 20-30 µg of protein per sample is loaded onto an SDS-polyacrylamide gel. After separation by electrophoresis, proteins are transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for a phosphorylated tau epitope (e.g., AT8 for pSer202/Thr205, AT180 for pThr231) overnight at 4°C.[6] A separate blot is incubated with an antibody for total tau for normalization. An antibody for a loading control (e.g., β-actin) is also used.[6]
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Protein bands are visualized using a chemiluminescent substrate and an imaging system. Band intensities are quantified, and p-Tau levels are normalized to total tau and/or the loading control.[14]
Immunohistochemistry for Synaptic Markers
-
Tissue Preparation: Mice are transcardially perfused, and brains are fixed and embedded in paraffin. Serial brain sections (e.g., 10 µm thick) are prepared.
-
Staining:
-
Sections undergo antigen retrieval.
-
Sections are incubated overnight with primary antibodies against a presynaptic marker (e.g., synaptophysin) and a postsynaptic marker (e.g., PSD-95).[15]
-
After washing, sections are incubated with fluorescently-labeled secondary antibodies.
-
-
Imaging and Quantification: Images are captured using a confocal microscope. Synapses are identified as co-localized puncta of the pre- and post-synaptic markers. The density of these co-localized puncta is quantified using image analysis software like ImageJ with a Puncta Analyzer plugin.[16]
Summary and Future Directions
Both this compound and GSK-3β inhibitors demonstrate therapeutic potential by targeting key pathological mechanisms in Alzheimer's disease, particularly the pathways leading to tau hyperphosphorylation.
-
GSK-3β inhibitors offer a direct and potent mechanism to reduce tau phosphorylation. However, the clinical translation has been challenging, as evidenced by the discontinuation of Tideglusib for AD. The broad range of biological functions of GSK-3β raises concerns about potential off-target effects with long-term systemic inhibition. Studies with Lithium have shown mixed results on Aβ pathology and cognitive improvement, despite consistent reductions in p-tau.[2][6]
-
This compound presents a multi-faceted approach. By activating PKCε, it not only leads to the indirect inhibition of GSK-3β but also engages other neuroprotective and synaptogenic pathways.[4][10] This broader mechanism of action could potentially offer a more balanced therapeutic effect with a potentially more favorable safety profile.
Future research should focus on more detailed preclinical studies of this compound to quantify its effects on Aβ and tau pathologies in parallel with cognitive outcomes. While no head-to-head studies exist, the distinct yet overlapping mechanisms warrant further investigation. Understanding the long-term safety and efficacy of modulating the PKCε pathway will be crucial for the potential clinical development of this compound or similar compounds as a novel therapeutic strategy for Alzheimer's disease.
References
- 1. peterattiamd.com [peterattiamd.com]
- 2. Lithium Reduces Tau Phosphorylation but Not Aβ or Working Memory Deficits in a Transgenic Model with Both Plaques and Tangles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tideglusib | ALZFORUM [alzforum.org]
- 4. Combination of PKCε Activation and PTP1B Inhibition Effectively Suppresses Aβ-Induced GSK-3β Activation and Tau Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lithium Treatment of APPSwDI/NOS2−/− Mice Leads to Reduced Hyperphosphorylated Tau, Increased Amyloid Deposition and Altered Inflammatory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lithium treatment of APPSwDI/NOS2-/- mice leads to reduced hyperphosphorylated tau, increased amyloid deposition and altered inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic lithium treatment decreases tau lesions by promoting ubiquitination in a mouse model of tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | PKCε activator protects hippocampal microvascular disruption and memory defect in 3×Tg-Alzheimer’s disease mice with cerebral microinfarcts [frontiersin.org]
- 10. PKC ε Activation Prevents Synaptic Loss, Aβ Elevation, and Cognitive Deficits in Alzheimer's Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lithium Provides Broad Therapeutic Benefits in an Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mmpc.org [mmpc.org]
- 14. benchchem.com [benchchem.com]
- 15. Immunolabeling and Quantitative Analysis of Synapses in Human iPSC-Derived Dopaminergic Neurons [protocols.io]
- 16. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of DCPLA-ME: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the long-term efficacy of DCPLA-ME with alternative therapeutic strategies for neurodegenerative diseases, particularly Alzheimer's disease. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key signaling pathways.
Quantitative Data Summary
The following tables summarize the long-term efficacy data for this compound and its comparators.
Table 1: Preclinical Efficacy of PKCε Activators in Animal Models of Alzheimer's Disease
| Compound | Animal Model | Duration of Treatment | Key Efficacy Outcomes |
| This compound | 5XFAD Transgenic Mice | Not specified | Prevents synaptic loss, reduces amyloid plaques, and mitigates cognitive deficits. |
| Bryostatin-1 | Tg2576 Mice | 12 weeks | Restores normal levels of PKCα and ε, reduces soluble Aβ, prevents/reverses hippocampal synapse loss, and prevents memory impairment. |
Table 2: Long-Term Efficacy of Approved/Investigational Drugs for Alzheimer's Disease in Clinical Trials
| Drug | Mechanism of Action | Trial Duration | Key Efficacy Outcomes (Cognitive/Functional Decline) |
| Donepezil, Rivastigmine, Galantamine | Cholinesterase Inhibitors | Up to 5 years | Modest but persistent reduction in cognitive decline over the long term; associated with reduced mortality risk.[1][2][3][4] |
| Memantine (B1676192) | NMDA Receptor Antagonist | Up to 1 year (observational > 2 years) | Modest cognitive and functional benefits in moderate to severe AD; long-term use associated with reduced mortality.[5][6][7] |
| Lecanemab | Anti-Aβ Protofibril Antibody | Up to 36 months | Continued slowing of clinical decline in early AD; sustained amyloid plaque suppression.[8][9][10][11] |
| Donanemab | Anti-Aβ Plaque Antibody | Up to 3 years | Sustained cognitive and functional benefit in early symptomatic AD; robust amyloid plaque clearance.[12][13] |
| Bryostatin-1 | PKCε Activator | 6 months (with 4-month follow-up) | Slowed cognitive decline in moderately severe AD, with benefits persisting after treatment cessation.[12][14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of these compounds are provided below.
Morris Water Maze Test for Spatial Learning and Memory in Mice
The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models of Alzheimer's disease.[15][16][17][18][19]
Objective: To evaluate the effect of a therapeutic compound on learning and memory deficits.
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Escape platform (10-15 cm in diameter)
-
Water, made opaque with non-toxic white paint or milk powder
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Acquisition Phase (4-5 days):
-
Mice are trained to find a hidden platform submerged 1-2 cm below the water surface.
-
Each mouse undergoes four trials per day, starting from different quadrants of the pool.
-
The trial ends when the mouse finds the platform or after a set time (e.g., 60 seconds). If the mouse fails to find the platform, it is gently guided to it.
-
The latency to find the platform and the path length are recorded.
-
-
Probe Trial (Day 5 or 6):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured as indicators of memory retention.
-
Quantification of β-Amyloid (Aβ) Levels in Mouse Brain
This protocol outlines the measurement of soluble and insoluble Aβ levels in the brains of transgenic Alzheimer's disease model mice.[20][21][22][23][24]
Objective: To determine the effect of a therapeutic compound on amyloid pathology.
Materials:
-
Homogenization buffers (e.g., Tris-buffered saline [TBS] for soluble fraction, TBS with Triton X-100 for membrane-bound fraction, and formic acid for insoluble fraction)
-
Protease and phosphatase inhibitor cocktails
-
Ultracentrifuge
-
ELISA kits specific for Aβ40 and Aβ42
Procedure:
-
Brain Tissue Homogenization:
-
The brain is dissected and homogenized in TBS with inhibitors to extract the soluble Aβ fraction.
-
The homogenate is centrifuged at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The supernatant contains the soluble Aβ.
-
-
Sequential Extraction:
-
The resulting pellet is re-homogenized in a buffer containing a mild detergent (e.g., Triton X-100) to extract the membrane-associated Aβ fraction, followed by centrifugation.
-
The final pellet is then homogenized in a strong acid (e.g., 70% formic acid) to solubilize the insoluble, aggregated Aβ plaques, followed by neutralization.
-
-
Aβ Quantification by ELISA:
-
The Aβ40 and Aβ42 levels in each fraction are quantified using specific sandwich ELISA kits according to the manufacturer's instructions.
-
Results are typically normalized to the total protein concentration of the initial homogenate.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Signaling pathway of this compound in neuroprotection.
Caption: Key molecular players in the ferroptosis pathway.
Caption: Experimental workflow for preclinical drug efficacy testing.
Discussion on this compound and Ferroptosis
A key aspect of the initial inquiry was the potential role of this compound in inducing ferroptosis. Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation.[25][26] The canonical pathway involves the inhibition of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[27][28][29][30] While this compound is known to reduce oxidative stress, current research has not established a direct link between this compound and the induction or inhibition of ferroptosis.
Studies on other protein kinase C (PKC) isoforms, such as PKCβII, have shown a role in promoting ferroptosis by phosphorylating and activating ACSL4, an enzyme involved in incorporating polyunsaturated fatty acids into cellular membranes, thereby increasing the substrate for lipid peroxidation.[31][32][33] However, PKCε, the target of this compound, has been shown to have a protective role against oxidative stress and can activate antioxidant signaling pathways.[34] It is plausible that by mitigating overall oxidative stress and lipid peroxidation, this compound may indirectly protect against ferroptosis, but direct experimental evidence is currently lacking. Further research is required to elucidate the specific effects of this compound on GPX4 activity and other key regulators of ferroptosis. The apparent neuroprotective effects of this compound observed in preclinical models are primarily attributed to its activation of PKCε, leading to the inhibition of apoptosis, reduction of Aβ pathology, and promotion of synaptic health.[3]
Conclusion
This compound, as a PKCε activator, shows promise in preclinical models of Alzheimer's disease by targeting synaptic loss and amyloid pathology. Its long-term efficacy in humans is yet to be determined. In comparison, Bryostatin-1, another PKCε activator, has demonstrated the potential to slow cognitive decline in moderately severe Alzheimer's disease in Phase 2 clinical trials, with persistent effects.[12][14]
Established Alzheimer's treatments, such as cholinesterase inhibitors and memantine, offer modest but long-lasting symptomatic relief and are associated with reduced mortality over the long term.[1][2][3][4][5][6][7] Newer anti-amyloid therapies like lecanemab and donanemab have shown a significant slowing of cognitive and functional decline in early Alzheimer's disease in long-term extension studies.[8][9][10][11][12][13]
The connection between this compound and ferroptosis is not yet established. The primary mechanism of this compound appears to be neuroprotection through the activation of the PKCε signaling pathway, which contrasts with the cell death-inducing mechanism of ferroptosis. Future research should aim to directly investigate the long-term efficacy of this compound in clinical settings and explore its potential interactions with the ferroptosis pathway to fully understand its therapeutic potential and mechanism of action.
References
- 1. Study shows that cholinesterase inhibitors have a modest, but long-lasting effect on cognitive decline in Alzheimer's dementia | Alzheimer Europe [alzheimer-europe.org]
- 2. neurology.org [neurology.org]
- 3. Long-term cholinesterase inhibition may slow cognitive decline – and more | MDedge [mdedge.com]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. Critical appraisal of the long-term impact of memantine in treatment of moderate to severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of long‐term treatment with memantine on mortality in patients with major cognitive disorders: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current pharmacological approaches in Alzheimer's disease | VJDementia [vjdementia.com]
- 8. alert.psychnews.org [alert.psychnews.org]
- 9. Long-term lecanemab data show increased patient benefit with maintained safety profile [prnewswire.com]
- 10. Long-term safety and efficacy of lecanemab in early Alzheimer's disease: Results from the clarity AD open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Is there Evidence for a Continued Benefit for Long‐Term Lecanemab Treatment? A Benefit/Risk Update from Long‐Term Efficacy, Safety and Biomarker Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. medscape.com [medscape.com]
- 14. Long-Term Efficacy and Toxicity of Cholinesterase Inhibitors in the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. "Morris Water Maze Test: Optimization for Mouse Strain and Testing Envi" by D S. Weitzner, E B. Engler-Chiurazzi et al. [researchrepository.wvu.edu]
- 19. mmpc.org [mmpc.org]
- 20. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. rupress.org [rupress.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Reduced expression of the ferroptosis inhibitor glutathione peroxidase-4 in multiple sclerosis and experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Delineating the Role of Glutathione Peroxidase 4 in Protecting Cells Against Lipid Hydroperoxide Damage and in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Ablation of the Ferroptosis Inhibitor Glutathione Peroxidase 4 in Neurons Results in Rapid Motor Neuron Degeneration and Paralysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. PKCβII–ACSL4 pathway mediating ferroptosis execution and anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. PKCβII phosphorylates ACSL4 to amplify lipid peroxidation to induce ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
Unlocking Cognitive Enhancement: A Comparative Analysis of DCPLA-ME in Animal Models
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical efficacy of the novel Protein Kinase C ε (PKCε) activator, DCPLA-ME, in validated animal models of cognitive impairment. This document provides a comparative analysis of this compound against other therapeutic alternatives, supported by experimental data and detailed methodologies.
Introduction
The quest for effective therapeutics to combat cognitive decline associated with neurodegenerative diseases, such as Alzheimer's disease, remains a critical challenge in modern medicine. A promising avenue of research involves the modulation of intracellular signaling pathways that are crucial for synaptic plasticity and neuronal survival. One such pathway is mediated by Protein Kinase C ε (PKCε), an isoform that has been shown to play a significant role in learning and memory. This compound, a novel and specific activator of PKCε, has emerged as a potential candidate for cognitive enhancement. This guide provides an objective comparison of this compound's performance against another PKCε activator, Bryostatin-1, and a standard-of-care acetylcholinesterase inhibitor, Donepezil, in preclinical animal models of Alzheimer's disease.
Comparative Efficacy in Animal Models of Alzheimer's Disease
The therapeutic potential of this compound has been investigated in transgenic mouse models of Alzheimer's disease, which exhibit key pathological hallmarks of the human condition, including amyloid-beta (Aβ) plaque deposition and cognitive deficits. The following tables summarize the quantitative outcomes from key studies investigating the effects of this compound and its comparators on cognitive performance.
Data Presentation
Table 1: Effects of PKCε Activators on Cognitive Performance in the Morris Water Maze (Tg2576 Mouse Model)
| Treatment Group | Dosage | Animal Model | Behavioral Test | Key Findings | Reference |
| This compound | 100 nM (in vitro) | Tg2576 Mice (5 months old) | Morris Water Maze | Improved age-related learning impairment. | [1] |
| Bryostatin-1 | 30 µg/kg (i.p.) | Tg2576 Mice (5 months old) | Morris Water Maze | Prevented deficits in learning acquisition and memory recall. | |
| Vehicle Control | - | Tg2576 Mice (5 months old) | Morris Water Maze | Showed significant learning and memory deficits compared to wild-type. |
Table 2: Effects of Donepezil on Cognitive Performance in Alzheimer's Disease Mouse Models
| Treatment Group | Dosage | Animal Model | Behavioral Test | Key Findings | Reference |
| Donepezil | 0.3 mg/kg | 3xTg-AD Mice | 5-Choice Serial Reaction Time Task | Ameliorated deficits in response accuracy and sustained attention. | [2][3] |
| Donepezil | 1.0 mg/kg | Tg2576 Mice | Morris Water Maze | More effective than physostigmine (B191203) in improving spatial memory acquisition. | [4] |
| Vehicle Control | - | 3xTg-AD & Tg2576 Mice | Various | Exhibited significant cognitive impairments. | [2][3][4] |
Experimental Protocols
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular pool (typically 1.5-2 meters in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 20-22°C.
-
A hidden platform submerged approximately 1 cm below the water surface.
-
Various extra-maze visual cues are placed around the room to serve as spatial references for the animals.
Procedure:
-
Habituation: On the first day, mice are allowed to swim freely in the pool without the platform for 60 seconds to acclimate to the environment.
-
Visible Platform Training: For 1-2 days, the platform is made visible (e.g., by attaching a colored flag). Mice are trained to locate the visible platform from different starting positions. This phase assesses for any visual or motor impairments.
-
Hidden Platform Training (Acquisition Phase): For 5-7 consecutive days, the platform is hidden in a constant location. Mice are subjected to 4 trials per day from different starting quadrants. The time taken to find the platform (escape latency) is recorded. If a mouse fails to find the platform within 60-90 seconds, it is gently guided to it.
-
Probe Trial (Memory Retention): 24 hours after the last training session, the platform is removed from the pool. The mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) and the number of platform crossings are recorded as measures of spatial memory retention.
Novel Object Recognition (NOR) Test
The Novel Object Recognition test evaluates recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.
Apparatus:
-
An open-field arena (e.g., a 40x40 cm box).
-
Two sets of identical objects and one novel object, all of similar size but different in shape and texture. The objects should be heavy enough that the mice cannot displace them.
Procedure:
-
Habituation: Mice are individually placed in the empty arena for 5-10 minutes for 2-3 consecutive days to acclimate to the testing environment.
-
Familiarization/Training Phase: On the training day, two identical objects are placed in the arena. Each mouse is allowed to explore the objects for a set period (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Test Phase: After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5-10 minutes). A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.[5][6]
Mandatory Visualization
Signaling Pathway of PKCε Activation
The following diagram illustrates the proposed signaling pathway through which this compound and other PKCε activators are thought to exert their pro-cognitive effects.
Caption: PKCε signaling cascade leading to synaptogenesis and neuroprotection.
Experimental Workflow for Cognitive Testing
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a cognitive-enhancing compound in an animal model of Alzheimer's disease.
Caption: Workflow for preclinical evaluation of cognitive enhancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic effects of PKC activators in Alzheimer's disease transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of DCPLA-ME for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like DCPLA-ME (DCPLA methyl ester) are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.
Immediate Safety and Handling Precautions
Always wear appropriate personal protective equipment (PPE), including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any potential aerosols or vapors.
Quantitative Data Summary
Based on available information for similar methyl ester compounds, the following table summarizes key data points relevant to safety and handling.
| Property | General Information for Methyl Esters |
| Physical State | Typically liquid or solid at room temperature. |
| Boiling Point | Varies; for example, 2,6-Dichlorophenylacetic acid methyl ester has a boiling point of 185°C at 5 mmHg.[1] |
| Flash Point | Varies; for example, 2,6-Dichlorophenylacetic acid methyl ester has a flash point of 190°C.[1] |
| Potential Hazards | May cause skin and eye irritation.[2][3] Inhalation of vapors or dust may cause respiratory tract irritation.[3] |
| First Aid: Skin Contact | Immediately wash with plenty of water and soap.[1][2] Remove contaminated clothing.[2] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] |
| First Aid: Inhalation | Move the person to fresh air.[1][3] If breathing is difficult, give oxygen.[1][3] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound must be conducted in strict accordance with all applicable local, state, and federal regulations. The following protocol provides a general framework for safe disposal.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container. Avoid mixing it with other chemical waste unless compatibility has been confirmed by a qualified professional.
-
Liquid Waste (Solutions): Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, vials, gloves, and absorbent paper, must be considered contaminated and disposed of as hazardous chemical waste.
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Absorb: For liquid spills, use an inert, absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Collect: Carefully sweep or scoop up the absorbed material and any solid this compound into a designated hazardous waste container. Use non-sparking tools if the compound is flammable.[1]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to decontaminate the surface. Collect all decontamination materials as hazardous waste.
Step 3: Final Disposal
-
Engage a Licensed Waste Disposal Contractor: The collected hazardous waste containing this compound must be disposed of through a licensed and certified hazardous waste disposal company.
-
Provide Full Disclosure: Ensure the waste disposal contractor is fully informed about the chemical nature of the waste. If a specific SDS for this compound is not available, provide information on its chemical structure and any known hazards based on similar compounds.
-
Maintain Records: Keep meticulous records of all disposed chemical waste, including the date, quantity, and method of disposal, as required by your institution and local regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific safety protocols and the guidance of your Environmental Health and Safety (EHS) department.
References
Personal protective equipment for handling DCPLA-ME
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of DCPLA-ME, a potent PKCε activator utilized in neurodegenerative disease research.
In the fast-paced environment of scientific discovery, maintaining a steadfast commitment to safety is paramount. This document provides essential, immediate safety and logistical information for the handling of this compound (DCPLA methyl ester), a valuable tool in the study of neurodegenerative diseases. By adhering to these procedural guidelines, researchers can minimize risks and ensure a safe laboratory environment.
Understanding the Compound: Key Chemical Properties
This compound is the methyl ester form of DCPLA and acts as a potent activator of protein kinase C epsilon (PKCε).[1] It is a crucial compound for researchers investigating potential therapeutic avenues for conditions such as Alzheimer's disease.[2]
| Property | Value | Source |
| Molecular Weight | 322.53 | [1] |
| CAS Number | 56687-67-3 | [1] |
| Form | Typically supplied as a powder or in solution. | General Knowledge |
| Solubility | Soluble in DMSO (15.62 mg/mL at 25°C). | [1] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years. | [1] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
As a research chemical, the full toxicological properties of this compound may not be fully characterized. Therefore, it is crucial to treat the compound as potentially hazardous. A comprehensive Safety Data Sheet (SDS) for this compound was not publicly available at the time of this publication. In the absence of a specific SDS, the following PPE recommendations are based on general best practices for handling research-grade organic chemicals and information from the SDS of a structurally similar compound, 2,6-DICHLOROPHENYLACETIC ACID METHYL ESTER.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles that meet ANSI Z87.1 standards. | Protects against splashes of the chemical or its solvent. |
| Hand Protection | Nitrile or butyl rubber gloves. Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated. | Provides a barrier against skin contact. DMSO, a common solvent for this compound, can facilitate the absorption of other chemicals through the skin. |
| Body Protection | A buttoned, knee-length laboratory coat. | Protects skin and personal clothing from spills. |
| Respiratory Protection | Generally not required when handled in a fume hood. If working outside of a fume hood or with large quantities, a risk assessment should be conducted to determine if a respirator is necessary. | Minimizes inhalation of any aerosols or vapors. |
Experimental Workflow and Handling Procedures
The following is a generalized workflow for handling this compound in a typical cell culture experiment. This should be adapted to the specific requirements of your experimental protocol.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
